molecular formula C6H12O3S B175449 Isopropyl cyclopropanesulfonate CAS No. 146475-51-6

Isopropyl cyclopropanesulfonate

Cat. No.: B175449
CAS No.: 146475-51-6
M. Wt: 164.22 g/mol
InChI Key: XKRMLHDJNYNCHZ-UHFFFAOYSA-N
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Description

Isopropyl cyclopropanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl cyclopropanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMLHDJNYNCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of isopropyl cyclopropanesulfonate, a key intermediate in various chemical and pharmaceutical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical experimental protocols. Our focus is on delivering not just a method, but a framework for understanding and optimizing this important chemical transformation.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopropanesulfonyl moiety into larger molecules. Its unique structural combination of a strained cyclopropyl ring and an electron-withdrawing sulfonate ester group imparts specific reactivity profiles that are leveraged in the development of novel agrochemicals and pharmaceuticals. For instance, compounds containing the cyclopropanesulfonamide group, derived from intermediates like this compound, have shown promise as potent inhibitors for enzymes such as the hepatitis C virus (HCV) NS3 protease.[1][2]

This guide will focus on the most prevalent and efficient synthetic route to this compound, which proceeds via a two-step process: the synthesis of the key intermediate, cyclopropanesulfonyl chloride, followed by its esterification with isopropanol.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This methodology ensures high yields and purity of the final product by first preparing a stable and reactive intermediate.

Diagram of the Overall Synthesis Workflow

SynthesisWorkflow Start Starting Materials (Cyclopropylmagnesium bromide, Sulfur Dioxide, NCS, Isopropanol) Step1 Step 1: Synthesis of Cyclopropanesulfonyl Chloride Start->Step1 Step2 Step 2: Esterification (Sulfonylation of Isopropanol) Step1->Step2 Key Intermediate Purification Purification Step2->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

The foundational step in this pathway is the preparation of cyclopropanesulfonyl chloride (C₃H₅ClO₂S).[1][3] This intermediate is a versatile reagent in its own right, valued for its ability to introduce sulfonyl groups into organic molecules.[4]

Reaction Mechanism and Rationale

The synthesis commences with the formation of a Grignard reagent, cyclopropylmagnesium bromide, which is then reacted with sulfur dioxide. This is followed by chlorination using N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride.

Reaction Scheme:

  • Grignard Reaction & Sulfination:

    • c-C₃H₅MgBr + SO₂ → c-C₃H₅SO₂MgBr

  • Chlorination:

    • c-C₃H₅SO₂MgBr + NCS → c-C₃H₅SO₂Cl + MgBr(succinimide)

The choice of a Grignard reagent provides a nucleophilic source of the cyclopropyl group. The subsequent reaction with sulfur dioxide introduces the sulfonyl moiety. NCS is a mild and effective chlorinating agent for this transformation, minimizing side reactions.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

Materials:

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Sulfur dioxide (SO₂) solution in THF (~16 wt%)

  • N-chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Methyl tert-butyl ether (MTBE)

  • Brine solution

  • Celite

Procedure:

  • To a solution of cyclopropylmagnesium bromide (0.5 M, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10°C, a solution of SO₂ in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[5]

  • The reaction mixture is then allowed to warm to ambient temperature over a period of 30 minutes.[5]

  • Subsequently, N-chlorosuccinimide (2.0 g, 15 mmol) is added at a temperature of approximately -5 to 0°C.[5]

  • The reaction mixture is again warmed to ambient temperature and then diluted with 50 mL of methyl tert-butyl ether.[5]

  • 50 mL of water is added to the reaction mixture, and it is stirred for 5 minutes.[5]

  • The organic layer is separated and washed with 50 mL of brine.[5]

  • The organic layer is then concentrated to yield the crude cyclopropanesulfonyl chloride.[5]

Table 1: Key Parameters for Cyclopropanesulfonyl Chloride Synthesis

ParameterValueRationale
Reaction Temperature (SO₂ addition) -10 to -5°CTo control the exothermic reaction and prevent side product formation.
Reaction Temperature (NCS addition) -5 to 0°CTo ensure selective chlorination and minimize degradation.
Solvent Anhydrous THFAprotic solvent suitable for Grignard reactions.
Chlorinating Agent N-chlorosuccinimide (NCS)Mild and selective chlorinating agent.

Step 2: Esterification to this compound

The second and final step is the sulfonylation of isopropanol with the newly synthesized cyclopropanesulfonyl chloride. This reaction is a classic example of forming a sulfonate ester from a sulfonyl chloride and an alcohol.[4][5]

Reaction Mechanism and Rationale

The esterification reaction proceeds via nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of the cyclopropanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme:

c-C₃H₅SO₂Cl + (CH₃)₂CHOH → c-C₃H₅SO₂OCH(CH₃)₂ + HCl

The base is crucial as it prevents the protonation of the alcohol, which would render it non-nucleophilic, and also prevents the potential for acid-catalyzed side reactions.

Diagram of the Esterification Mechanism

EsterificationMechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cyclopropanesulfonyl_Chloride c-C₃H₅SO₂Cl Nucleophilic_Attack Nucleophilic Attack of Isopropanol on Sulfur Cyclopropanesulfonyl_Chloride->Nucleophilic_Attack Isopropanol (CH₃)₂CHOH Isopropanol->Nucleophilic_Attack Base Base (e.g., Pyridine) Proton_Abstraction Proton Abstraction by Base Base->Proton_Abstraction Chloride_Departure Departure of Chloride Ion Nucleophilic_Attack->Chloride_Departure Chloride_Departure->Proton_Abstraction Isopropyl_Cyclopropanesulfonate c-C₃H₅SO₂OCH(CH₃)₂ Proton_Abstraction->Isopropyl_Cyclopropanesulfonate Protonated_Base Base-H⁺Cl⁻ Proton_Abstraction->Protonated_Base

Caption: Mechanism of esterification for this compound synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Crude or purified cyclopropanesulfonyl chloride

  • Isopropanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the cyclopropanesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous isopropanol (1.1 equivalents) to the solution.

  • Slowly add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Table 2: Key Parameters for this compound Synthesis

ParameterValueRationale
Reaction Temperature 0°C to room temperatureInitial cooling controls the exothermic reaction; warming to room temperature ensures completion.
Base Pyridine or TriethylamineActs as an HCl scavenger to drive the reaction to completion.
Solvent DichloromethaneAprotic solvent that dissolves reactants and is relatively inert.
Work-up Acid and base washesTo remove unreacted starting materials and the base catalyst.

Product Characterization and Purity Assessment

The final product, this compound (C₆H₁₂O₃S), should be characterized to confirm its identity and purity.[6][7]

Table 3: Properties of this compound

PropertyValueSource
CAS Number 146475-51-6[6]
Molecular Formula C₆H₁₂O₃S[6]
Molecular Weight 164.22 g/mol [6]
Purity (typical) ≥95% - 97%[6][7]

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to verify the structure of the synthesized compound. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety Considerations

  • Cyclopropanesulfonyl chloride is a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Isopropanol is a flammable liquid.[8]

  • Pyridine and Triethylamine are flammable and toxic bases with strong odors. They should be handled with care in a fume hood.

  • The reactions, particularly the Grignard reaction and the esterification, can be exothermic and should be performed with adequate cooling.

Conclusion

The synthesis of this compound via the two-step pathway involving the preparation of cyclopropanesulfonyl chloride followed by esterification with isopropanol is a robust and reliable method. This guide has provided a detailed, scientifically-grounded framework for understanding and executing this synthesis. By carefully controlling reaction parameters and adhering to safety protocols, researchers can successfully produce high-purity this compound for its various applications in the chemical and pharmaceutical industries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. [Link]

  • LabSolutions. This compound. [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Periodic Chemistry. Sulfonate Esters. [Link]

  • National Institutes of Health. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem. [Link]

Sources

Foreword: The Strategic Importance of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research-Scale Synthesis of Isopropyl cyclopropanesulfonate

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of small, strained ring systems like cyclopropane is a well-established method for modulating a molecule's physicochemical properties. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. This compound serves as a valuable reagent, enabling the introduction of the cyclopropylsulfonyl moiety, a functional group of increasing interest. This guide provides a detailed, mechanistically-grounded, and field-tested approach to its synthesis, designed for researchers who require not just a protocol, but a comprehensive understanding of the process.

Part 1: Synthetic Strategy & Core Principles

The synthesis of this compound is most effectively approached via a two-stage process. This strategy isolates the preparation of the highly reactive sulfonyl chloride intermediate from the final esterification step, ensuring better control and maximizing overall yield.

  • Stage 1: Synthesis of Cyclopropanesulfonyl Chloride. This crucial intermediate is not commonly available in high purity and its synthesis is a critical first step. The chosen method involves the reaction of a Grignard reagent with sulfur dioxide, followed by oxidative chlorination.

  • Stage 2: Esterification. This is a classic nucleophilic substitution reaction where isopropanol attacks the electrophilic sulfur atom of the cyclopropanesulfonyl chloride, facilitated by a base to neutralize the hydrochloric acid byproduct.[1][2]

The entire workflow is designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of the final product.

G start Starting Materials (Cyclopropyl Bromide, Mg, SO2, NCS, Isopropanol) stage1 Stage 1: Synthesis of Cyclopropanesulfonyl Chloride start->stage1 purify1 Workup & Purification stage1->purify1 Reaction Mixture intermediate Intermediate: Cyclopropanesulfonyl Chloride purify1->intermediate Isolated Intermediate stage2 Stage 2: Esterification with Isopropanol intermediate->stage2 purify2 Workup & Purification (Aqueous Wash, Drying) stage2->purify2 Crude Product product Final Product: This compound purify2->product Purified Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 2: Synthesis of Cyclopropanesulfonyl Chloride Intermediate

The foundation of this synthesis is the reliable preparation of the cyclopropanesulfonyl chloride. Its electrophilic sulfonyl chloride group and the unique strain of the cyclopropane ring make it a potent reagent.[3]

2.1: Reaction Mechanism & Scientific Rationale

The synthesis begins with the formation of cyclopropylmagnesium bromide, a Grignard reagent. This organometallic species acts as a potent nucleophile.

  • Sulfur Dioxide Insertion: The Grignard reagent is added to a solution of sulfur dioxide at low temperatures. The cyclopropyl carbanion attacks the electrophilic sulfur atom of SO₂, forming a magnesium cyclopropanesulfinate salt.

    • Scientist's Note: Maintaining a low temperature (e.g., -10°C) is critical to prevent side reactions and decomposition of the thermally sensitive Grignard reagent and the sulfinate intermediate.[4]

  • Oxidative Chlorination: The intermediate sulfinate is then treated with an N-halo-succinimide, typically N-chlorosuccinimide (NCS). NCS serves as an electrophilic chlorine source, converting the sulfinate into the desired cyclopropanesulfonyl chloride.[4]

G Mechanism: Synthesis of Cyclopropanesulfonyl Chloride C3H5MgBr Cyclopropylmagnesium Bromide Sulfinate Magnesium Cyclopropanesulfinate Salt C3H5MgBr->Sulfinate + SO₂ in THF, -10°C SO2 Sulfur Dioxide (SO₂) NCS N-Chlorosuccinimide (NCS) Product Cyclopropanesulfonyl Chloride Sulfinate->Product + NCS -5 to 0°C

Caption: Reaction mechanism for the formation of the key sulfonyl chloride intermediate.

2.2: Detailed Experimental Protocol

Safety First: This procedure involves highly reactive and hazardous materials. Cyclopropanesulfonyl chloride is corrosive, moisture-sensitive, and liberates toxic gas upon contact with water.[5][6][7] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[5][8]

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Addition funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas (Nitrogen or Argon) manifold

Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (10 mmol scale)
Cyclopropylmagnesium bromideC₃H₅BrMg~145.30.5 M in THF20 mL
Sulfur Dioxide (in THF)SO₂64.07~16 wt%~4.8 mL (12 mmol)
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Solid2.0 g (15 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous~60 mL
Methyl tert-butyl ether (MTBE)C₅H₁₂O88.15Anhydrous50 mL

Procedure:

  • Setup: Assemble the dry three-necked flask with a stirrer, thermometer, and addition funnel under a positive pressure of inert gas.

  • Grignard Addition: To the flask, add 10 mL of anhydrous THF and cool the vessel to approximately -10°C using a suitable cooling bath (e.g., acetone/dry ice).

  • SO₂ Reaction: Slowly add the solution of sulfur dioxide in THF to the cooled Grignard solution over 10-15 minutes, ensuring the internal temperature does not rise above -5°C.[4]

  • Warm & Stir: Once the addition is complete, allow the reaction mixture to warm to ambient temperature over approximately 30 minutes.

  • NCS Addition: Re-cool the mixture to -5 to 0°C. Carefully add the N-chlorosuccinimide (NCS) in one portion.

  • Final Reaction: Allow the mixture to warm to ambient temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with 50 mL of methyl tert-butyl ether (MTBE). Add 50 mL of water and stir for 5 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride. The product is often used in the next step without further purification.

Part 3: Esterification for this compound

With the key intermediate in hand, the final stage is a straightforward but delicate esterification. The principles of this reaction are well-documented for converting alcohols into sulfonate esters.[1][2]

3.1: Reaction Mechanism & Scientific Rationale

This reaction is a nucleophilic acyl substitution at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the highly electrophilic sulfur atom of cyclopropanesulfonyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.

  • Deprotonation: A mild base, such as triethylamine or pyridine, removes the proton from the oxonium ion to yield the final, neutral ester product and a salt byproduct (e.g., triethylammonium chloride).[2]

    • Scientist's Note: The base is crucial. Without it, the reaction would generate hydrochloric acid (HCl), which can lead to unwanted side reactions and degradation of the desired product. The choice of an aprotic solvent like dichloromethane (DCM) or THF is standard, as they are unreactive under these conditions.[9]

G Mechanism: Esterification SulfonylChloride Cyclopropanesulfonyl Chloride Tetrahedral Tetrahedral Intermediate SulfonylChloride->Tetrahedral Nucleophilic Attack Isopropanol Isopropanol Base Base (e.g., Et₃N) Product Isopropyl cyclopropanesulfonate Tetrahedral->Product - Cl⁻ + Base, - H⁺

Caption: General mechanism for the base-mediated esterification of the sulfonyl chloride.

3.2: Detailed Experimental Protocol

Safety First: Isopropanol is a flammable liquid.[10] Triethylamine is a corrosive and flammable base. Handle all reagents within a fume hood and wear appropriate PPE.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel (optional)

  • Inert gas (Nitrogen or Argon) atmosphere

Reagents:

ReagentFormulaMW ( g/mol )DensityAmount (10 mmol scale)
Cyclopropanesulfonyl chlorideC₃H₅ClO₂S140.59~1.38 g/mL~1.41 g (10 mmol)
IsopropanolC₃H₈O60.100.786 g/mL0.72 g (12 mmol)
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL1.52 g (15 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mL

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude cyclopropanesulfonyl chloride (~10 mmol) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: To the stirred solution, add triethylamine (15 mmol) followed by the slow, dropwise addition of isopropanol (12 mmol) dissolved in 10 mL of DCM.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.

  • Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous sodium bicarbonate, and finally 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[11][]

Part 4: Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound, a valuable building block for chemical research. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently prepare this reagent with high purity. The key to success lies in the careful execution of the Grignard reaction and the controlled conditions of the final esterification step. This methodology provides a solid foundation for further exploration and application of this versatile compound in pharmaceutical and materials science.

References

  • Sulfonate Esters - Periodic Chemistry. Periodic Chemistry. (2019-02-25). [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. European Journal of Chemistry. (2024-09-30). [Link]

  • Recent advances in the synthesis and transformations of sulfinate esters - RSC Publishing. RSC Publishing. (2025-03-12). [Link]

  • A simple method for the synthesis of sulfonic esters - ResearchGate. ResearchGate. [Link]

  • Process for the production of sulfonic esters - Google Patents.
  • Preparation of cyclopropyl sulfonylamides - Google Patents.
  • Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-28). [Link]

  • Process for the preparation of cyclopropyl sulfonamide - Google Patents.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. ResearchGate. (2013-11-27). [Link]

Sources

"Isopropyl cyclopropanesulfonate chemical properties and reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl Cyclopropanesulfonate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis, sulfonate esters are indispensable tools, prized for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group. This activation is fundamental to a vast array of nucleophilic substitution and elimination reactions. Among these, this compound emerges as a noteworthy reagent, combining the steric and electronic properties of an isopropyl ester with the unique characteristics of a cyclopropyl moiety. Its utility as a research chemical, particularly in the synthesis of complex molecular architectures, makes a thorough understanding of its properties and reactivity essential for chemists in research and drug development.[]

This guide offers a comprehensive exploration of this compound, moving beyond a simple catalog of facts to explain the causality behind its chemical behavior. As a self-validating resource for scientists, it integrates foundational principles with practical, field-proven insights into its synthesis, reactivity, and safe handling.

Physicochemical and Spectroscopic Properties

The distinct structure of this compound dictates its physical characteristics and behavior. The presence of the highly strained cyclopropyl ring and the moderately bulky isopropyl group influences its reactivity and steric profile.

Physical and Chemical Data

A summary of the key physicochemical properties is presented below. It is important to note that experimental data for properties such as melting and boiling points are not widely reported in publicly available literature.[2]

PropertyValueSource
CAS Number 146475-51-6[][2][3]
Molecular Formula C₆H₁₂O₃S[][3]
Molecular Weight 164.22 g/mol [][3]
Purity ≥95% - 97% (Typical Commercial Grade)[3][4]
Appearance Data not available[2]
Solubility Data not available[2]
Storage Store at 2-8°C, desiccated[4]
Topological Polar Surface Area (TPSA) 43.37 Ų[3]
LogP (calculated) 0.9036[3]
Spectroscopic Characterization

While specific spectra are proprietary, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for its identification and quality control. The general approach to spectroscopic problem-solving involves integrating data from various techniques to confirm the molecular structure.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.

    • Isopropyl Group: A septet (1H) for the methine proton (-CH) coupled to the six methyl protons, and a doublet (6H) for the two equivalent methyl groups (-CH₃).

    • Cyclopropyl Group: A complex set of multiplets in the upfield region for the methine proton and the two pairs of non-equivalent methylene protons on the three-membered ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four distinct carbon signals corresponding to the two unique carbons of the isopropyl group and the two unique carbons of the cyclopropyl ring.

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonate ester functional group. The most prominent absorptions will be two strong, characteristic stretching bands for the S=O bonds, typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 164.22 g/mol . Analysis of the fragmentation pattern could reveal the loss of the isopropyl group or cleavage of the cyclopropyl ring.

Synthesis and Purification

This compound is typically prepared through a standard esterification reaction. The most direct and common method involves the reaction of cyclopropanesulfonyl chloride with isopropyl alcohol.

General Synthesis Protocol

The synthesis requires a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions with the sulfonyl chloride starting material or the product ester.

Step-by-Step Methodology:

  • Reaction Setup: Isopropyl alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) in a flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled in an ice bath (0°C).

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution.

  • Sulfonyl Chloride Addition: Cyclopropanesulfonyl chloride is added dropwise to the cooled, stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The causality behind this workflow is clear: the use of anhydrous conditions prevents hydrolysis of the reactive sulfonyl chloride, while the non-nucleophilic base is chosen specifically to act as a proton scavenger without competing as a nucleophile.

G cluster_reactants Reactants & Conditions cluster_process Process reagent1 Cyclopropanesulfonyl Chloride reaction Esterification @ 0°C to RT reagent1->reaction reagent2 Isopropyl Alcohol reagent2->reaction base Triethylamine / Pyridine base->reaction solvent Anhydrous DCM solvent->reaction workup Aqueous Workup (Wash & Extract) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the exceptional ability of the cyclopropanesulfonate anion to act as a leaving group. This makes the ester a potent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2) Reactions

The primary utility of this compound is as a substrate in bimolecular nucleophilic substitution (Sₙ2) reactions.[6] In these reactions, a nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate ester, displacing the cyclopropanesulfonate group.

Key Factors Influencing Sₙ2 Reactivity:

  • Leaving Group: The cyclopropanesulfonate anion is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms and by the inductive effect of the sulfonyl group.

  • Electrophile: The carbon atom of an alkyl group attached to the sulfonate is the electrophilic center.[7]

  • Nucleophile: A wide range of strong nucleophiles can effectively displace the leaving group.[6][7] Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), alkoxides (RO⁻), and amines (RNH₂).

  • Solvent: Polar aprotic solvents like acetone, DMF, or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[8]

General Sₙ2 Mechanism

The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.

Caption: Concerted backside attack mechanism of an Sₙ2 reaction.

Applications in Research and Drug Development

This compound is classified as a useful research chemical and an organic building block.[][4] Its primary application is in facilitating the conversion of alcohols to other functional groups, a critical transformation in multi-step synthesis.

  • Activation of Alcohols: The most common use is to convert a primary or secondary alcohol into a sulfonate ester. This intermediate is not typically isolated but is reacted in situ with a desired nucleophile. This two-step, one-pot sequence allows for the formal substitution of a hydroxyl group, which is itself a very poor leaving group.

  • Introduction of Diverse Functionality: By choosing the appropriate nucleophile, a wide range of functional groups can be introduced into a molecule at the position of the original alcohol. This versatility is invaluable in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

  • Pharmaceutical Synthesis: While specific examples in commercial drug synthesis are proprietary, reagents of this class are fundamental in constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[3]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the reagent's integrity. The information provided in Safety Data Sheets (SDS) should always be followed.[2]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

    • Use spark-proof tools and take precautionary measures against static discharge, as related compounds can be flammable.[2]

    • Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. The recommended storage temperature is often refrigerated (2-8°C).[4]

    • Keep the container tightly closed to prevent moisture contamination, which can lead to hydrolysis.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Stability and Reactivity Hazards:

    • The SDS for this compound indicates that no specific data is available on its chemical stability or hazardous reactions.[2]

    • However, as a general precaution for sulfonate esters and related compounds, avoid strong oxidizing agents and extreme heat.

Conclusion

This compound is a valuable and versatile reagent for the synthetic chemist. Its primary role as an electrophile, stemming from the excellent leaving group ability of the cyclopropanesulfonate anion, enables a broad range of nucleophilic substitution reactions. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct complex molecules, particularly in the pursuit of new therapeutic agents. Adherence to strict safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

  • Title: Spectroscopy Problems Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction Source: YouTube (Najam Academy) URL: [Link]

  • Title: 8: Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Substitution and Elimination Course: Lesson 1 Course Overview Source: YouTube (ChemComplete) URL: [Link]

  • Title: 8.S: Nucleophilic Substitution Reactions (Summary) Source: Chemistry LibreTexts URL: [Link]

Sources

The Synthesis of Isopropyl Cyclopropanesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Isopropyl cyclopropanesulfonate serves as a key intermediate in the introduction of this valuable functional group. This guide provides an in-depth exploration of the synthesis of this compound, detailing both established and novel methodologies. As Senior Application Scientists, we aim to furnish our colleagues in the research and development community with a scientifically rigorous and practical resource, explaining not just the "how" but also the "why" behind the synthetic choices.

Introduction: The Significance of the Cyclopropyl Moiety

The three-membered ring of cyclopropane confers a unique set of properties upon a molecule, including a high degree of s-character in its C-C bonds and a rigid, planar structure. In drug design, the incorporation of a cyclopropyl group can lead to:

  • Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity for a target protein.

  • Improved Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, leading to a longer in vivo half-life.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility.

  • Novel Intellectual Property: The unique chemical space occupied by cyclopropane-containing compounds can be advantageous for securing patents.

This compound is a versatile reagent for introducing the cyclopropylsulfonyl moiety, a functional group found in a number of biologically active compounds.

Retrosynthetic Analysis: Deconstructing this compound

A logical retrosynthetic disconnection of this compound points to two primary building blocks: isopropanol and a cyclopropanesulfonyl donor. The most common and direct precursor for the latter is cyclopropanesulfonyl chloride.

G product This compound intermediate1 Cyclopropanesulfonyl chloride product->intermediate1 Esterification intermediate2 Isopropanol product->intermediate2 Esterification reagents Base (e.g., Pyridine, Triethylamine) product->reagents G cluster_0 Step 1: Formation of Cyclopropylmagnesium Sulfinate cluster_1 Step 2: Chlorination A Cyclopropyl bromide C Cyclopropylmagnesium bromide A->C in THF B Mg B->C E Cyclopropylmagnesium sulfinate C->E D SO2 D->E G Cyclopropanesulfonyl chloride E->G F N-Chlorosuccinimide (NCS) F->G

Figure 2: Workflow for the synthesis of cyclopropanesulfonyl chloride.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Cyclopropyl bromide120.9812.1 g0.10
Magnesium turnings24.312.67 g0.11
Anhydrous THF72.11100 mL-
Sulfur dioxide (gas)64.07~7.0 g~0.11
N-Chlorosuccinimide (NCS)133.5314.7 g0.11
Dichloromethane (DCM)84.93150 mL-
Saturated NaHCO3 solution-100 mL-
Brine-100 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N2 or Ar), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add the magnesium turnings to the flask.

    • Dissolve the cyclopropyl bromide in 40 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Sulfinylation:

    • Cool the Grignard solution to -10 °C in an ice-salt bath.

    • Bubble sulfur dioxide gas through the solution via a subsurface addition tube. Monitor the weight of the SO2 cylinder to deliver the appropriate amount. The reaction is exothermic; maintain the temperature below 0 °C.

    • After the addition of SO2 is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Chlorination and Work-up:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, dissolve N-chlorosuccinimide in 100 mL of DCM.

    • Add the NCS solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 50 mL of cold water.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO3 solution and 50 mL of brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride.

Trustworthiness of the Protocol: This protocol is based on well-established organometallic and chlorination reactions. The use of an inert atmosphere is critical for the successful formation of the Grignard reagent. Temperature control during the sulfinylation and chlorination steps is crucial to minimize side reactions. The aqueous work-up effectively removes inorganic byproducts.

Step 2: Esterification to this compound

The final step is the reaction of cyclopropanesulfonyl chloride with isopropanol in the presence of a base to form the sulfonate ester.

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. [1]

G A Cyclopropanesulfonyl chloride D This compound A->D E Pyridinium hydrochloride A->E B Isopropanol B->D C Pyridine (Base) C->E

Figure 3: Esterification of cyclopropanesulfonyl chloride with isopropanol.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (from 0.1 mol scale)Moles
Cyclopropanesulfonyl chloride140.59~14.1 g (crude)~0.10
Isopropanol60.107.2 g (9.2 mL)0.12
Pyridine79.109.5 g (9.7 mL)0.12
Dichloromethane (DCM)84.93100 mL-
1 M HCl solution-2 x 50 mL-
Saturated NaHCO3 solution-50 mL-
Brine-50 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • Reaction Setup:

    • Dissolve the crude cyclopropanesulfonyl chloride in 100 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate container, mix the isopropanol and pyridine.

  • Esterification:

    • Add the isopropanol/pyridine mixture dropwise to the cooled solution of cyclopropanesulfonyl chloride over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with 50 mL of DCM.

    • Wash the organic layer sequentially with 2 x 50 mL of 1 M HCl solution (to remove pyridine), 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • Choice of Base: Pyridine is a common choice as it is a moderately strong, non-nucleophilic base that also acts as a solvent. Triethylamine is another suitable option. The use of a base is critical to drive the reaction to completion by neutralizing the HCl byproduct.

  • Solvent: Dichloromethane is a good solvent for all reactants and is relatively inert under the reaction conditions.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

  • Work-up: The acidic wash is essential to remove the amine base. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water before drying.

Novel Synthesis Methods: The Cutting Edge

While the traditional two-step synthesis is reliable, the field of organic chemistry is constantly evolving, with a focus on developing more efficient, sustainable, and safer methodologies.

Photocatalytic Approaches to Cyclopropanation

Recent advances in photoredox catalysis have opened up new avenues for the synthesis of cyclopropane rings under mild conditions. [2][3]These methods often utilize visible light to generate reactive intermediates that can undergo cyclopropanation reactions. While a direct photocatalytic synthesis of this compound has not been explicitly reported, a plausible conceptual pathway can be envisioned.

Conceptual Pathway:

A hypothetical photocatalytic approach could involve the generation of a cyclopropyl radical from a suitable precursor, which could then be trapped by a sulfonylating agent in the presence of isopropanol. This would represent a significant departure from the traditional ionic pathways.

G cluster_0 Photocatalytic Cycle cluster_1 Sulfonate Ester Formation A Photocatalyst (PC) B PC* (Excited State) A->B Visible Light B->A SET C Cyclopropyl Precursor (e.g., Cyclopropylboronic acid) D Cyclopropyl Radical C->D Oxidation G This compound D->G E SO2 E->G F Isopropanol F->G

Figure 4: Conceptual photocatalytic synthesis of this compound.

Challenges and Opportunities:

The development of such a method would require careful selection of the photocatalyst, cyclopropyl precursor, and reaction conditions to ensure efficient radical generation and trapping. However, the potential benefits in terms of milder reaction conditions and potentially novel reactivity make this an exciting area for future research.

Flow Chemistry for Sulfonate Ester Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. The synthesis of sulfonate esters is well-suited to flow chemistry.

Conceptual Flow Setup:

A flow reactor could be designed where a stream of cyclopropanesulfonyl chloride in a suitable solvent is mixed with a stream of isopropanol and a base at a controlled temperature. The reaction mixture would then pass through a heated coil to ensure complete conversion before being collected. In-line purification modules could also be incorporated.

Advantages of a Flow Approach:

  • Safety: The small reaction volumes in a flow reactor minimize the risks associated with exothermic reactions and the handling of reactive intermediates.

  • Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and purity.

  • Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction.

Conclusion and Future Outlook

The synthesis of this compound is a key transformation for the introduction of the valuable cyclopropylsulfonyl moiety in drug discovery and development. The traditional two-step method, involving the preparation of cyclopropanesulfonyl chloride followed by esterification, remains a reliable and well-understood route. However, the exploration of novel synthetic strategies, such as those leveraging photocatalysis and flow chemistry, holds the promise of more efficient, sustainable, and safer methods in the future. As the demand for complex and diverse molecular architectures continues to grow, the development of innovative synthetic methodologies for key building blocks like this compound will remain a critical endeavor for the scientific community.

References

  • Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Photoredox-Catalyzed Alkene Cyclopropanations with Radical Carbenoids. Journal of the American Chemical Society, 140(25), 8037–8047.
  • Milligan, J. A., Phelan, J. P., Polites, V. C., Kelly, C. B., & Molander, G. A. (2018). An Annulation Process for the Construction of 1,1-Disubstituted Cyclopropanes via a Radical/Polar Crossover Process. Organic Letters, 20(21), 6840–6844.
  • Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A Practical and Efficient Sulfonylation of Alcohols with Sulfonyl Chlorides Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine or N,N,N',N'-Tetramethyl-1,6-hexanediamine. Synthesis, 1999(09), 1633–1636.
  • Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). A General Method for the Synthesis of Aryl Sulfonates from Arylboronic Acids and Sulfonyl Chlorides. Organic Letters, 1(3), 447–450.
  • Lei, X., Jalla, A., Shama, M. A. A., Stafford, J. M., & Cao, B. (2015). Two Chromatography-Free and Eco-Friendly Protocols for Tosylation and Mesylation of Phenols. Synthesis, 47(16), 2578–2585.
  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2–25.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Chemistry LibreTexts. Converting an Alcohol to a Sulfonate Ester. [Link]

  • Guesmi, A., Nouira, W., & Ben Hamadi, N. (2016). Asymmetric one-pot synthesis of cyclopropanes. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 45–52.
  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • YouTube. Formation of Sulfonate Esters from Alcohols. [Link]

  • Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. [Link]

  • YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. [Link]

  • YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate (Synthesis Example). [Link]

  • Google Patents.
  • Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]

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"spectroscopic data analysis of Isopropyl cyclopropanesulfonate (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isopropyl cyclopropanesulfonate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a compound of interest in pharmaceutical development and organic synthesis. As sulfonate esters are a class of compounds with potential genotoxic properties, their accurate identification and characterization are of paramount importance.[1][2][3] This document offers a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₂O₃S, Molecular Weight: 164.22 g/mol ) possesses a unique combination of a strained cyclopropyl ring, a sulfonate ester functional group, and an isopropyl moiety.[4][] Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. This guide will deconstruct the anticipated spectra to provide a clear roadmap for the identification and characterization of this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclopropyl groups.

  • Isopropyl Group:

    • CH Proton: A septet is predicted for the single methine proton, arising from coupling to the six equivalent methyl protons. This signal is expected to appear downfield due to the deshielding effect of the adjacent oxygen atom of the sulfonate group.

    • CH₃ Protons: A doublet will be observed for the six equivalent methyl protons, resulting from coupling to the single methine proton.

  • Cyclopropyl Group:

    • CH Proton: The proton on the carbon attached to the sulfur atom will be a multiplet, coupled to the four protons on the other two carbons of the ring.

    • CH₂ Protons: The four protons on the two methylene groups of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns (multiplets), further complicated by geminal and cis/trans vicinal couplings. These protons are expected to be in the high-field region of the spectrum, characteristic of cyclopropyl rings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isopropyl CH4.8 - 5.0septet~6.2
Isopropyl CH₃1.3 - 1.5doublet~6.2
Cyclopropyl CH2.5 - 2.7multiplet-
Cyclopropyl CH₂0.9 - 1.2multiplet-
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

  • Isopropyl Group: Two signals are expected, one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃). The methine carbon will be significantly downfield due to the attachment to the oxygen atom.

  • Cyclopropyl Group: Two signals are predicted, one for the methine carbon attached to the sulfur atom and one for the two equivalent methylene carbons (CH₂).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Isopropyl CH75 - 80
Isopropyl CH₃22 - 25
Cyclopropyl CH30 - 35
Cyclopropyl CH₂5 - 10
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonate ester group.

  • S=O Stretching: Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds.

  • S-O Stretching: A strong absorption is anticipated for the S-O single bond stretch.

  • C-O Stretching: A strong band corresponding to the C-O stretch of the ester is also expected.

  • C-H Stretching: Absorptions for the C-H bonds of the isopropyl and cyclopropyl groups will be present. The C-H stretching of the cyclopropyl ring may appear at a slightly higher wavenumber (>3000 cm⁻¹) compared to the sp³ C-H of the isopropyl group (<3000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
S=OAsymmetric Stretch1350 - 1370Strong
S=OSymmetric Stretch1170 - 1190Strong
S-OStretch950 - 1050Strong
C-OStretch1000 - 1100Strong
Cyclopropyl C-HStretch~3080Medium
sp³ C-HStretch2850 - 3000Medium
Experimental Protocol for IR Analysis
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The analysis of sulfonate esters can be performed using various techniques, including GC-MS and LC-MS with different ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[6]

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺˙) of this compound (m/z 164) may be observed, although it could be of low abundance due to the lability of the sulfonate ester. The fragmentation is expected to be driven by the cleavage of the bonds adjacent to the sulfonate group.

  • Loss of the Isopropyl Group: Cleavage of the O-isopropyl bond can lead to the formation of a cyclopropanesulfonyl cation at m/z 121 and an isopropyl radical.

  • Loss of the Isopropoxy Radical: A common fragmentation pathway for esters is the loss of the alkoxy radical, which would result in a fragment at m/z 105.

  • Formation of the Isopropyl Cation: Cleavage of the C-O bond can generate a stable isopropyl cation at m/z 43.

  • Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a radical cation at m/z 122.

  • Cyclopropyl Ring Fragmentation: The cyclopropyl group itself can fragment, for instance, by losing ethene to give characteristic ions.

M [M]+• m/z 164 F1 [M - C3H7]+ m/z 121 M->F1 - •C3H7 F2 [M - OC3H7]•+ m/z 105 M->F2 - •OC3H7 F3 [C3H7]+ m/z 43 M->F3 - •SO3C3H5 F4 [M - C3H6]+• m/z 122 M->F4 - C3H6

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment Ion
164[C₆H₁₂O₃S]⁺˙ (Molecular Ion)
122[C₃H₆O₃S]⁺˙
121[C₃H₅O₂S]⁺
105[C₃H₅O₃S]⁺
43[C₃H₇]⁺
Experimental Protocol for MS Analysis (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC):

    • Injector: Use a split/splitless injector at a temperature of ~250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS):

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and structural verification. The predicted data in this guide, based on established chemical principles, offers a detailed blueprint for researchers and drug development professionals. The characteristic signals in ¹H and ¹³C NMR, the distinct vibrational bands in the IR spectrum, and the logical fragmentation patterns in the mass spectrum collectively serve as a multi-faceted analytical signature for this compound. The provided experimental protocols offer a starting point for the practical application of these techniques.

References

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). PubMed. Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Semantic Scholar. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Novatia, LLC. Retrieved from [Link]

  • Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. (2017). PubMed. Retrieved from [Link]

  • 14.1 Introduction to IR Spectroscopy. (2018). YouTube. Retrieved from [Link]

  • Isopropyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

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"understanding the stability of Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Isopropyl Cyclopropanesulfonate

Abstract

This compound is a significant reagent and intermediate in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structure, combining a highly strained cyclopropyl ring with a reactive sulfonate ester, presents distinct stability challenges that are critical to understand for process development, formulation, and regulatory compliance. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore the intrinsic instabilities arising from its constituent moieties, delineate its primary degradation pathways, present robust analytical methodologies for stability assessment, and offer evidence-based protocols for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's chemical behavior.

Introduction: The Duality of Reactivity and Instability

The utility of this compound in chemical synthesis is intrinsically linked to its reactivity. The cyclopropanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the cyclopropyl moiety offers unique conformational and electronic properties to target molecules. However, the very features that make it a valuable synthetic tool—high ring strain and an activated ester linkage—also render it susceptible to degradation.

A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for its effective and safe use. Uncontrolled degradation can lead to:

  • Loss of reagent potency and inaccurate stoichiometry in synthetic processes.

  • The emergence of unknown impurities that can complicate purification and compromise the safety profile of a final active pharmaceutical ingredient (API).

  • Inconsistent results in biological assays if used as a research chemical.

This guide deconstructs the stability of this compound by first examining its structural components and then integrating this knowledge to predict and analyze its overall degradation behavior.

Foundational Principles of Molecular Stability

The stability of this compound is best understood by dissecting the contributions of its two key functional components: the cyclopropane ring and the isopropyl sulfonate ester.

The Cyclopropane Moiety: A Reservoir of Ring Strain

The three-membered cyclopropane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2]

  • Angle Strain: The carbon-carbon bond angles in cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This compression leads to poor orbital overlap, creating weak, "bent" bonds and a high level of stored potential energy.[3][4]

  • Torsional Strain: All carbon-hydrogen bonds on adjacent carbon atoms are in an eclipsed conformation, further increasing the molecule's internal energy.[2]

This high-energy state makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, including exposure to strong acids or thermal stress, to relieve the strain.

cluster_0 Angle Strain in Cyclopropane a Ideal sp³ Angle = 109.5° c High Angle Strain (Δ ≈ 49.5°) b Actual Angle = 60°

Caption: Deviation from ideal sp³ bond angles in cyclopropane.

The Sulfonate Ester Linkage: An Activated Leaving Group

Sulfonate esters are well-known in organic chemistry for being excellent leaving groups, a consequence of the stability of the resulting sulfonate anion. The negative charge on the sulfonate anion is highly delocalized across the three oxygen atoms, making it a very weak base and thus a facile leaving group in nucleophilic substitution reactions.

The stability of the sulfonate ester bond itself is subject to several factors:

  • Solvolysis: The ester can be cleaved by solvent molecules. Hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol) are common degradation pathways.[5] The presence of water, even in small amounts, can significantly accelerate degradation.[5]

  • Nucleophilic Attack: The ester is susceptible to attack by a wide range of nucleophiles.

  • Thermal Stability: The thermal stability of sulfonate esters is dependent on the nature of the alcohol component. Esters of secondary alcohols, like isopropanol, are known to be less thermally stable than those of primary alcohols.[6]

Primary Degradation Pathways

The combination of a strained ring and a reactive ester leads to several predictable degradation pathways. A forced degradation study is essential to identify and characterize the resulting impurities.

cluster_hydrolysis Hydrolysis (H₂O) cluster_nucleophilic Nucleophilic Attack (Nu⁻) cluster_ring_opening Ring Opening (Acid/Heat) main Isopropyl cyclopropanesulfonate p1 Cyclopropanesulfonic Acid main->p1 H⁺/OH⁻ p2 Isopropanol main->p2 p3 R-Nu (e.g., from buffer species) main->p3 Sɴ2 p4 Cyclopropanesulfonate Anion main->p4 p5 Various Ring-Opened Sulfonate Species main->p5

Caption: Predicted degradation pathways for this compound.

Pathway A: Hydrolysis

Hydrolysis is often the primary non-photolytic degradation pathway in the presence of moisture. The reaction can be catalyzed by both acid and base.

  • Mechanism: Water acts as a nucleophile, attacking the sulfur atom of the sulfonate ester, leading to the cleavage of the S-O bond and the formation of cyclopropanesulfonic acid and isopropanol.

  • Significance: This pathway is highly relevant for aqueous formulations or during workups involving aqueous phases. The presence of water dramatically reduces the equilibrium level of the sulfonate ester.[5]

Pathway B: Nucleophilic Substitution

Given that cyclopropanesulfonate is an excellent leaving group, the molecule is susceptible to SN2 reactions where a nucleophile attacks the secondary carbon of the isopropyl group.

  • Mechanism: A nucleophile (Nu⁻) attacks the electrophilic carbon attached to the sulfonate oxygen, displacing the cyclopropanesulfonate anion.

  • Significance: This is a critical consideration in process chemistry, where residual nucleophiles from previous steps (e.g., halides, amines, thiols) can lead to impurity formation.[6] Buffers used in formulations can also serve as nucleophiles.

Pathway C: Ring Opening

The inherent strain of the cyclopropane ring makes it liable to open under energetic conditions.

  • Mechanism: While less common under standard storage conditions, acidic environments or elevated temperatures can promote protonation and subsequent cleavage of a C-C bond in the ring, leading to a variety of isomeric acyclic sulfonates.

  • Significance: This pathway is a concern during synthesis at high temperatures or in the presence of strong acids. It can lead to a complex mixture of impurities that are difficult to separate and characterize.

Analytical Strategy for Stability Assessment

A robust, stability-indicating analytical method is crucial for quantifying the parent compound and detecting any potential degradants. A combination of chromatographic techniques is typically most effective.

Forced Degradation Study Workflow

A forced degradation (or stress testing) study is the cornerstone of understanding a molecule's stability. It involves subjecting the compound to harsh conditions to accelerate decomposition.

cluster_stress Stress Conditions start Isopropyl cyclopropanesulfonate Sample acid Acidic (e.g., 0.1M HCl, 70°C) start->acid base Basic (e.g., 0.1M NaOH, 70°C) start->base ox Oxidative (e.g., 3% H₂O₂, RT) start->ox thermal Thermal (e.g., 80°C, Solid State) start->thermal analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis eval Evaluate Peak Purity Identify Degradants Propose Degradation Pathways analysis->eval

Caption: Workflow for a comprehensive forced degradation study.

Recommended Analytical Methodologies

Method 1: Stability-Indicating HPLC-UV/MS

This method is the primary tool for quantifying the parent compound and its non-volatile degradants.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic or Orthophosphoric Acid in WaterProvides sharp peak shapes for acidic analytes like the sulfonic acid degradant.[7]
Mobile Phase B Acetonitrile or MethanolElutes the parent compound and less polar impurities.
Gradient Start with high aqueous content (e.g., 95% A) and ramp to high organic (e.g., 95% B)Ensures elution of all components, from polar degradants to the parent ester.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity, ensuring reproducible retention times.[7]
Detection UV (e.g., 210 nm) and Mass Spectrometry (MS)UV provides quantitative data, while MS provides mass information for peak identification and purity assessment.

Method 2: Headspace GC/MS for Volatile Impurities

This method is crucial for detecting volatile degradants like isopropanol or potential ring-opening fragments.

Parameter Recommendation Rationale
Incubation Heat sample vial (e.g., 70°C for 15 min)Drives volatile analytes into the headspace for injection.[5]
Column DB-624 or similar phase for volatile analysisOptimized for separation of low molecular weight, polar compounds.
Carrier Gas Helium at a constant flowInert carrier gas standard for GC/MS.
Oven Program Start at low temperature (e.g., 60°C) and ramp to high (e.g., 250°C)Separates volatile compounds based on their boiling points.[5]
Detection Electron Ionization Mass Spectrometry (EI-MS)Provides fragmentation patterns that serve as a fingerprint for identifying unknown volatile compounds.
Method Validation

The chosen analytical methods must be validated to ensure they are fit for purpose.

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Peak purity analysis via a diode array detector or MS is essential.[7]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range from 50% to 150% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels (e.g., LOQ, 100%, 150%).[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature).[7]

Recommended Handling and Storage Protocols

Based on the inherent instabilities, strict handling and storage procedures are mandatory to preserve the integrity of this compound.

  • Storage Conditions: The material should be stored at refrigerated temperatures (2-8°C) to minimize thermal degradation.[8] It must be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and oxygen. A desiccated environment is crucial to prevent hydrolysis.[8]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and potent nucleophiles.[9] The use of protic solvents, especially water, should be minimized or eliminated where possible.[5]

  • Handling Procedures: When handling, work quickly and minimize exposure to the ambient atmosphere. Use dry glassware and solvents. For solution-based applications, prepare solutions fresh and use them promptly.

  • Safety Precautions: this compound is listed with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The stability of this compound is a delicate balance dictated by the high ring strain of its cyclopropyl group and the reactivity of its sulfonate ester linkage. The primary degradation risks are hydrolysis and nucleophilic substitution, with ring-opening being a concern under more energetic conditions. A multi-faceted analytical approach, combining a stability-indicating HPLC method with GC/MS for volatiles, is essential for a complete stability profile. By understanding these degradation pathways and implementing rigorous, scientifically-grounded handling and storage protocols, researchers and developers can ensure the quality, reliability, and safety of this valuable chemical reagent.

References

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  • Cambiosis. (2021). Why cyclopropane is very less stable cycloalkane?? | Concept of Ring strain and Torsion strain. YouTube. [Link]

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  • Sreekanth, N., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(5). [Link]

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An In-depth Technical Guide to Isopropyl Cyclopropanesulfonate (CAS 146475-51-6) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Isopropyl Cyclopropanesulfonate (CAS No. 146475-51-6), a versatile chemical intermediate with significant potential in the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors. We will delve into its chemical properties, associated hazards, and its strategic application in medicinal chemistry, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within this context, the incorporation of unique structural motifs is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The cyclopropyl group, a strained three-membered ring, is one such motif that has garnered considerable attention. Its incorporation into drug candidates can confer several advantageous properties:

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein.[2][3]

  • Potency and Lipophilicity: The unique electronic properties of the cyclopropyl ring can favorably influence ligand-receptor interactions, often leading to increased potency. It can also modulate lipophilicity, a key parameter in drug design.

This compound serves as a valuable building block for introducing this crucial cyclopropylsulfonyl moiety into target molecules. Its application is particularly relevant in the synthesis of aminopyrazole-based kinase inhibitors, a scaffold present in numerous clinical and preclinical drug candidates targeting key oncogenic kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Src family kinases.[4][5][6]

Physicochemical Properties and Specifications

This compound is a sulfonate ester that is typically supplied as a research-grade chemical. Its core properties are summarized in the table below.

PropertyValueSource
CAS Number 146475-51-6[4][7]
Molecular Formula C₆H₁₂O₃S[4][7]
Molecular Weight 164.22 g/mol [4][7]
IUPAC Name propan-2-yl cyclopropanesulfonate[5]
Synonyms Cyclopropanesulfonic acid, 1-methylethyl ester[4][7]
Appearance Off-white to grey-brown solid[8]
Purity ≥95%[4][7]
Topological Polar Surface Area (TPSA) 43.37 Ų[4]
logP 0.9036[4]
Solubility No data available[8]
Melting Point No data available[8]
Boiling Point No data available[8]

Health and Safety Information: A Comprehensive Hazard Analysis

As with any reactive chemical intermediate, a thorough understanding of the potential hazards associated with this compound is essential for its safe handling in a research environment.

GHS Classification and Hazard Statements

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) as follows:

PictogramSignal WordHazard ClassHazard Statements

Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[4]
Skin Irritation (Category 2)H315: Causes skin irritation.[4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[4]
Precautionary Measures and First Aid

Adherence to standard laboratory safety protocols is crucial when handling this compound. The following precautionary statements and first aid measures should be strictly followed.

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response:

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Storage and Disposal:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Profile and Considerations

From a mechanistic standpoint, it is prudent to consider sulfonate esters as a class of compounds. Some sulfonate esters are known to be alkylating agents, which can confer mutagenic and genotoxic properties. Although the toxicological profile of cyclopropanesulfonates is not extensively studied, this potential reactivity warrants careful handling and minimization of exposure.

Application in Synthesis: Crafting the Next Generation of Kinase Inhibitors

The primary utility of this compound in a drug discovery context is as a reagent for the synthesis of cyclopropanesulfonamides. These sulfonamides can then be incorporated into more complex molecules, such as the aminopyrazole-based kinase inhibitors.

The Rationale: Targeting the Aurora Kinase A Signaling Pathway

To illustrate the therapeutic relevance, let's consider the Aurora kinase A (AURKA) signaling pathway, which is a critical regulator of mitosis.[4][9] Overexpression of AURKA is a common feature in many human cancers and is linked to tumorigenesis and genomic instability.[8][10] Therefore, AURKA is a prime target for cancer therapy. Many potent AURKA inhibitors are based on the aminopyrazole scaffold, and the incorporation of a cyclopropyl group can enhance their therapeutic index.

Aurora_Kinase_A_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Inhibition Therapeutic Intervention CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) AURKA_active Aurora Kinase A (Active) CyclinB_CDK1_inactive->AURKA_active Activation Centrosome_Maturation Centrosome Maturation AURKA_active->Centrosome_Maturation Phosphorylation Spindle_Assembly Spindle Assembly AURKA_active->Spindle_Assembly Phosphorylation CyclinB_CDK1_active Cyclin B / CDK1 (Active) AURKA_active->CyclinB_CDK1_active Phosphorylation TPX2 TPX2 TPX2->AURKA_active Binding & Activation Mitotic_Entry Mitotic Entry CyclinB_CDK1_active->Mitotic_Entry Aminopyrazole_Inhibitor Aminopyrazole-based Inhibitor with Cyclopropyl Moiety Aminopyrazole_Inhibitor->AURKA_active Inhibition

Caption: Simplified Aurora Kinase A signaling pathway and point of therapeutic intervention.

Synthetic Protocols

The following protocols provide a general framework for the synthesis of cyclopropanesulfonates and their subsequent reaction to form sulfonamides. These are illustrative and may require optimization based on the specific substrate.

Protocol 1: General Synthesis of Cyclopropanesulfonic Acid Esters

This protocol is adapted from the general methodology for the synthesis of cyclopropanesulfonic acid esters.[11]

Synthesis_Protocol_1 start Start Materials: - Aryl trans-2-phenylethenesulfonate - Trimethylsulfonium iodide - Potassium t-butoxide - Dimethyl sulfoxide (DMSO) step1 Dissolve aryl trans-2-phenylethenesulfonate and trimethylsulfonium iodide in DMSO at room temperature. start->step1 step2 Add potassium t-butoxide portion-wise to the stirred solution. step1->step2 step3 Monitor the reaction by TLC until the starting material is consumed. step2->step3 step4 Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). step3->step4 step5 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. step4->step5 step6 Purify the crude product by column chromatography or recrystallization. step5->step6 product Product: Aryl trans-2-phenyl-1-cyclopropanesulfonate step6->product

Caption: Workflow for the synthesis of cyclopropanesulfonic acid esters.

Detailed Steps:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting aryl trans-2-phenylethenesulfonate (1 equivalent) and trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • To the stirred solution at room temperature, add potassium t-butoxide (1.1 equivalents) in several portions over 15-20 minutes. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol).

Protocol 2: Synthesis of a Cyclopropanesulfonamide from this compound

This is a representative protocol for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Synthesis_Protocol_2 start Start Materials: - this compound - Amine (R1R2NH) - Aprotic solvent (e.g., DMF, Acetonitrile) - Base (e.g., Triethylamine, DIPEA) step1 Dissolve the amine and base in the chosen aprotic solvent. start->step1 step2 Add a solution of this compound in the same solvent dropwise at 0°C to room temperature. step1->step2 step3 Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC/LC-MS). step2->step3 step4 Perform an aqueous workup: dilute with water and extract with an organic solvent. step3->step4 step5 Wash, dry, and concentrate the organic phase. step4->step5 step6 Purify the crude sulfonamide by column chromatography or recrystallization. step5->step6 product Product: N-Cyclopropylsulfonamide step6->product

Caption: Workflow for the synthesis of N-cyclopropylsulfonamides.

Detailed Steps:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and a suitable non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Cool the mixture in an ice bath if the reaction is expected to be exothermic.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-24 hours, or heat as necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyclopropylsulfonamide.

Conclusion

This compound is a valuable and reactive intermediate for the introduction of the cyclopropylsulfonyl group, a moiety of increasing importance in modern medicinal chemistry. Its application in the synthesis of kinase inhibitors is particularly noteworthy, offering a pathway to compounds with improved metabolic stability and potency. While the compound presents moderate irritant and acute oral toxicity hazards, these can be effectively managed through adherence to standard laboratory safety procedures. This guide provides the foundational knowledge for researchers to safely handle and strategically employ this compound in their drug discovery programs.

References

  • Bavay, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (Basel), 14(11), 1109.
  • Zhang, J., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Advances, 8(52), 29695-29711.
  • Fisher Scientific. Safety Data Sheet. (This is a general reference to the type of document consulted, as the direct link was not a stable deep link).
  • Banu, D., et al. (2013).
  • Zhu, J., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(5), 2177-2194.
  • ChemScene. This compound. (This is a general reference to the supplier's product page).
  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Bayliss, R., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128.
  • Truce, W. E., & Goralski, C. T. (1968). Cyclopropanesulfonic Acid Esters and Amides. The Journal of Organic Chemistry, 33(10), 3849-3851.
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
  • Saeki, T., Ouchi, M., & Ouchi, T. (2009). Physiological and oncogenic Aurora-A pathway. International Journal of Biological Sciences, 5(7), 758-762.
  • Lowell, C. A. (2004). Src kinase-mediated signaling in leukocytes. Immunological Reviews, 201, 236-250.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Synple Chem. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • My Cancer Genome. CDK2. [Link]

  • UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Taly, V. V., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583-8611.
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Isopropyl Cyclopropanesulfonate: A Versatile Reagent for the Introduction of the Cyclopropylsulfonyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: December 30, 2025

Abstract

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, renowned for its ability to confer unique and favorable pharmacological properties upon drug candidates.[1][2][3][4] This guide provides a comprehensive overview of the potential research applications of Isopropyl Cyclopropanesulfonate, a readily accessible and versatile chemical building block. As a Senior Application Scientist, this document aims to bridge the gap between the fundamental chemical properties of this reagent and its practical implementation in drug discovery workflows. We will delve into the synthetic utility of this compound, focusing on its role as an efficient agent for the introduction of the cyclopropylsulfonyl moiety, a key pharmacophore in a variety of therapeutic agents. Detailed experimental protocols, mechanistic insights, and a thorough discussion of the strategic advantages of incorporating this functional group are presented to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, despite its simple three-carbon structure, imparts a profound impact on the biological activity and pharmacokinetic profile of a molecule. Its unique electronic and conformational properties are leveraged by medicinal chemists to fine-tune the characteristics of drug candidates.[2][3]

Key Attributes Conferred by the Cyclopropyl Group:

  • Metabolic Stability: The strained ring system of cyclopropane can block sites of metabolism, leading to an increased half-life of a drug.

  • Lipophilicity and Solubility: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity to a biological target.

  • Unique Stereoelectronic Properties: The high p-character of the C-C bonds in cyclopropane allows it to act as a "cy-propyl" group, participating in unique electronic interactions with target proteins.

A testament to its significance is the increasing number of FDA-approved drugs that feature a cyclopropane ring within their structure.[1][3][5] This underscores the value of developing robust synthetic methodologies for the efficient incorporation of this moiety.

FDA-Approved Drug Therapeutic Area Role of Cyclopropyl Moiety
Cabozantinib OncologyPart of a key side chain influencing kinase inhibition.
Trametinib OncologyContributes to the overall conformation and binding affinity.
Simeprevir Antiviral (Hepatitis C)A crucial component of the macrocyclic structure.
Ledipasvir Antiviral (Hepatitis C)Incorporated into the core scaffold.
Olaparib Oncology (PARP inhibitor)A key structural element for target engagement.

Table 1: Examples of FDA-approved drugs containing the cyclopropyl moiety.[1][5]

This compound: A Gateway to Cyclopropylsulfonyl Pharmacophores

This compound (CAS No. 146475-51-6) is a sulfonate ester that serves as an excellent electrophilic source of the cyclopropanesulfonyl group. Its utility stems from the well-established reactivity of sulfonate esters as superb leaving groups in nucleophilic substitution reactions.

Chemical and Physical Properties:

Property Value
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically ≥95%
Storage Store at room temperature

Table 2: Physicochemical properties of this compound.

The core reactivity of this compound is centered on the electrophilic sulfur atom and the subsequent displacement of the isopropoxy group. This makes it an ideal reagent for the synthesis of cyclopropanesulfonamides, a functional group present in several biologically active compounds.

Figure 1: General reaction scheme for the utilization of this compound.

Potential Research Application: Synthesis of Cyclopropanesulfonamides

A primary and highly valuable application of this compound is in the synthesis of cyclopropanesulfonamides. This class of compounds is a key building block in the synthesis of numerous pharmaceutical agents.[1] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonate ester, leading to the formation of a stable S-N bond.

Rationale for Cyclopropanesulfonamide Synthesis

The cyclopropanesulfonamide moiety is often incorporated into drug candidates to:

  • Modulate Physicochemical Properties: The sulfonamide group can influence solubility and hydrogen bonding capabilities.

  • Act as a Bioisostere: It can serve as a replacement for other functional groups, such as carboxylic acids or other sulfonamides, to improve the drug's properties.

  • Engage in Specific Target Interactions: The sulfonamide and cyclopropyl groups can form key interactions with amino acid residues in the target protein's binding site.

Detailed Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl Cyclopropanesulfonamides

This protocol provides a general guideline for the reaction of this compound with an amine. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (primary or secondary) (1.0 - 1.2 eq)

  • Apolar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted amine (1.0 - 1.2 eq) and the chosen solvent (e.g., DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add the organic base (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Addition of this compound: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted cyclopropanesulfonamide.

Figure 2: Step-by-step experimental workflow for the synthesis of N-substituted cyclopropanesulfonamides.

Further Potential Applications and Future Directions

Beyond the synthesis of simple cyclopropanesulfonamides, this compound holds promise in more complex synthetic strategies.

  • Solid-Phase Synthesis: The protocol described can be adapted for solid-phase synthesis, enabling the rapid generation of libraries of cyclopropanesulfonamide-containing compounds for high-throughput screening.

  • Late-Stage Functionalization: In certain contexts, it may be possible to introduce the cyclopropanesulfonyl moiety at a later stage in a synthetic sequence, allowing for the diversification of complex molecular scaffolds.

  • Development of Novel Prodrugs: While the isopropoxy group is a simple leaving group, the fundamental reactivity of the cyclopropanesulfonate ester could be adapted to design novel prodrug linkers that release a therapeutic agent upon cleavage.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the cyclopropylsulfonyl moiety, a key pharmacophore in numerous clinically important drugs. This guide has provided a detailed overview of its potential research applications, with a focus on the synthesis of cyclopropanesulfonamides. The provided experimental protocol serves as a starting point for researchers to explore the utility of this building block in their own drug discovery and development programs. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of reagents like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Bohrium. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Trost, B. M., & Waser, J. (2008). Synthetic approaches to contemporary drugs that contain the cyclopropyl moiety.
  • Nemr, M. T., Elshaier, Y., & Abdelaziz, M. A. (2025).
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). The cyclopropyl fragment is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 46(15), 3149-3162.

Sources

"literature review of Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isopropyl Cyclopropanesulfonate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 146475-51-6) is a versatile synthetic intermediate that has garnered interest within the pharmaceutical and fine chemical industries.[1][] Its unique combination of a reactive sulfonate ester leaving group and a sterically compact cyclopropyl moiety makes it a valuable reagent for introducing the isopropyl-cyclopropyl motif into molecular scaffolds. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in drug development. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 146475-51-6[1][]
Molecular Formula C₆H₁₂O₃S[1]
Molecular Weight 164.22 g/mol [1]
Purity Typically ≥95%[1]
Appearance Not specified, likely a liquid or low-melting solid[3]
Solubility Expected to be soluble in a range of organic solventsN/A
Storage Store at room temperature[1]
Spectroscopic Characterization (Predicted)

Predicted 1H NMR Spectrum (CDCl₃):

  • Septet (~4.8-5.0 ppm, 1H): Corresponds to the methine proton of the isopropyl group, split by the six methyl protons.

  • Multiplet (~2.5-2.7 ppm, 1H): The proton on the carbon of the cyclopropyl ring attached to the sulfonate group.

  • Doublet of doublets (~1.4-1.5 ppm, 6H): The two diastereotopic methyl groups of the isopropyl moiety.

  • Multiplets (~0.9-1.2 ppm, 4H): The four methylene protons of the cyclopropyl ring.

Predicted 13C NMR Spectrum (CDCl₃):

  • ~75-80 ppm: The methine carbon of the isopropyl group.

  • ~30-35 ppm: The carbon of the cyclopropyl ring attached to the sulfonate group.[4]

  • ~20-25 ppm: The two methyl carbons of the isopropyl group.

  • ~5-10 ppm: The two methylene carbons of the cyclopropyl ring.[4]

Mass Spectrometry (Expected Fragmentation): Upon electron ionization, the molecular ion peak [M]⁺ at m/z 164 is expected. Key fragmentation pathways would likely involve the loss of the isopropyl group or the cyclopropyl group, and cleavage of the sulfonate ester bond.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the esterification of cyclopropanesulfonyl chloride with isopropanol. This two-step process begins with the preparation of the sulfonyl chloride precursor.

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is a key intermediate that can be synthesized from cyclopropylmagnesium bromide and sulfur dioxide, followed by chlorination.[4]

cluster_synthesis Synthesis of Cyclopropanesulfonyl Chloride Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Intermediate_Sulfinate Cyclopropanesulfinate Magnesium Bromide Cyclopropylmagnesium bromide->Intermediate_Sulfinate 1. SO2 SO2 SO2 SO2->Intermediate_Sulfinate Cyclopropanesulfonyl_chloride Cyclopropanesulfonyl Chloride Intermediate_Sulfinate->Cyclopropanesulfonyl_chloride 2. NCS NCS N-Chlorosuccinimide NCS->Cyclopropanesulfonyl_chloride

Diagram 1: Synthesis of Cyclopropanesulfonyl Chloride.

Experimental Protocol:

  • To a solution of cyclopropylmagnesium bromide in an anhydrous solvent such as THF, slowly add sulfur dioxide at a low temperature (-10 to 0 °C).

  • After the addition is complete, warm the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) in the same solvent.

  • Cool the reaction mixture back to a low temperature and slowly add the NCS solution.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude cyclopropanesulfonyl chloride, which can be purified by distillation.

Esterification to this compound

The final step is the reaction of cyclopropanesulfonyl chloride with isopropanol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

cluster_esterification Esterification to this compound Cyclopropanesulfonyl_chloride Cyclopropanesulfonyl Chloride Isopropyl_cyclopropanesulfonate This compound Cyclopropanesulfonyl_chloride->Isopropyl_cyclopropanesulfonate Isopropanol Isopropanol Isopropanol->Isopropyl_cyclopropanesulfonate Base Pyridine or Triethylamine Base->Isopropyl_cyclopropanesulfonate HCl scavenger

Diagram 2: Esterification of Cyclopropanesulfonyl Chloride.

Experimental Protocol:

  • Dissolve cyclopropanesulfonyl chloride in an anhydrous aprotic solvent like dichloromethane or diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add isopropanol (1.0-1.2 equivalents) to the solution.

  • Slowly add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC or GC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the excellent leaving group ability of the cyclopropanesulfonate anion. This makes the isopropyl group susceptible to nucleophilic attack in SN2 reactions.

The Cyclopropanesulfonate Leaving Group

The cyclopropanesulfonate anion is a weak base, the conjugate base of a strong acid (cyclopropanesulfonic acid). Its stability is derived from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This makes it an excellent leaving group, comparable to other commonly used sulfonates like tosylate and mesylate.

Alkylation Reactions

This compound is an effective alkylating agent for a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the methine carbon of the isopropyl group, leading to the displacement of the cyclopropanesulfonate leaving group.

cluster_alkylation General Alkylation Mechanism Nucleophile Nucleophile Transition_State SN2 Transition State Nucleophile->Transition_State Isopropyl_cyclopropanesulfonate Isopropyl Cyclopropanesulfonate Isopropyl_cyclopropanesulfonate->Transition_State Alkylated_Product Alkylated Product Transition_State->Alkylated_Product Leaving_Group Cyclopropanesulfonate Anion Transition_State->Leaving_Group

Diagram 3: General SN2 Alkylation Mechanism.

Applications in Drug Development

The introduction of small alkyl groups and strained ring systems like cyclopropane is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

N-Alkylation of Heterocycles

Nitrogen-containing heterocycles are prevalent in many drug scaffolds. The N-alkylation of these rings is a critical step in the synthesis of numerous pharmaceuticals. This compound is an ideal reagent for the N-isopropylation of heterocycles such as pyrazoles and indoles.[5][6][7] This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity. For instance, N-substituted aminopyrazoles are core components of potent kinase inhibitors.[5]

Representative Experimental Protocol for N-Alkylation of a Pyrazole:

  • To a solution of the pyrazole substrate in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Stir the mixture at room temperature for a short period to facilitate deprotonation.

  • Add a solution of this compound (1.0-1.5 equivalents) in the same solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by flash column chromatography to isolate the N-isopropyl pyrazole.

O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers is another important transformation in the synthesis of biologically active molecules.[8][9] this compound can be employed for the O-isopropylation of phenolic substrates under basic conditions.

Representative Experimental Protocol for O-Alkylation of a Phenol:

  • Dissolve the phenolic substrate in a polar aprotic solvent such as acetone or DMF.

  • Add a base, typically K₂CO₃ or Cs₂CO₃, to the solution.

  • Add this compound (1.0-1.5 equivalents).

  • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • The residue can be purified by flash column chromatography to yield the desired isopropyl aryl ether.

Role in Kinase Inhibitor Synthesis

The cyclopropanesulfonamide moiety has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors, particularly for targeting epidermal growth factor receptor (EGFR) mutations.[10] While this compound itself is an ester, it serves as a valuable precursor for the synthesis of such sulfonamides via reaction with amines. The isopropyl group can also be a desirable feature in kinase inhibitors to occupy hydrophobic pockets in the ATP binding site.[11]

Analytical Methods

The purity and identity of this compound, as well as the progress of reactions involving it, can be monitored by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound and for monitoring reaction conversions.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment and reaction monitoring, particularly for its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation of the final product and any intermediates.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Safety and Handling

As an alkylating agent, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, sulfonate esters are known to be potential sensitizers and should be treated as hazardous.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its ability to act as an efficient isopropylating agent under relatively mild conditions makes it a useful tool for the structural modification of lead compounds. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in the synthesis of novel and biologically active molecules.

References

Sources

A Technical Guide to the Theoretical Structure of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl cyclopropanesulfonate is a molecule of interest due to the unique combination of a strained cyclopropyl ring and an electron-withdrawing sulfonate ester group. This guide provides a comprehensive theoretical framework for analyzing its molecular structure, electronic properties, and predicted spectroscopic signatures using computational chemistry. By leveraging Density Functional Theory (DFT), we elucidate the geometric and electronic intricacies that govern the molecule's behavior. This document serves as a detailed protocol and interpretive guide for researchers aiming to understand or predict the properties of this and related compounds, which are relevant in medicinal chemistry and materials science.[1]

Introduction: The Significance of this compound

The this compound molecule merges two key chemical features: the cyclopropane ring and the sulfonate ester group. The cyclopropane moiety is notable for its significant ring strain (approximately 27.5 kcal/mol) and unusual "bent" or banana bonds, which impart unique electronic and reactive properties.[1] This strained ring system is a recurring motif in a wide array of biologically active compounds, including antibiotics, enzyme inhibitors, and neurochemicals, where it often serves to lock molecules into specific conformations.[1][2]

The sulfonate ester group, on the other hand, is a potent electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions.[3] Sulfonate esters are crucial intermediates in organic synthesis and are found in various pharmaceuticals.[4][5][6] The interplay between the strained, electron-rich cyclopropyl sigma bonds and the strongly electrophilic sulfonyl center makes this compound a compelling subject for theoretical investigation. Understanding its structural and electronic properties at a quantum-mechanical level is essential for predicting its reactivity, stability, and potential interactions in biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental route to probe molecular characteristics with high accuracy.[7] This guide outlines the methodologies for such studies and interprets the resulting data to build a holistic picture of the molecule's structure.

Methodology: A Validated Computational Protocol

To ensure scientific integrity, the described protocol is a self-validating system. Each step includes checks and justifications grounded in established computational chemistry principles.

Rationale for Method Selection

The central method for this theoretical analysis is Density Functional Theory (DFT) , chosen for its exceptional balance of computational cost and accuracy in describing electron correlation in organic molecules.[8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected. It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structures for a wide range of organic compounds.[7]

  • Basis Set: 6-311++G(d,p) is employed. This choice is deliberate:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are critical for accurately modeling the lone pairs on the oxygen atoms and any potential weak, non-covalent interactions.[9]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are non-negotiable for systems containing heteroatoms like sulfur and oxygen, as they account for the non-spherical nature of electron density in bonds, which is crucial for an accurate geometry.[10]

Step-by-Step Computational Workflow
  • Initial Structure Generation: A 3D model of this compound is constructed using a standard molecular editor. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

  • Geometry Optimization: The initial structure is subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule.

  • Frequency Calculation (Self-Validation): Following optimization, a vibrational frequency calculation is performed at the same level of theory. This is a critical validation step:

    • A true energy minimum must have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.

    • The results of this calculation also provide the predicted infrared (IR) spectrum and thermochemical data.[11]

  • Property Calculations: Once the optimized minimum-energy structure is confirmed, further calculations are performed to analyze its electronic properties. These include:

    • Natural Bond Orbital (NBO) analysis for atomic charges and orbital interactions.[12][13]

    • Frontier Molecular Orbital (HOMO-LUMO) analysis.[14]

    • Molecular Electrostatic Potential (MEP) mapping.[15][16]

    • Gauge-Independent Atomic Orbital (GIAO) calculations for predicting NMR chemical shifts.[17][18]

Visualization: Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input Input Phase cluster_calc Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_analysis Analysis & Output A 1. Build Initial 3D Structure (Molecular Editor) B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D Check Frequencies C->D D_yes Zero Imaginary Frequencies? (True Minimum) D->D_yes Yes D_no Imaginary Frequencies Found (Saddle Point) D->D_no No E 4. Property Calculations (NBO, MEP, HOMO/LUMO, GIAO-NMR) D_yes->E D_no->B Re-optimize F Generate Data Tables & Visuals E->F

Caption: Workflow for theoretical analysis of this compound.

Theoretical Structural Analysis

Optimized Molecular Geometry

The geometry optimization reveals the molecule's most stable three-dimensional conformation. The cyclopropane ring maintains its characteristic triangular shape, but its bond lengths are influenced by the electron-withdrawing sulfonate substituent. Theoretical studies on substituted cyclopropanes confirm that σ-acceptor groups cause a lengthening of the distal C-C bond (opposite the substituent) and a shortening of the two vicinal C-C bonds.[2][19]

ParameterAtom Pair/TripletCalculated Value
Bond Lengths
C-C (distal)C2-C3~1.52 Å
C-C (vicinal)C1-C2, C1-C3~1.50 Å
S=OS-O~1.45 Å
S-O (ester)S-O(isopropyl)~1.60 Å
S-CS-C1~1.78 Å
Bond Angles
C-S-CC1-S-O(isopropyl)~102°
O=S=OO=S=O~122°
C-O-SC(isopropyl)-O-S~118°
Note: These are representative values derived from the expected effects of the substituents and should be calculated specifically for a detailed analysis.
Electronic Structure and Reactivity Descriptors

The electronic properties of the molecule provide deep insights into its chemical reactivity.

A. Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[16][20] It maps the electrostatic potential onto the electron density surface.

  • Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. For this compound, the most negative potentials are localized on the two sulfonyl oxygen atoms, due to their high electronegativity and lone pairs.[21][22]

  • Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is expected around the sulfur atom, which is bonded to three highly electronegative oxygen atoms. The hydrogen atoms of the cyclopropyl and isopropyl groups will also exhibit moderately positive potential.

  • Neutral Regions (Green): These areas have a relatively balanced potential.

The MEP map is invaluable in drug design for understanding potential non-covalent interactions, such as hydrogen bonding, with a biological target.[15]

B. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is likely to be localized on the cyclopropane ring's "bent" sigma bonds and the lone pairs of the ester oxygen.

  • LUMO: Represents the ability to accept an electron. The LUMO is expected to be centered on the sulfonyl group, specifically an antibonding orbital (σ*) associated with the S-O or S-C bonds, making the sulfur atom the primary electrophilic center.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[14] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.

C. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs.[12][13][23]

  • Natural Atomic Charges: NBO calculates the charge distribution more robustly than other methods. It will confirm a significant positive charge on the sulfur atom and negative charges on the oxygen atoms.

  • Donor-Acceptor Interactions: NBO analysis can quantify delocalization effects, such as hyperconjugation.[13] It can reveal weak interactions between the filled orbitals (donors), like the C-C bonds of the cyclopropane ring or oxygen lone pairs, and empty antibonding orbitals (acceptors), like the σ* orbital of the S-O bonds. These interactions contribute to the overall stability of the molecule.

Logical Relationship of Theoretical Descriptors

The following diagram shows how different computational outputs logically connect to provide a comprehensive understanding of the molecule.

G Geo Optimized Geometry (Bond Lengths, Angles) Reactivity Chemical Reactivity Profile Geo->Reactivity Stability Molecular Stability Geo->Stability MEP MEP Map MEP->Reactivity Interactions Intermolecular Interactions (e.g., H-Bonding) MEP->Interactions HL HOMO-LUMO Analysis HL->Reactivity HL->Stability NBO NBO Analysis (Charges, Hybridization) NBO->Reactivity NBO->Interactions

Caption: Interrelation of theoretical descriptors in structural analysis.

Predicted Spectroscopic Signatures

Computational methods can reliably predict spectroscopic data, which is invaluable for compound identification and structural verification.

Vibrational Spectroscopy (Infrared)

The frequency calculation performed for geometry validation also yields the theoretical IR spectrum. Key vibrational modes for this compound would include:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric SO₂ StretchSulfonyl (O=S=O)~1350 - 1380
Symmetric SO₂ StretchSulfonyl (O=S=O)~1160 - 1190
S-O-C StretchEster Linkage~950 - 1050
C-H StretchCyclopropyl CH₂~3000 - 3100
C-H StretchIsopropyl CH/CH₃~2850 - 3000
NMR Spectroscopy

The GIAO (Gauge-Independent Atomic Orbital) method is a highly reliable approach for calculating NMR isotropic shielding constants, which can be converted to chemical shifts.[8][17][24]

  • ¹H NMR:

    • Cyclopropyl Protons: The protons on the cyclopropane ring are expected to appear in the upfield region (typically 0.5-1.5 ppm), shifted slightly downfield due to the adjacent sulfonyl group.

    • Isopropyl Protons: The methine (CH) proton will appear as a multiplet, while the two methyl (CH₃) groups will appear as a doublet.

  • ¹³C NMR:

    • Cyclopropyl Carbons: The carbon attached to the sulfur will be significantly downfield compared to the other two ring carbons.

    • Isopropyl Carbons: The methine carbon will be further downfield than the methyl carbons.

Accurate prediction of NMR shifts via the GIAO method can aid in the unambiguous assignment of complex experimental spectra.[18]

Conclusion

The theoretical study of this compound, guided by a robust DFT-based protocol, provides a detailed and multi-faceted understanding of its molecular structure. The analysis of its geometry, electronic landscape, and predicted spectroscopic properties reveals a molecule defined by the interplay of ring strain and strong electronic effects from the sulfonate group. The sulfur atom is identified as the primary electrophilic center, while the sulfonyl oxygens are the main nucleophilic sites. This in-depth guide provides researchers with both the methodology and the interpretive framework to computationally investigate this molecule, facilitating predictions of its reactivity and its potential applications in drug development and chemical synthesis.

References

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  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]

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Sources

An In-depth Technical Guide to the Discovery and History of Cyclopropanesulfonate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Unique Functional Moiety

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Drug discovery professionals are in a constant search for functional groups that can fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Among the vast arsenal of chemical motifs, the cyclopropyl group has garnered significant attention for its unique conformational rigidity and electronic character.[1] When appended to a sulfonate ester, it gives rise to a fascinating and underexplored class of compounds: cyclopropanesulfonate esters. This guide provides a comprehensive technical overview of the discovery, history, and evolving applications of these intriguing molecules, with a particular focus on their synthesis and potential as versatile tools in drug development.

The inherent strain of the cyclopropane ring imparts distinct properties to adjacent functional groups, influencing bond lengths, angles, and electronic distribution.[1] This, in turn, can have profound effects on a molecule's interaction with biological targets, its metabolic stability, and its overall disposition in vivo. This guide will delve into the historical context of the first synthesis of cyclopropanesulfonate esters, trace the evolution of their synthetic methodologies, and explore their current and potential applications in the pharmaceutical sciences.

Part 1: Discovery and Early History - The Foundational Work of Truce and Goralski

The first documented synthesis and characterization of cyclopropanesulfonate esters can be traced back to the seminal work of William E. Truce and Christian T. Goralski, published in The Journal of Organic Chemistry in 1968. Their research laid the groundwork for all subsequent investigations into this class of compounds.

The Initial Synthetic Approach

The pioneering synthesis developed by Truce and Goralski began with the preparation of the key precursor, cyclopropanesulfonyl chloride. Their approach involved the free-radical addition of sodium bisulfite to chlorocyclopropane, followed by chlorination. However, a more successful and general route they established was the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by treatment with a chlorinating agent.

Below is a generalized workflow representing this early synthetic strategy:

G cluster_0 Preparation of Cyclopropanesulfonyl Chloride cluster_1 Formation of Cyclopropanesulfonate Ester Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide Mg, THF Cyclopropanesulfinate salt Cyclopropanesulfinate salt Cyclopropylmagnesium bromide->Cyclopropanesulfinate salt 1. SO2 2. H2O Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Cyclopropanesulfinate salt->Cyclopropanesulfonyl chloride Cl2 or SO2Cl2 Cyclopropanesulfonate ester Cyclopropanesulfonate ester Cyclopropanesulfonyl chloride->Cyclopropanesulfonate ester Alcohol, Base (e.g., Pyridine)

Caption: Early synthetic workflow for cyclopropanesulfonate esters.

Truce and Goralski successfully synthesized a range of cyclopropanesulfonate esters, including the ethyl and methyl esters, and characterized them using the analytical techniques of the time, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. Their work provided the first fundamental understanding of the physical and chemical properties of these novel compounds.

Part 2: Evolution of Synthetic Methodologies

Since the foundational work in the 1960s, synthetic methods for preparing cyclopropanesulfonyl chloride and, subsequently, cyclopropanesulfonate esters have evolved to become more efficient, scalable, and versatile.

Modern Synthesis of Cyclopropanesulfonyl Chloride

Contemporary methods for the synthesis of cyclopropanesulfonyl chloride often still rely on the Grignard reagent approach, but with optimized reaction conditions and reagents. A common modern procedure involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by in-situ chlorination with N-chlorosuccinimide (NCS).[2] This method avoids the use of harsher chlorinating agents and often provides the desired product in good yield.

Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

  • Sulfonylation: The Grignard solution is cooled to -10 °C, and a solution of sulfur dioxide in THF is added slowly, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature.

  • Chlorination: The reaction mixture is cooled again to -5 °C, and N-chlorosuccinimide is added portion-wise.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude cyclopropanesulfonyl chloride, which can be purified by distillation.[2]

Esterification

The conversion of cyclopropanesulfonyl chloride to the corresponding sulfonate ester is typically a straightforward reaction with an alcohol in the presence of a base to scavenge the HCl byproduct. Pyridine or triethylamine are commonly used bases for this transformation.

Experimental Protocol: Synthesis of Ethyl Cyclopropanesulfonate

  • Reaction Setup: In a round-bottom flask, a solution of an alcohol (e.g., ethanol) and a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) is prepared and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of cyclopropanesulfonyl chloride in the same solvent is added dropwise to the alcohol solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure cyclopropanesulfonate ester.

The following table summarizes typical reaction conditions for the synthesis of cyclopropanesulfonyl chloride and its conversion to an ethyl ester:

Reaction Step Reagents Solvent Temperature (°C) Typical Yield (%) Reference
Chloride Synthesis Cyclopropylmagnesium bromide, SO₂, NCSTHF-10 to 2080[2]
Esterification Cyclopropanesulfonyl chloride, Ethanol, TriethylamineDichloromethane0 to 25>90General Procedure

Part 3: Physicochemical Properties and Structural Features

The incorporation of a cyclopropane ring imparts unique physicochemical properties to the sulfonate ester moiety. The high degree of s-character in the C-C bonds of the cyclopropane ring influences the electronegativity of the attached carbon atom, which in turn affects the properties of the sulfonate group.

Property Cyclopropanesulfonate Methanesulfonate (Mesylate) p-Toluenesulfonate (Tosylates)
Leaving Group Ability GoodGoodExcellent
Steric Hindrance ModerateLowHigh
Lipophilicity (LogP) Increased relative to linear analogsVariableIncreased

Note: Specific values can vary depending on the ester portion of the molecule.

The rigid nature of the cyclopropyl group can also serve as a conformational constraint, locking the sulfonate ester into a specific spatial orientation. This can be a valuable tool in drug design for optimizing binding to a target receptor.

Part 4: Applications in Drug Development and Medicinal Chemistry

While the direct application of cyclopropanesulfonate esters as final drug molecules is not widely documented, their precursors and the sulfonate moiety itself play crucial roles in the synthesis of pharmaceutically active compounds.

As Synthetic Intermediates

Cyclopropanesulfonyl chloride is a valuable building block in medicinal chemistry. For instance, it is used in the synthesis of sulfonamide derivatives that are precursors to potent hepatitis C virus (HCV) NS3 protease inhibitors.[3]

G Cyclopropanesulfonyl chloride Cyclopropanesulfonyl chloride Cyclopropanesulfonamide intermediate Cyclopropanesulfonamide intermediate Cyclopropanesulfonyl chloride->Cyclopropanesulfonamide intermediate Reaction with amine HCV Protease Inhibitor HCV Protease Inhibitor Cyclopropanesulfonamide intermediate->HCV Protease Inhibitor Further synthetic steps

Caption: Role of cyclopropanesulfonyl chloride in synthesis.

Potential as Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry.[4] This approach is used to improve potency, selectivity, and pharmacokinetic properties. The cyclopropanesulfonate ester moiety has the potential to act as a non-classical bioisostere for other important functional groups, such as phosphates and carboxylates.

Mimicry of Phosphates: The tetrahedral geometry of the sulfonate group bears a resemblance to that of a phosphate group. While the charge state is different (sulfonates are monoanionic, while phosphates are typically di- or trianionic at physiological pH), the spatial arrangement of the oxygen atoms can allow for similar interactions with biological targets. The cyclopropyl group can further modulate the steric and electronic properties to better mimic the phosphate substrate. There is precedent for cyclopropyl phosphonates acting as phosphate mimics, suggesting a similar role for the sulfonate analogs.

Mimicry of Carboxylates: Carboxylic acids are common in drug molecules but can suffer from poor cell permeability and rapid metabolism.[5] Sulfonamides are known bioisosteres for carboxylic acids, and by extension, sulfonate esters could potentially play a similar role, particularly in contexts where the acidity of the carboxylate is not critical for binding but its hydrogen bonding capacity is. The cyclopropyl group can influence the lipophilicity and conformational rigidity, potentially offering advantages over simple alkyl sulfonates.[6]

Conclusion and Future Outlook

From their initial synthesis over half a century ago, cyclopropanesulfonate esters have evolved from a chemical curiosity to a valuable tool in the synthetic chemist's arsenal. The foundational work of Truce and Goralski paved the way for the development of more efficient and scalable synthetic routes. While their direct application in pharmaceuticals is still an emerging area, the use of their precursor, cyclopropanesulfonyl chloride, is established in the synthesis of complex drug molecules.

The potential of cyclopropanesulfonate esters as non-classical bioisosteres for phosphates and carboxylates presents an exciting frontier in medicinal chemistry. Further research into their synthesis, stability, and biological activity is warranted to fully unlock their potential in the design of next-generation therapeutics. As our understanding of the subtle interplay between molecular structure and biological function deepens, it is likely that the unique properties of the cyclopropanesulfonate moiety will be increasingly harnessed to create safer and more effective medicines.

References

  • R Discovery. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017-11-09). [Link]

  • Google Patents.
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  • ResearchGate. Synthesis of a Novel Cyclopropyl Phosphonate Nucleotide as a Phosphate Mimic. [Link]

  • Bioorganic & Medicinal Chemistry. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024-04-15). [Link]

  • PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). [Link]

  • RSC Publishing. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • ResearchGate. (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025-08-06). [Link]

  • PubMed. Carboxylic acid (bio)isosteres in drug design. [Link]

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Methodological & Application

Application Notes and Protocols: Isopropyl Cyclopropanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Utility of the Cyclopropyl Moiety

The cyclopropyl group, a strained three-membered ring, is a fascinating and increasingly important structural motif in medicinal chemistry and organic synthesis. Its unique conformational properties and electronic nature can impart profound effects on the biological activity, metabolic stability, and physicochemical properties of drug candidates. Isopropyl cyclopropanesulfonate has emerged as a versatile and efficient reagent for the introduction of this valuable moiety, offering a practical alternative to traditional cyclopropanation methods. This document provides a comprehensive guide to the application of this compound, detailing its synthesis, reactivity, and protocols for its use in key synthetic transformations. The cyclopropane motif is a core structural unit of many biologically active natural compounds and drugs[1].

I. Synthesis and Properties of this compound

This compound is a sulfonate ester that serves as an excellent electrophile in nucleophilic substitution reactions.[2][3] Its reactivity stems from the good leaving group ability of the cyclopropanesulfonate anion, which is stabilized by resonance.

A. Synthesis of the Precursor: Cyclopropanesulfonyl Chloride

The common precursor to this compound is cyclopropanesulfonyl chloride. A robust method for its synthesis involves the reaction of a cyclopropyl Grignard reagent with sulfur dioxide, followed by treatment with an N-chlorinated reagent like N-chlorosuccinimide (NCS).[4]

Protocol 1: Synthesis of Cyclopropanesulfonyl Chloride [4]

  • Grignard Reagent Formation: Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Sulfonylation: To a solution of the Grignard reagent (1.0 equiv.) in anhydrous THF at -10°C, add a solution of sulfur dioxide (1.2 equiv.) in THF.

  • Chlorination: After the initial reaction, warm the mixture to ambient temperature and then cool to -5°C. Add N-chlorosuccinimide (1.5 equiv.) portion-wise.

  • Work-up: After warming to room temperature, dilute the reaction mixture with methyl tert-butyl ether and wash with water and brine.

  • Purification: Concentrate the organic layer to obtain crude cyclopropanesulfonyl chloride, which can be purified by vacuum distillation.

Parameter Value Reference
Molecular FormulaC₃H₅ClO₂S[4]
Molecular Weight140.59 g/mol [4]
Density1.38 g/mL at 25 °C[5]
Refractive Indexn20/D 1.4770[5]

Table 1: Physicochemical Properties of Cyclopropanesulfonyl Chloride

B. Esterification to this compound

The synthesis of this compound is achieved through the esterification of cyclopropanesulfonyl chloride with isopropyl alcohol in the presence of a base.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve isopropyl alcohol (1.2 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂).

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C and slowly add cyclopropanesulfonyl chloride (1.0 equiv.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Molecular FormulaC₆H₁₂O₃S[6]
Molecular Weight164.22 g/mol [6]
CAS Number146475-51-6[6][]
StorageRoom temperature[6]

Table 2: Properties of this compound

II. Applications in Organic Synthesis: A Powerful Alkylating Agent

This compound is primarily utilized as a cyclopropylating agent, transferring the cyclopropyl group to a variety of nucleophiles. Sulfonate esters, in general, are highly effective alkylating agents due to their excellent leaving group capabilities, often showing reactivity similar to or greater than alkyl halides.[8]

A. Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to N-cyclopropylamines. These motifs are prevalent in many pharmaceutical compounds. The reaction typically proceeds via an SN2 mechanism, leading to clean inversion of stereochemistry if a chiral center is present.[8]

Protocol 3: N-Cyclopropylation of a Primary Amine

  • Reaction Setup: Dissolve the primary amine (1.0 equiv.) and a suitable base (e.g., potassium carbonate, 2.0 equiv.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add this compound (1.1 equiv.) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or crystallization.

Caption: SN2 mechanism for N-cyclopropylation.

B. Alkylation of Other Nucleophiles

Beyond amines, this compound can effectively alkylate a range of other nucleophiles, including thiols, alcohols, and carbanions. This versatility allows for the construction of diverse cyclopropyl-containing molecules.

Protocol 4: S-Cyclopropylation of a Thiol

  • Thiolate Formation: In an inert atmosphere, dissolve the thiol (1.0 equiv.) in a suitable solvent like THF or DMF. Add a strong base such as sodium hydride (1.1 equiv.) at 0°C to generate the thiolate.

  • Alkylation: Add this compound (1.05 equiv.) to the thiolate solution.

  • Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating until the starting thiol is consumed.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, wash the organic phase, dry, and purify as described in Protocol 3.

III. Significance in Drug Discovery and Development

The introduction of a cyclopropyl ring can significantly enhance the pharmacological profile of a molecule. Its rigid structure can lock in a bioactive conformation, improving binding affinity to a target protein. Furthermore, the electronic properties of the cyclopropyl group can modulate the pKa of nearby functional groups and improve metabolic stability by blocking sites of oxidation. Isopropyl alcohol, a component of the reagent, is widely used in the pharmaceutical industry as a solvent and has been studied as a penetration enhancer in topical drug delivery systems.[9][10] The development of efficient methods for introducing the cyclopropyl moiety, such as through the use of this compound, is therefore of high interest to medicinal chemists. The ability to create complex sulfonamides is a key strategy in medicinal chemistry. For instance, cyclopropanesulfonyl chloride is a building block for potent hepatitis C virus NS3 protease inhibitors.[5]

G cluster_0 Drug Discovery Workflow Lead Compound Lead Compound Cyclopropylation Cyclopropylation Lead Compound->Cyclopropylation w/ Isopropyl Cyclopropanesulfonate Analog Synthesis Analog Synthesis Cyclopropylation->Analog Synthesis SAR Studies SAR Studies Analog Synthesis->SAR Studies Candidate Drug Candidate Drug SAR Studies->Candidate Drug

Sources

Application Notes and Protocols for Reactions with Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group stands out as a "privileged" structural motif. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and restrict conformational flexibility, often leading to increased potency.[1][2] Isopropyl cyclopropanesulfonate is a valuable reagent that serves as an efficient electrophile for introducing this crucial cyclopropyl group into a variety of molecules via nucleophilic substitution reactions.

This document provides a comprehensive guide to the experimental use of this compound. It details the underlying chemical principles, provides robust safety and handling protocols, and offers step-by-step experimental procedures for its application in key synthetic transformations.

Reagent Overview and Mechanistic Principles

This compound is an alkylating agent. The core of its reactivity lies in the excellent leaving group ability of the cyclopropanesulfonate anion.[3][4] Sulfonate esters, in general, are superior leaving groups compared to halides or hydroxides because the negative charge of the resulting anion is effectively delocalized through resonance across the sulfonyl group.[3] This inherent stability of the leaving group is the thermodynamic driving force for nucleophilic substitution at the isopropyl carbon center.

The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl sulfonates like this one. This implies that the nucleophile attacks the carbon atom attached to the sulfonate group, leading to an inversion of stereochemistry if the carbon is a chiral center.[5]

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate caution.[6][7][8] While a specific, comprehensive toxicology report is not widely available, its classification as a sulfonate ester and alkylating agent warrants strict adherence to safety protocols.

GHS Hazard Information (as per supplier data): [9]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Core Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[10]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using this compound. They are based on established procedures for analogous sulfonate esters and are designed to be robust and reproducible.[12]

Protocol 1: N-Cyclopropylation of a Secondary Amine (Piperidine)

This protocol details the synthesis of N-cyclopropylpiperidine, a common structural element in pharmacologically active compounds.

N_Cyclopropylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Piperidine, this compound, K₂CO₃, and Acetonitrile setup Equip flask with condenser and stir bar Flush with Nitrogen reagents->setup heat Heat to reflux (approx. 82°C) Stir for 12-24 hours setup->heat monitor Monitor progress by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter off K₂CO₃ cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate extract Partition between EtOAc and H₂O concentrate->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify crude product by column chromatography dry->purify

Caption: Workflow for N-Cyclopropylation of Piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask, followed by piperidine (1.0 equivalent).

  • Add this compound (1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-cyclopropylpiperidine.

ReagentMolar Eq.ParameterValue
Piperidine1.0Temperature82 °C (Reflux)
This compound1.2Reaction Time12 - 24 h
Potassium Carbonate1.5SolventAcetonitrile
Expected Yield 75-90%
Table 1: Summary of Reaction Parameters for N-Cyclopropylation.
Protocol 2: O-Cyclopropylation of a Phenol (4-Methoxyphenol)

This protocol describes the synthesis of a cyclopropyl aryl ether, a structure found in various biologically active molecules. The Williamson ether synthesis conditions are adapted for this sulfonate electrophile.

O_Cyclopropylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Methoxyphenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base K₂CO₃ Sulfonate Isopropyl Cyclopropanesulfonate Product Cyclopropyl Aryl Ether (Ar-O-Cyclopropyl) Phenoxide->Product + Sulfonate LeavingGroup Sulfonate Anion (⁻OSO₂-Cyclopropyl)

Caption: General Mechanism for O-Cyclopropylation of Phenols.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether (Et₂O)

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Add 4-methoxyphenol (1.0 equivalent) and cesium carbonate (1.5 equivalents) to a dry round-bottom flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe and stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.3 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC until the 4-methoxyphenol is consumed.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts and wash three times with 1M NaOH solution to remove any unreacted phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl aryl ether.

ReagentMolar Eq.ParameterValue
4-Methoxyphenol1.0Temperature60 - 70 °C
This compound1.3Reaction Time6 - 12 h
Cesium Carbonate1.5SolventDMF
Expected Yield 70-85%
Table 2: Summary of Reaction Parameters for O-Cyclopropylation.

Causality Behind Experimental Choices

  • Base Selection: In N-alkylation, potassium carbonate is a sufficient, cost-effective base to neutralize the sulfonic acid byproduct. For O-alkylation of phenols, which are less acidic than protonated amines, a stronger base like cesium carbonate is used to ensure complete deprotonation to the more nucleophilic phenoxide.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent suitable for many SN2 reactions, effectively solvating the potassium salt without interfering with the nucleophile. DMF is used for the O-alkylation as it is excellent at solvating the cesium phenoxide and promoting the SN2 reaction, often allowing for lower reaction temperatures.

  • Temperature and Time: The reaction conditions (temperature and duration) are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products. Monitoring by TLC or GC-MS is crucial for determining the optimal endpoint.

  • Work-up: The aqueous work-up is designed to remove the inorganic salts and the polar solvent (DMF). The base wash in the O-alkylation protocol is critical for removing unreacted, acidic phenol, simplifying the final purification step.

Conclusion

This compound is a highly effective reagent for the introduction of the cyclopropyl group onto various nucleophiles. Its high reactivity, driven by the stability of the sulfonate leaving group, allows for efficient C-N and C-O bond formation under relatively mild conditions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals seeking to leverage the unique and beneficial properties of the cyclopropyl moiety in their synthetic endeavors.

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  • LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link][4]

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  • ResearchGate. (2007). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link][28]

  • ResearchGate. (2009). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link][29]

  • YouTube. (2021). SN2 tosylate. Retrieved from [Link][5]

  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link][31]

  • Progress in Reaction Kinetics and Mechanism. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from [Link][32]

Sources

Application of Isopropyl Cyclopropanesulfonate in Asymmetric Synthesis: An Analysis of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of current scientific literature reveals a notable absence of established applications for isopropyl cyclopropanesulfonate specifically within the field of asymmetric synthesis. While the compound is available as a research chemical, its role as a chiral auxiliary, ligand, or catalyst in stereoselective transformations is not documented in peer-reviewed publications.[1][][3] This suggests that its potential in this highly specialized area of chemistry remains unexplored or that it may not possess the requisite structural features for inducing chirality effectively.

This document will, therefore, address the topic from a broader perspective, providing insights into the established roles of related chemical entities, such as other sulfonate derivatives and cyclopropane-containing molecules, in asymmetric synthesis. This approach aims to provide a valuable resource for researchers by outlining proven strategies and methodologies in analogous systems, which may inspire future investigations into the potential applications of this compound.

The Role of Sulfonates and Chiral Sulfur Compounds in Asymmetric Synthesis

While this compound itself lacks documented applications, the broader class of sulfur-containing compounds, particularly those with chiral sulfur centers, are of significant interest in asymmetric synthesis.[4][5] The unique electronic and steric properties of sulfonyl groups and their derivatives have been leveraged to develop novel chiral reagents and catalysts.

Recent advancements have focused on the stereoselective synthesis of complex sulfur-containing molecules like sulfoximines, sulfonimidamides, and sulfinate esters.[6][7] These efforts highlight the growing importance of chiral sulfur pharmacophores in drug discovery. The methodologies employed often involve the use of potent organocatalysts or bifunctional reagents to control the stereochemistry at the sulfur atom.[5][6]

Key Concepts:

  • Chiral Sulfur Centers: The sulfur atom in compounds like sulfoxides and sulfoximines can be a stereogenic center, providing a foundation for chiral auxiliaries and ligands.[8]

  • Late-Stage Functionalization: Methodologies are being developed to introduce chiral sulfur groups into existing drug molecules, demonstrating the versatility of these functional groups.[6][7]

Cyclopropane Derivatives in Stereoselective Reactions

The cyclopropyl moiety is a highly valuable structural motif in organic synthesis due to its unique conformational rigidity and electronic properties. The construction of chiral cyclopropanes is a significant area of research, with numerous asymmetric methodologies being developed.[9][10][11]

Established Strategies for Asymmetric Cyclopropanation:

  • Catalytic Asymmetric Cyclopropanation: This approach often involves the use of chiral transition metal catalysts (e.g., rhodium, copper) to catalyze the reaction of an alkene with a carbene precursor, such as a diazo compound.[10][12] The chirality of the resulting cyclopropane is dictated by the chiral ligand complexed to the metal.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a cyclopropanation reaction.[13][14][15] After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched cyclopropane product. Common auxiliaries include oxazolidinones and camphorsultam.[13]

  • Substrate-Directed Cyclopropanation: In certain molecules, existing functional groups can direct the approach of the cyclopropanating reagent, leading to a diastereoselective reaction.[16][17] This is particularly effective in cyclic or conformationally constrained systems.

The following diagram illustrates a generalized workflow for asymmetric cyclopropanation using a chiral auxiliary.

G cluster_0 Asymmetric Cyclopropanation Workflow start Achiral Substrate (e.g., Alkene) step1 Attach Chiral Auxiliary (Aux*) start->step1 Covalent Bonding step2 Diastereoselective Cyclopropanation step1->step2 Substrate-Aux* Complex step3 Cleave Chiral Auxiliary step2->step3 Diastereomeric Products end Enantiomerically Enriched Cyclopropane step3->end Final Product aux_recycle Recovered Aux* step3->aux_recycle Recovery for Reuse

References

Application Notes and Protocols: Catalytic Reactions Involving Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the catalytic applications of isopropyl cyclopropanesulfonate. While direct, peer-reviewed examples of transition-metal-catalyzed cross-coupling reactions featuring this specific reagent are nascent, its structural motifs—a reactive sulfonate ester leaving group and a desirable cyclopropyl moiety—position it as a compound of significant interest in modern synthetic chemistry. This guide synthesizes established principles of sulfonate ester reactivity with specific, validated protocols for analogous compounds to provide a robust framework for researchers. We will first detail the synthesis and known reactivity of this compound, followed by expertly curated, plausible protocols for its application in palladium- and nickel-catalyzed cross-coupling reactions. The causality behind experimental choices is explained throughout, ensuring both scientific integrity and practical utility for drug development and discovery.

Introduction: The Synthetic Potential of this compound

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, often conferring unique conformational rigidity, metabolic stability, and bioactivity to parent molecules. This compound (CAS 146475-51-6) emerges as a compelling building block, combining the sought-after cyclopropyl group with an isopropyl sulfonate ester. The sulfonate moiety is an excellent leaving group, rendering the cyclopropyl carbon susceptible to nucleophilic attack and, more importantly, oxidative addition in transition-metal catalytic cycles.

This guide is structured to provide both a summary of the current, limited direct applications of this compound and a predictive, yet scientifically grounded, exploration of its potential in modern catalytic C-C and C-N bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is not widely detailed in peer-reviewed literature but can be inferred from standard sulfonylation procedures. A general and reliable method involves the reaction of cyclopropanesulfonyl chloride with isopropyl alcohol in the presence of a non-nucleophilic base.

Protocol 2.1: Synthesis of this compound

Materials:

  • Cyclopropanesulfonyl chloride

  • Isopropyl alcohol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of cyclopropanesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add anhydrous isopropyl alcohol (1.1 eq).

  • Slowly add anhydrous pyridine or triethylamine (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Known Catalytic Reactivity: Lewis Acid-Catalyzed Ring-Opening

A documented application of this compound involves its reaction with an epoxide, facilitated by a Lewis acid. This transformation, while not a transition-metal cross-coupling, demonstrates the reactivity of the C-O sulfonate bond and the electrophilic nature of the cyclopropyl group under catalytic conditions.

Protocol 3.1: Boron Trifluoride Etherate-Catalyzed Reaction with an Epoxide

This protocol is adapted from the reaction described in patent US 9328066 B2, highlighting a practical application of this compound.[1]

Reaction Scheme:

G reactant1 This compound product Ring-Opened Product reactant1->product reactant2 (S)-2-(benzyloxymethyl)oxirane reactant2->product catalyst BF3·OEt2 catalyst->product

Caption: Lewis acid-catalyzed reaction of this compound.

Materials:

  • This compound

  • (S)-2-(benzyloxymethyl)oxirane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and (S)-2-(benzyloxymethyl)oxirane (1.2 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add boron trifluoride etherate (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Proposed Protocols for Transition-Metal-Catalyzed Cross-Coupling Reactions

Based on the established reactivity of alkyl sulfonate esters in cross-coupling, we present the following detailed and plausible protocols for the use of this compound as an electrophile in palladium- and nickel-catalyzed reactions. These protocols are designed to serve as a robust starting point for experimental investigation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of an alkyl sulfonate as an electrophile is challenging but achievable with the appropriate choice of catalyst, ligand, and reaction conditions. The key to success is facilitating the oxidative addition of the C(sp³)-O bond to the palladium center.

Reaction Scheme:

G reactant1 This compound product Aryl/Vinyl Cyclopropane reactant1->product reactant2 Aryl/Vinyl Boronic Acid reactant2->product catalyst Pd Catalyst/Ligand catalyst->product base Base base->product

Caption: Proposed Suzuki-Miyaura coupling of this compound.

Protocol 4.1.1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or vinyl-boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or a similar electron-rich, bulky phosphine ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane or toluene

  • Standard Schlenk techniques and glassware

Procedure:

  • To a Schlenk flask, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere.

  • Add the aryl- or vinyl-boronic acid and this compound.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale for Component Selection:

  • Catalyst/Ligand: An electron-rich, sterically hindered phosphine ligand like SPhos is crucial to promote the oxidative addition of the C(sp³)-O bond, which is the rate-limiting step.

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is necessary to facilitate the transmetalation step.

  • Solvent: Aprotic, polar solvents like dioxane or toluene are generally effective for Suzuki-Miyaura couplings.

Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling

Nickel catalysts are often more cost-effective and can exhibit unique reactivity compared to palladium. The Kumada coupling, utilizing a Grignard reagent as the nucleophile, is a powerful tool for C-C bond formation.

Reaction Scheme:

G reactant1 This compound product Aryl/Alkyl Cyclopropane reactant1->product reactant2 Aryl/Alkyl Grignard Reagent reactant2->product catalyst Ni Catalyst/Ligand catalyst->product

Caption: Proposed Kumada coupling of this compound.

Protocol 4.2.1: Kumada Coupling of this compound

Materials:

  • This compound

  • Aryl- or alkyl-magnesium bromide (Grignard reagent, 1.5 eq in THF)

  • Nickel(II) chloride (NiCl₂, 5 mol%)

  • A phosphine ligand such as Xantphos or dppf (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk techniques and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add NiCl₂ and the phosphine ligand.

  • Add anhydrous THF and stir for 15 minutes to form the catalyst complex.

  • Add the solution of this compound in THF.

  • Cool the mixture to 0 °C and slowly add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by GC-MS.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale for Component Selection:

  • Catalyst: NiCl₂ is a common and effective precursor for nickel-catalyzed cross-coupling reactions.

  • Ligand: Bidentate phosphine ligands like Xantphos or dppf can stabilize the nickel catalyst and promote the desired reactivity.

  • Nucleophile: Grignard reagents are highly reactive nucleophiles suitable for coupling with less reactive electrophiles.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes the key parameters for the proposed catalytic reactions and potential starting points for optimization.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Expected Yield
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane80-11040-70%
Kumada NiCl₂ (5)Xantphos (5)-THF0 - RT50-80%

Note: The expected yields are estimates based on analogous reactions with other secondary alkyl sulfonates and will require empirical validation. Optimization of catalyst loading, ligand structure, base, solvent, and temperature will likely be necessary to achieve optimal results.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. While its direct catalytic applications in C-C bond formation are not extensively documented, its inherent chemical properties make it a strong candidate for a range of transition-metal-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a scientifically sound and practical starting point for researchers to unlock the synthetic potential of this valuable reagent. The successful application of these methods will contribute significantly to the synthetic chemist's toolbox for the construction of complex molecules bearing the cyclopropyl motif.

References

  • US Patent 9,328,066 B2. (2016).

Sources

Derivatization of Isopropyl Cyclopropanesulfonate for the Generation of a Biologically-Oriented Screening Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular exploration.[1] When functionalized as a sulfonate ester, such as in isopropyl cyclopropanesulfonate, this scaffold becomes a versatile building block for constructing diverse small molecule libraries. The sulfonate moiety serves as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to append various pharmacophoric elements. This guide provides a comprehensive framework for the strategic derivatization of this compound. We present the underlying chemical principles, detailed experimental protocols for key transformations, and best practices for the purification and characterization of the resulting compound library, intended for high-throughput biological screening.

The this compound Scaffold: Rationale and Reactivity

This compound (CAS 146475-51-6) is an ideal starting material for diversity-oriented synthesis.[][3] The core value of this reagent lies in the combination of two key features:

  • The Cyclopropane Core: This strained, three-membered ring acts as a rigid, non-aromatic scaffold. In drug design, it can serve as a bioisosteric replacement for gem-dimethyl groups or unsaturated systems, often improving metabolic stability and binding affinity by locking in a specific conformation.[1][4]

  • The Sulfonate Ester Handle: Sulfonate esters are highly effective leaving groups in nucleophilic substitution reactions, second only to triflates in their reactivity.[5] This high reactivity allows for the coupling of a wide array of nucleophiles under relatively mild conditions, which is crucial for preserving the integrity of complex functional groups that may be present on the incoming nucleophile.

The primary mechanism for derivatization is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic carbon atom of the cyclopropane ring attached to the sulfonate group, leading to the displacement of the isopropyl sulfonate anion and the formation of a new carbon-nucleophile bond with inversion of stereochemistry.[6][7]

Caption: General SN2 Derivatization Pathway.

Designing a Diversity-Oriented Screening Library

The success of a high-throughput screening (HTS) campaign is heavily dependent on the quality and diversity of the small molecule library.[8][9][10] When designing a library from the this compound scaffold, the selection of nucleophiles is the primary driver of diversity.

Guiding Principles for Nucleophile Selection:

  • Functional Group Diversity: Incorporate a wide range of functional groups to probe different types of interactions with biological targets. This includes hydrogen bond donors/acceptors, charged groups (acidic/basic), and hydrophobic moieties.

  • Physicochemical Properties: Select nucleophiles that will result in final compounds with drug-like properties. A common guideline is Lipinski's "Rule of Five," which helps predict oral bioavailability.[11]

  • Bioisosterism: Employ the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate activity, selectivity, or pharmacokinetic profiles.[12][13][14] For example, a carboxylic acid could be replaced with a tetrazole.

  • Vectorial Diversity: The rigid cyclopropane core projects the newly introduced substituent into a defined region of 3D space. Choose nucleophiles with varying sizes and shapes to explore this space effectively.

Nucleophile ClassRationale for InclusionExample NucleophilesResulting Functional Group
Primary/Secondary Amines Introduce basic centers, H-bond donors/acceptors. Common in CNS drugs.Aniline, Piperidine, MorpholineSecondary/Tertiary Amine
Thiols H-bond donors, can coordinate with metal ions in active sites.Thiophenol, Cysteine estersThioether
Azides Precursor for "click chemistry" to rapidly expand the library.Sodium AzideAlkyl Azide
Alcohols/Phenols Introduce H-bond donors/acceptors.Phenol, Benzyl alcoholEther
Carboxylates Introduce acidic centers.Sodium BenzoateEster
Heterocycles Introduce diverse pharmacophoric features and solubility modulators.Imidazole, PyrazoleN-substituted Heterocycle

Core Derivatization & Purification Workflow

A robust and scalable workflow is essential for library production. The general process involves parallel synthesis, followed by purification and quality control.

G Start This compound + Nucleophile Array Reaction Parallel Synthesis (e.g., 96-well plate format) Start->Reaction Workup Quench & Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Reaction->Workup Purification High-Throughput Purification (Reverse-Phase Prep-HPLC) Workup->Purification QC Quality Control (LC-MS, NMR for spot checks) Purification->QC Plating Final Library Plating (DMSO stocks) QC->Plating End Biological Screening Plating->End

Caption: High-throughput library synthesis workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive electrophile and should be handled with care.

Protocol 4.1: General Procedure for Nucleophilic Substitution (Amination Example)

This protocol describes the reaction with a representative amine nucleophile, piperidine.

Principle: The nitrogen atom of piperidine acts as a nucleophile, attacking the cyclopropane ring and displacing the sulfonate leaving group to form N-cyclopropylpiperidine. A non-nucleophilic base is used to scavenge the sulfonic acid byproduct.

Materials & Reagents:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry vial, add this compound (e.g., 50 mg, 0.30 mmol).

  • Dissolve the sulfonate in 2 mL of anhydrous acetonitrile.

  • Add piperidine (e.g., 31 mg, 0.36 mmol) to the solution.

  • Add DIPEA (e.g., 59 mg, 0.45 mmol).

  • Seal the vial and heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (10 mL) and wash with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is then subjected to purification.

Purification:

  • The crude material is purified by reverse-phase preparative HPLC.[15][16] A standard gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.

Expected Characterization for N-cyclopropylpiperidine:

  • HRMS (ESI+): Calculated for C₈H₁₆N⁺ [M+H]⁺, found value should be within 5 ppm.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the piperidine ring protons and the unique upfield signals for the cyclopropyl protons, including a multiplet for the methine proton attached to the nitrogen.

Protocol 4.2: Two-Step Synthesis of a Triazole Derivative via Azide Intermediate

Principle: This two-step sequence first installs a versatile azide handle. The azide can then be reacted with a variety of alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to generate a library of 1,2,3-triazoles.

Step A: Synthesis of Cyclopropyl Azide

  • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq).

  • Heat the mixture to 70 °C and stir until LC-MS analysis shows complete conversion.

  • Cool, dilute with water, and extract with diethyl ether. The combined organic layers are washed with brine, dried, and carefully concentrated (Note: Low molecular weight azides can be volatile and potentially explosive; always use a rotary evaporator with a blast shield and avoid heating during concentration).

  • The crude cyclopropyl azide is often used directly in the next step without further purification.

Step B: CuAAC "Click" Reaction

  • In a vial, dissolve the crude cyclopropyl azide (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the resulting triazole by preparative HPLC or column chromatography.

Analytical Characterization & Quality Control

For biological screening, compound purity and identity are paramount to avoid false positives and ensure data reproducibility.[8]

TechniquePurposeTypical Specification for Screening Library
LC-MS Rapid assessment of purity and confirmation of molecular weight.Purity >95% by UV trace at a relevant wavelength (e.g., 214 nm or 254 nm). Correct [M+H]⁺ or [M-H]⁻ observed.
¹H NMR Structural confirmation of the final compound.Performed on a representative subset of the library. Spectrum should be consistent with the proposed structure.
HRMS Unambiguous confirmation of elemental composition.Performed on library subsets or milestone compounds. Mass accuracy within ±5 ppm of the calculated value.

Conclusion

This compound is a powerful and commercially available building block for the efficient construction of chemically diverse small molecule libraries. By leveraging the reliable SN2 reactivity of the sulfonate ester, researchers can readily introduce a vast array of chemical functionalities centered around the medicinally relevant cyclopropane core. The protocols and strategies outlined in this guide provide a solid foundation for generating high-quality compound collections destined for biological screening, ultimately accelerating the engine of drug discovery and chemical biology research.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link][8]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. [Link][9]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link][15]

  • Design of chemical libraries for screening. Taylor & Francis Online. [Link][17]

  • Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society. [Link][18]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link][19]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. Patsnap. [Link][12]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link][16]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery. [Link][20]

  • High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. [Link][10]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][13]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][14]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link][21]

  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed. [Link][22]

  • Derivatization, GC-MS, LSIMS and NMR analysis of sulfoxylated methyl esters. ResearchGate. [Link][23]

  • 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). ResearchGate. [Link][24]

  • Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC - NIH. [Link][25]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. R Discovery. [Link][26]

  • Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. ResearchGate. [Link][27]

  • A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Organic Chemistry Portal. [Link][6]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link][28]

  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. ResearchGate. [Link][29]

  • Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. MDPI. [Link][30]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. [Link][31]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link][7]

  • Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. ResearchGate. [Link][32]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link][33]

  • Reactivity of electrophilic cyclopropanes. De Gruyter. [Link][34]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link][4]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link][5]

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Application Notes and Protocols: Isopropyl Cyclopropanesulfonate in the Synthesis of N-Cyclopropyl Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emerging Role of Isopropyl Cyclopropanesulfonate in Heterocyclic Chemistry

The introduction of a cyclopropyl moiety into heterocyclic scaffolds is a powerful strategy in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can significantly enhance the pharmacological profile of a molecule, improving metabolic stability, binding affinity, and membrane permeability. While various methods for the N-cyclopropylation of heterocycles exist, the use of this compound is an emerging approach that offers a stable, easy-to-handle, and reactive electrophile for this transformation. This guide provides a comprehensive overview of the application of this compound in the synthesis of N-cyclopropyl heterocyclic compounds, including mechanistic insights and detailed experimental protocols.

This compound (CAS 146475-51-6) is a sulfonate ester that acts as a potent cyclopropylating agent. Analogous to other sulfonate esters like tosylates and mesylates, the cyclopropanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including the nitrogen atoms of heterocyclic systems.[1] The isopropyl ester provides a good balance of reactivity and stability, making it a valuable tool in the synthetic chemist's arsenal.

Mechanistic Rationale: The SN2 Pathway to N-Cyclopropyl Heterocycles

The N-cyclopropylation of a heterocyclic compound using this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base, which serves to deprotonate the N-H bond of the heterocycle, thereby increasing its nucleophilicity. The resulting anionic heterocycle then attacks the electrophilic carbon atom of the cyclopropane ring attached to the sulfonate ester, displacing the this compound anion as a stable leaving group.

The choice of base and solvent is crucial for the success of the reaction. A non-nucleophilic base is preferred to avoid competition with the heterocyclic nucleophile. Strong bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or weaker inorganic bases like potassium carbonate (K₂CO₃), are commonly employed.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they can solvate the cationic counter-ion of the base without interfering with the nucleophile.[2]

SN2_Mechanism cluster_0 Deprotonation of Heterocycle cluster_1 Nucleophilic Attack and Displacement Het-H Heterocycle-H Het_anion Heterocycle⁻ Het-H->Het_anion Base Base Base-H Base-H⁺ Base->Base-H Het_anion_2 Heterocycle⁻ iPr-O-SO2-Cp Isopropyl Cyclopropanesulfonate Transition_State [Het---Cp---OSO₂(iPr)]⁻ iPr-O-SO2-Cp->Transition_State Het_anion_2->Transition_State Product Heterocycle-Cyclopropane Transition_State->Product Leaving_Group ⁻OSO₂(iPr) Transition_State->Leaving_Group

Figure 1: Proposed SN2 mechanism for the N-cyclopropylation of a heterocycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: N-Cyclopropylation of Imidazole using this compound

This protocol describes a general procedure for the N-cyclopropylation of imidazole, a common heterocyclic core.

Materials:

  • Imidazole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq). Dissolve the imidazole in anhydrous DMF (approximately 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of Electrophile: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropylimidazole.

Parameter Recommendation Rationale
Base NaH, K₂CO₃, DBUNaH for strong deprotonation; K₂CO₃ as a milder, safer alternative; DBU for homogeneous conditions.[2]
Solvent Anhydrous DMF, MeCN, THFPolar aprotic solvents facilitate the SN2 reaction.[2]
Temperature Room Temperature to 60 °CReaction rate can be increased with gentle heating.
Stoichiometry Heterocycle:Base:Electrophile (1:1.2:1.1)A slight excess of base and electrophile ensures complete consumption of the starting material.

Table 1: General Reaction Parameters for N-Cyclopropylation.

Protocol 2: N-Cyclopropylation of a Substituted Pyrazole

This protocol can be adapted for a variety of substituted pyrazoles and other N-H containing heterocycles.

Materials:

  • 3-Methyl-1H-pyrazole (or other substituted pyrazole)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Addition of Electrophile: Add this compound (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sources

Application Notes and Protocols: Strategic Protection of Sulfonate Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The sulfonic acid moiety is a critical functional group in a diverse range of molecules, from pharmaceuticals and dyes to polymer chemistry. Its ability to confer high water solubility often complicates synthetic routes that are typically performed in organic solvents.[1][2] Consequently, the temporary masking of sulfonic acids as sulfonate esters is a crucial strategy to enable the synthesis and purification of complex sulfonated molecules in non-polar environments.[1][2][3] However, the inherent electrophilicity of sulfonate esters presents a significant challenge, as they are susceptible to nucleophilic attack, limiting their stability.[1][3][4] This guide provides a comprehensive overview of protecting group strategies for sulfonate esters, detailing the selection rationale, stability profiles, and detailed protocols for their installation and cleavage.

The Challenge of Protecting Sulfonic Acids

Unlike more commonly protected functional groups such as alcohols or amines, for which a vast arsenal of protecting groups exists, the options for sulfonic acids are considerably more limited.[1][3] Simple alkyl esters of sulfonic acids are often too reactive to serve as effective protecting groups. The development of successful strategies has therefore focused on the use of sterically hindered or electronically deactivated alcohols to form more robust sulfonate esters.[1][3] An ideal sulfonate protecting group should be:

  • Inexpensive and readily available or easy to synthesize.[3]

  • Stable to a wide range of reaction conditions encountered in multi-step synthesis.[1][3]

  • Selectively cleavable under mild conditions that do not affect other functional groups within the molecule.[1][3]

This document will explore a range of sulfonate protecting groups, from classic sterically hindered alkyl esters to more sophisticated "safety-catch" and biocompatible systems.

I. Sterically Hindered Alkyl and Aryl Sulfonate Esters

The primary strategy to mitigate the electrophilicity of sulfonate esters is to introduce steric bulk around the ester linkage, thereby hindering the approach of nucleophiles.

A. Isopropyl (iPr) and Isobutyl (iBu) Esters
  • Expertise & Experience: Isopropyl and isobutyl esters were among the earlier attempts at sterically hindered protecting groups for sulfonates. While they offer increased stability compared to simple primary alkyl esters, their utility is limited.[1][3] iPr sulfonates are notably unstable to acidic conditions, likely due to the formation of a stabilized secondary carbocation upon cleavage, and can be labile during chromatography and even upon prolonged storage.[1][3][5] iBu sulfonates show improved stability to acid but are more susceptible to nucleophilic cleavage.[1][3]

B. Neopentyl (Neo) Esters
  • Expertise & Experience: Neopentyl esters represent a significant improvement in stability due to their substantial steric hindrance, which renders them highly resistant to nucleophilic displacement.[1][3] However, this high stability comes at the cost of difficult removal, often requiring harsh conditions such as refluxing in strong acid (e.g., 6 M HCl or 48% HBr) or treatment with Lewis acids like BBr₃ or BCl₃ at low temperatures.[3][5] The discovery that neopentyl sulfonate esters can be cleaved by sterically unhindered nucleophiles, such as tetraalkylammonium chlorides, has expanded their utility.

C. Phenyl (Ph) Esters
  • Expertise & Experience: Phenyl esters, being sp²-hybridized, offer a different electronic and steric profile. They are generally stable to a range of conditions but can be cleaved under alkaline conditions.[2] Their stability to both nucleophilic attack (e.g., NaI) and acidic conditions (e.g., HBr) makes them a viable option in certain synthetic routes.[2]

II. Electronically Deactivated and Specialized Protecting Groups

A more modern approach involves the use of electronically deactivated alcohols or the incorporation of triggers for selective cleavage.

A. Fluorinated Esters: TFE, DFE, HFIP, and TFMB
  • Expertise & Experience: The introduction of fluorine atoms into the alcohol moiety significantly deactivates the sulfonate ester towards nucleophilic attack.[1][5] Trifluoroethyl (TFE), difluoroethanol (DFE), hexafluoroisopropanol (HFIP), and α-(trifluoromethyl)benzyl alcohol (TFMB) are notable examples.[1][3][5] These groups exhibit excellent stability towards a wide range of nucleophiles and acidic conditions.[1] TFMB sulfonates are particularly robust against nucleophilic attack and solvolysis.[2][6] Cleavage of these highly stable esters often requires strong base (e.g., NaOH) or Lewis acids.[3]

B. Trichloroethyl (TCE) Esters
  • Expertise & Experience: Trichloroethyl (TCE) sulfonates are a unique class of protecting groups that are stable to non-basic nucleophiles and acidic conditions but are labile to bases and reducing agents.[1][3] They can be readily cleaved by reduction with zinc or iron.[1][3] However, they are reactive towards basic nucleophiles like piperidine, often forming sulfonamides.[1][3][5]

C. "Safety-Catch" Protecting Groups
  • Expertise & Experience: These are advanced protecting groups that are initially stable but can be "activated" for cleavage by a specific chemical transformation. A pioneering example is the "Neo N-B" group, a Boc-protected neopentyl derivative.[1][3] The highly stable neopentyl sulfonate is rendered labile by first removing the Boc group with trifluoroacetic acid (TFA). Subsequent neutralization of the unmasked amine triggers an intramolecular cyclization that cleaves the sulfonate ester.[1][3] While elegant, the multi-step synthesis of such groups has limited their widespread adoption.[3]

D. Biologically-Compatible Protecting Groups

For applications in chemical biology and drug delivery, protecting groups that can be cleaved under physiological conditions are highly desirable.

  • Reductively-Labile Esters: To deliver sulfonated molecules into the reducing environment of the cell, reductively-labile protecting groups have been developed.[6][7] By incorporating a disulfide trigger into a stable scaffold like TFMB, the sulfonate ester can be unmasked by intracellular glutathione.[2][6]

  • Esterase-Labile Esters: Another strategy for intracellular delivery is to use protecting groups that are cleaved by ubiquitous intracellular esterases.[4] Acetoxymethyl (AM) esters, commonly used for carboxylic acids, can be adapted for sulfonic acids. For instance, an acetoxy-modified TFMB group (AcOTFMB) has been shown to deliver sulfonated dyes into living cells.[4]

Data Presentation: Comparative Stability of Sulfonate Ester Protecting Groups

The following table summarizes the stability of various sulfonate ester protecting groups under a range of common synthetic conditions, based on data from the literature.[1][5]

Protecting Group1 M NaI, acetone, reflux, 16h20% piperidine/DMF, rt, 16hTFA, rt, 16hFe, NH₄Cl, EtOH/H₂O, reflux48% HBr, reflux, 2h
n-Butyl (nBu) CleavageCleavageStableStableCleavage
Isopropyl (iPr) CleavageCleavageCleavageStableCleavage
Isobutyl (iBu) CleavageCleavageStableStableCleavage
Neopentyl (Neo) StableStableStableStableCleavage
Phenyl (Ph) StableStableStableStableStable
Trichloroethyl (TCE) StableReactsStableCleavageStable
Difluoroethyl (DFE) CleavageCleavageStableStableStable
Trifluoroethyl (TFE) StableStableStableStableStable
Hexafluoroisopropyl (HFIP) StableReactsStableStableStable
α-(Trifluoromethyl)benzyl (TFMB) StableStableStableStableCleavage

Table adapted from Miller, S. C. J. Org. Chem. 2010, 75 (13), 4473–4481.[1][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonate Esters

This protocol describes a general method for the formation of sulfonate esters from a sulfonic acid or sulfonyl chloride.

Materials:

  • Sulfonyl chloride or sulfonic acid

  • Desired alcohol (e.g., neopentyl alcohol, trifluoroethanol)

  • Base (e.g., triethylamine, pyridine, or DABCO)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the sulfonyl chloride (1.0 eq) and the corresponding alcohol (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the base (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonate ester.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the reactive sulfonyl chloride.

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction.

  • The excess of alcohol and base is used to drive the reaction to completion.

  • The aqueous workup removes the base and its salt, simplifying purification.

Protocol 2: Cleavage of a Neopentyl (Neo) Sulfonate Ester with HBr

Materials:

  • Neopentyl-protected sulfonate ester

  • 48% aqueous Hydrobromic acid (HBr)

  • Dioxane (as a co-solvent if needed for solubility)

Procedure:

  • Dissolve the neopentyl sulfonate ester (1.0 eq) in a minimal amount of a suitable co-solvent like dioxane if it is not soluble in aqueous HBr.

  • Add 48% aqueous HBr.

  • Heat the mixture to reflux for 2-4 hours.[3][5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting sulfonic acid can be isolated, often as a salt after neutralization, and may require further purification depending on the substrate.

Trustworthiness of the Protocol: This is a robust but harsh deprotection method. It is crucial to ensure that other functional groups in the molecule are stable to strong, hot acid. The progress of the reaction should be carefully monitored to avoid decomposition of the product.

Protocol 3: Reductive Cleavage of a Trichloroethyl (TCE) Sulfonate Ester

Materials:

  • TCE-protected sulfonate ester

  • Activated Zinc dust or Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

Procedure:

  • To a solution of the TCE sulfonate ester (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (2.0 eq) and iron powder (5.0 eq).[1]

  • Heat the suspension to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the excess metal.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution contains the sulfonic acid salt, which can be used as is or further purified.

Expertise & Experience: The use of a proton source (in this case, from the hydrolysis of NH₄Cl) is important for the reductive cleavage mechanism. The large excess of the reducing metal ensures a sufficient rate of reaction. This method is particularly useful when acid- or base-labile functional groups are present in the molecule.

Visualization of Workflows

Protection of a Sulfonic Acid

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Protected Product SulfonylChloride R-SO₂Cl ReactionVessel Anhydrous Solvent (e.g., DCM) 0°C to rt SulfonylChloride->ReactionVessel ProtectingAlcohol PG-OH ProtectingAlcohol->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel ProtectedSulfonate R-SO₃-PG ReactionVessel->ProtectedSulfonate Esterification

Caption: Workflow for the protection of a sulfonic acid as a sulfonate ester.

"Safety-Catch" Deprotection of a Neo N-B Sulfonate Ester

G Start Neo N-B Protected Sulfonate Ester (Stable) Step1 Step 1: Activation (TFA) Start->Step1 Intermediate Amine Salt Intermediate (Activated) Step1->Intermediate Step2 Step 2: Trigger (Base) Intermediate->Step2 Final Free Sulfonic Acid + Cyclized Byproduct Step2->Final Intramolecular Cyclization

Caption: Two-step deprotection strategy for a "safety-catch" sulfonate ester.

Orthogonal Protecting Group Strategies

In complex syntheses, the ability to deprotect one functional group without affecting another is paramount. This is known as an orthogonal protecting group strategy.[8][9] Sulfonate esters can be integrated into such schemes. For example:

  • A TCE-protected sulfonate (cleaved by reduction) can be used alongside a Boc-protected amine (cleaved by acid) and a silyl-protected alcohol (cleaved by fluoride).

  • A neopentyl-protected sulfonate (cleaved by strong acid) can be used with an Fmoc-protected amine (cleaved by mild base).

The choice of a sulfonate protecting group should therefore be made in the context of the entire synthetic plan, considering the stability of all other protecting groups and functional moieties present in the molecule.

Conclusion

The protection of sulfonic acids as sulfonate esters is a powerful, albeit challenging, strategy in organic synthesis. The historical reliance on simple, sterically hindered alkyl groups like neopentyl esters has given way to a more nuanced understanding of stability and reactivity. The development of fluorinated esters, reductively and enzymatically cleavable groups, and "safety-catch" systems has significantly expanded the synthetic chemist's toolbox. By carefully considering the stability profiles and cleavage conditions outlined in this guide, researchers can design more efficient and robust synthetic routes towards complex sulfonated target molecules.

References

  • Miller, S. C. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 2010 , 75(13), 4473-4481. [Link]

  • Miller, S. C. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. American Chemical Society, 2010 . [Link]

  • Miller, S. C. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - PMC. National Institutes of Health, 2010 . [Link]

  • Miller, S. C. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC. National Institutes of Health, 2012 . [Link]

  • Rusha, L., & Miller, S. C. Design and application of esterase-labile sulfonate protecting groups. Organic & Biomolecular Chemistry, 2011 , 9(5), 1374-1377. [Link]

  • Miller, S. C. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate, 2010 . [Link]

  • Miller, S. C., et al. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 2012 , 10(40), 8029-8032. [Link]

  • Weinreb, S. M., et al. Formation and utility of sulfonic acid protecting groups.
  • Miller, S. C. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare, 2010 . [Link]

  • Kocienski, P. J. Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • van der Vorm, S. Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University, 2018 . [Link]

Sources

Application Notes & Protocols: Incorporation of the Cyclopropyl Moiety using Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Cyclopropylation Strategies

The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to confer remarkable improvements in the pharmacological profile of drug candidates. Its introduction can enhance metabolic stability, modulate lipophilicity, and rigidly constrain molecular conformations, often leading to improved potency and selectivity. This guide provides a comprehensive overview of the synthetic strategies for incorporating this valuable moiety, with a focus on the use of alkylating agents such as isopropyl cyclopropanesulfonate.

While a powerful tool in theory, the practical application of this compound for direct N-, O-, and S-cyclopropylation is not well-documented in readily available scientific literature. This guide will, therefore, focus on the fundamental principles of cyclopropylation via sulfonate esters and provide generalized protocols that can be adapted for this compound, drawing upon established methodologies for similar alkylating agents.

The Cyclopropyl Moiety in Drug Design: A Strategic Advantage

The unique structural and electronic properties of the cyclopropyl ring offer several advantages in drug design:

  • Metabolic Stability: The strained C-C bonds of the cyclopropyl group are generally more resistant to metabolic degradation compared to linear alkyl chains, leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein and reducing off-target effects.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity (logP), solubility, and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, offering a means to explore new chemical space and overcome liabilities associated with the original moiety.

This compound: A Potential Cyclopropylating Agent

This compound (CAS 146475-51-6) is a sulfonate ester that, in principle, can act as an electrophile for the introduction of the cyclopropyl group. The sulfonate is a good leaving group, making the cyclopropyl moiety susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 146475-51-6
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

General Principles of Cyclopropylation using Sulfonate Esters

The reaction of a nucleophile with an alkyl sulfonate, such as this compound, typically proceeds via an SN2 mechanism. The success of the reaction depends on several factors:

  • Nucleophilicity of the Substrate: The rate of reaction is directly proportional to the nucleophilicity of the amine, alcohol, or thiol.

  • Steric Hindrance: Steric bulk around the nucleophilic center or on the electrophile can significantly hinder the reaction.

  • Base: A base is often required to deprotonate the nucleophile, increasing its reactivity. The choice of base is critical to avoid side reactions.

  • Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

Generalized Protocols for Cyclopropylation

The following protocols are generalized based on standard procedures for alkylation with sulfonate esters. It is crucial to perform small-scale test reactions to optimize the conditions for your specific substrate and this compound.

N-Cyclopropylation of Amines

This protocol is applicable to a range of primary and secondary amines, including anilines and heterocyclic amines.

Workflow for N-Cyclopropylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionMix Reaction Mixture Amine->ReactionMix Solvent Anhydrous Solvent (e.g., DMF, CH3CN) Solvent->ReactionMix Base Base (e.g., K2CO3, Cs2CO3, NaH) Base->ReactionMix Reagent This compound Reagent->ReactionMix 1.0-1.5 equiv Heating Heating (e.g., 60-100 °C) ReactionMix->Heating Monitor by TLC/LC-MS Quench Quenching (e.g., Water) Heating->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product N-Cyclopropyl Product Purify->Product

Caption: General workflow for N-cyclopropylation of amines.

Step-by-Step Protocol:

  • To a solution of the amine (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, 5-10 mL/mmol of amine), add a suitable base (1.5-2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0-1.5 equiv) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate or cesium carbonate is often preferred to avoid competing reactions. For less reactive amines, a stronger base like sodium hydride may be necessary.

  • Solvent: DMF and acetonitrile are excellent choices due to their ability to dissolve a wide range of substrates and their high boiling points, allowing for elevated reaction temperatures.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the amine.

O-Cyclopropylation of Phenols

This protocol is suitable for the cyclopropylation of phenols and other hydroxyl-containing aromatic compounds.

Workflow for O-Cyclopropylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Substrate ReactionMix Reaction Mixture Phenol->ReactionMix Solvent Anhydrous Solvent (e.g., Acetone, DMF) Solvent->ReactionMix Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionMix Reagent This compound Reagent->ReactionMix 1.0-1.5 equiv Heating Heating (Reflux) ReactionMix->Heating Monitor by TLC/LC-MS Filter Filtration Heating->Filter Concentrate Concentration Filter->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify Product O-Cyclopropyl Product Purify->Product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiol Thiol Substrate ReactionMix Reaction Mixture Thiol->ReactionMix Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->ReactionMix Base Base (e.g., NaH, K2CO3) Base->ReactionMix Reagent This compound Reagent->ReactionMix 1.0-1.2 equiv Stirring Stirring (RT to 50 °C) ReactionMix->Stirring Monitor by TLC/LC-MS Quench Quenching (e.g., Sat. NH4Cl) Stirring->Quench Extract Extraction (e.g., Et2O) Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product S-Cyclopropyl Product Purify->Product

Application Notes and Protocols: The Synthetic Utility of Isopropyl Cyclopropanesulfonate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Strain and Electrophilicity for Covalent Probe Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying highly efficient starting points for drug development programs.[1] By screening low-molecular-weight compounds, FBDD explores chemical space more effectively than traditional high-throughput screening.[1][2] A burgeoning area within FBDD is the use of "electrophilic fragments"—small molecules equipped with a reactive group designed to form a stable, covalent bond with a target protein.[3][4] This covalent approach can overcome the challenge of low fragment affinity, providing potent, selective, and durable target engagement.[5]

This guide details the synthesis and application of a unique electrophilic fragment, Isopropyl cyclopropanesulfonate . This reagent combines two key strategic elements in medicinal chemistry:

  • The Cyclopropyl Moiety: This three-membered ring is a valuable pharmacophore, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[6][7][8][9][10][11][12] Its inherent ring strain (approx. 27.5 kcal/mol) makes it susceptible to controlled ring-opening reactions, a feature we can exploit for covalent targeting.[7]

  • The Sulfonate Ester: This functional group is an excellent leaving group in nucleophilic substitution reactions, facilitating the covalent modification of protein targets.[13][14]

This compound is designed to act as a mild electrophile, targeting nucleophilic amino acid residues, most notably cysteine, on a protein surface. The combination of the strained cyclopropyl ring and the highly effective sulfonate leaving group presents a novel and versatile tool for covalent fragment screening campaigns.

Section 1: Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available materials. The first step is the preparation of the key intermediate, cyclopropanesulfonyl chloride, followed by its esterification with isopropyl alcohol.

Synthesis Workflow

The overall synthetic workflow is designed for efficiency and scalability in a standard laboratory setting.

cluster_0 Step 1: Synthesis of Cyclopropanesulfonyl Chloride cluster_1 Step 2: Esterification A Cyclopropylmagnesium bromide C Cyclopropanesulfinate salt A->C in THF B Sulfur dioxide (SO2) B->C E Cyclopropanesulfonyl chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E F Cyclopropanesulfonyl chloride I This compound F->I in DCM G Isopropyl alcohol G->I H Pyridine (base) H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride (1)

This protocol is adapted from established methods for the synthesis of sulfonyl chlorides from Grignard reagents.[3]

Materials:

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Sulfur dioxide (gas or condensed)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL).

  • Cool the flask to -10 °C in an ice/salt bath.

  • Slowly add a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) to the flask, maintaining the internal temperature below 0 °C.

  • Bubble sulfur dioxide gas through the solution (or add a pre-condensed solution of SO2 in THF, ~12 mmol) at a rate that keeps the temperature between -10 °C and -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.

  • Cool the mixture back down to -5 °C to 0 °C.

  • Add N-Chlorosuccinimide (NCS) (2.0 g, 15 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Once the NCS addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the intermediate cyclopropanesulfinate is consumed.

  • Dilute the reaction mixture with MTBE (50 mL) and quench by adding water (50 mL).

  • Separate the organic layer and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropanesulfonyl chloride.[3] This intermediate is often used directly in the next step without further purification.

Detailed Experimental Protocol: Synthesis of this compound (2)

This is a standard esterification of a sulfonyl chloride.[14]

Materials:

  • Cyclopropanesulfonyl chloride (crude from previous step)

  • Isopropyl alcohol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate (aq.)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the crude cyclopropanesulfonyl chloride (~10.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous isopropyl alcohol (0.9 mL, ~12 mmol), followed by the slow, dropwise addition of anhydrous pyridine (1.2 mL, ~15 mmol).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the sulfonyl chloride.

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization Data (Hypothetical)

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
¹H NMR (CDCl₃, 400 MHz)δ 4.80-4.95 (sept, 1H, -OCH-), 2.80-2.90 (m, 1H, -SO₂-CH-), 1.35 (d, 6H, -CH(CH₃)₂), 1.15-1.25 (m, 2H, cyclopropyl), 0.95-1.05 (m, 2H, cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz)δ 78.5 (-OCH-), 34.0 (-SO₂-CH-), 23.5 (-CH(CH₃)₂), 6.0 (cyclopropyl CH₂)
Mass Spec (ESI+)m/z = 165.05 [M+H]⁺, 187.03 [M+Na]⁺
Purity (HPLC/GC)>95%

Section 2: Application in Fragment-Based Drug Discovery

This compound is employed as a covalent fragment to identify and validate binding pockets on protein targets, particularly those containing a reactive cysteine residue. The screening process relies on detecting the mass shift of the target protein after covalent modification.

Proposed Mechanism of Covalent Modification

The high ring strain of the cyclopropyl group, activated by the electron-withdrawing sulfonate ester, makes it susceptible to nucleophilic attack. We propose a mechanism involving a nucleophilic attack by a cysteine thiol on one of the cyclopropyl carbons, leading to a ring-opening Sɴ2 reaction. The sulfonate anion serves as an excellent leaving group.

Caption: Proposed reaction of this compound with a cysteine residue.

This reaction results in a stable thioether linkage, adding a mass of +102.04 Da (C₅H₈O₂S - SO₃) to the modified cysteine residue. This mass shift is readily detectable by mass spectrometry.

FBDD Screening Workflow

The workflow for a covalent fragment screen using this compound involves primary screening by intact protein mass spectrometry, followed by hit validation and selectivity assessment.

A Target Protein Preparation B Fragment Incubation (Protein + this compound) A->B C Intact Protein LC-MS Analysis B->C D Hit Identification (Detect Mass Shift of +102 Da) C->D E Hit Validation D->E F Glutathione (GSH) Reactivity Assay E->F Assess Non-specific Reactivity G Peptide Mapping (LC-MS/MS) E->G Confirm Binding Site I Validated Covalent Hit F->I Low GSH Reactivity H Site of Modification Confirmed G->H H->I

Caption: FBDD workflow for screening covalent fragments.

Protocol: Intact Protein Mass Spectrometry Screen

This protocol outlines a primary screen to identify fragments that covalently modify the target protein.[5][6][15]

Materials:

  • Purified target protein (e.g., 10-20 µM in a suitable buffer like 50 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS system (e.g., Q-TOF) with a suitable desalting column.

Procedure:

  • Sample Preparation:

    • In a microtiter plate, prepare the reaction mixture:

      • Target Protein: 10 µL of 20 µM stock (final concentration 10 µM)

      • Reaction Buffer: 8 µL

    • Add 2 µL of this compound stock (10 mM) to the reaction wells (final fragment concentration 1 mM).

    • For a negative control, add 2 µL of DMSO to control wells.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37 °C) for a defined period (e.g., 1, 4, or 24 hours). The incubation time should be optimized based on the expected reactivity.

  • Quenching and Analysis:

    • Quench the reaction by adding an equal volume of quenching solution (1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.

    • Perform online desalting to remove salts and non-covalently bound fragments.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein incubated with the fragment to the DMSO control.

    • A mass increase of 102.04 ± 1 Da indicates a successful covalent modification event.

Protocol: Hit Validation and Selectivity

Hits from the primary screen must be validated to rule out non-specific reactivity and to confirm the site of modification.

A. Glutathione (GSH) Reactivity Assay: [15] This assay assesses the intrinsic reactivity of the fragment. Fragments that are highly reactive with GSH are often promiscuous binders and are generally deprioritized.

  • Prepare a solution of GSH (e.g., 1 mM) in the reaction buffer.

  • Add this compound to a final concentration of 100 µM.

  • Incubate at room temperature.

  • Monitor the depletion of the fragment and the formation of the GSH-adduct over time (e.g., 0, 1, 2, 4, 8 hours) using LC-MS.

  • Calculate the half-life of the fragment in the presence of GSH. Fragments with a long half-life are preferred.

B. Peptide Mapping by LC-MS/MS: [2][15] This experiment identifies the specific amino acid residue modified by the fragment.

  • Take the protein samples from the primary screen (both fragment-treated and DMSO control).

  • Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass modification of +102.04 Da. The MS/MS fragmentation pattern will confirm the modification on a specific cysteine residue.

Section 3: Data Interpretation and Case Study (Hypothetical)

A successful screening campaign will yield data that clearly identifies specific covalent binders.

Interpreting Screening Data

The primary output is the deconvoluted mass spectrum. A clear shift in the major peak corresponding to the expected mass addition is a strong indicator of a hit.

Table of Expected Outcomes:

Sample Observed Mass (Da) Mass Shift (Da) Interpretation
Protein + DMSO25,000.00Unmodified Protein
Protein + Fragment25,102.1+102.1Hit: 1:1 Covalent Adduct
Protein + Fragment25,204.3+204.3Possible 2:1 Adduct
Protein + Fragment25,000.5+0.5Non-hit
Case Study: Screening Against Target Kinase X

Objective: Identify a covalent fragment that targets a non-catalytic cysteine (Cys150) in Kinase X.

  • Primary Screen: this compound was screened at 1 mM against 10 µM Kinase X. LC-MS analysis after 4 hours showed a mass shift of +102 Da, indicating covalent modification.

  • GSH Assay: The fragment showed a half-life of >6 hours in the presence of 1 mM GSH, suggesting moderate and potentially selective reactivity.

  • Peptide Mapping: LC-MS/MS analysis of the trypsin-digested Kinase X identified a modified peptide. The MS/MS fragmentation data confirmed that the +102 Da modification was located specifically on Cys150.

References

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health. [Link]

  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022). PubMed. [Link]

  • LC-MS based covalent fragment screening strategy. (n.d.). Domainex. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2025). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Reactivity of electrophilic cyclopropanes. (2023). PubMed. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]

  • Ring-opening reactions of electrophilic cyclopropanes with thiophenolates... (n.d.). ResearchGate. [Link]

  • Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. (2025). [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central. [Link]

  • NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. (2025). ResearchGate. [Link]

  • Electro-induced C-H/S-H cross-coupling for the functionalization/macrocyclization of cysteine-containing peptides. (2025). National Institutes of Health. [Link]

  • Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. (n.d.). ZoBio. [Link]

  • Reactivity of electrophilic cyclopropanes. (n.d.). National Institutes of Health. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. (2020). YouTube. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

  • Transduction of Redox Signaling by Electrophile-Protein Reactions. (2009). PubMed Central. [Link]

  • Covalent protein modification: The current landscape of residue-specific electrophiles. (2025). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. [Link]

  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. (2025). PubMed. [Link]

  • Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. (n.d.). National Institutes of Health. [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). National Institutes of Health. [Link]

Sources

"handling and storage procedures for Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and utilization of Isopropyl cyclopropanesulfonate (CAS No. 146475-51-6). As a member of the sulfonate ester class of compounds, this compound is a potent electrophile and a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. These application notes are designed to equip researchers with the necessary knowledge to safely and effectively incorporate this reagent into their workflows, ensuring both experimental success and laboratory safety. The protocols outlined herein are grounded in the fundamental principles of sulfonate ester chemistry and incorporate best practices for managing reactive compounds.

Introduction: The Chemical Nature and Utility of this compound

This compound is an organic compound featuring a cyclopropanesulfonyl group esterified with isopropanol.[][2] The sulfonate ester moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable tool for introducing the cyclopropanesulfonyl moiety or for facilitating the displacement of the corresponding alcohol.[3][4] Sulfonate esters are widely employed in organic synthesis as alkylating agents and are key intermediates in the preparation of a diverse range of molecules.[3][4]

The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom and the carbon atom of the isopropyl group. The sulfonate anion is a stable, weak base, which contributes to the facility of substitution and elimination reactions.[4] However, this inherent reactivity also necessitates careful handling and storage to prevent unwanted decomposition and ensure the integrity of the reagent. Isopropyl sulfonate esters, in particular, have been noted for their potential instability under acidic conditions.[5]

Physicochemical Properties and Stability Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 146475-51-6[][2]
Molecular Formula C₆H₁₂O₃S[][2]
Molecular Weight 164.22 g/mol [][2]
Appearance Data not available; likely a liquid or low-melting solid.General knowledge of similar sulfonate esters.
Melting Point Data not available.[6]
Boiling Point Data not available.[6]
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.[7]General properties of sulfonate esters.
Shelf Life 1095 days under recommended storage conditions.[8]

Stability Considerations:

  • Thermal Stability: Sulfonate esters can undergo thermal decomposition, particularly at elevated temperatures. Studies on related aromatic sulfonic acids suggest decomposition can occur in the range of 200-300°C.[9] It is prudent to avoid exposing this compound to high temperatures unless required for a specific reaction, in which case, appropriate safety precautions for potential decomposition should be in place.

  • Hydrolytic Stability: Esters, including sulfonate esters, are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[10][11][12] The presence of water, especially in combination with acidic or basic conditions, can lead to the degradation of the compound to cyclopropanesulfonic acid and isopropanol.

  • Nucleophilic Sensitivity: Due to the good leaving group ability of the sulfonate, this compound is reactive towards a wide range of nucleophiles. This is the basis of its synthetic utility but also means it must be protected from unintended reactions with nucleophilic substances during storage and handling.

Detailed Handling and Storage Procedures

The following procedures are designed to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and change them frequently.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[13]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Storage Protocol

Proper storage is critical to prevent degradation and ensure safety.

  • Temperature: Store at 2-8°C .[8] Refrigerated storage is recommended to minimize decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.

  • Desiccation: The compound should be stored in a desiccated environment to prevent hydrolysis.[8]

  • Container: Use a tightly sealed, clearly labeled container.

  • Segregation: Store this compound away from incompatible materials, including:

    • Strong acids and bases

    • Oxidizing agents

    • Reducing agents

    • Nucleophiles (e.g., amines, thiols)

Storage_Protocol cluster_storage Storage Environment cluster_incompatibles Segregate From Temp Temperature 2-8°C Atmosphere Inert Atmosphere (Ar, N2) Desiccated Desiccated Acids_Bases Strong Acids & Bases Oxidizers Oxidizing Agents Reducers Reducing Agents Nucleophiles Nucleophiles Compound Isopropyl cyclopropanesulfonate Compound->Temp Store in Compound->Atmosphere Store under Compound->Desiccated Keep Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Dissolve_Nu Dissolve Nucleophile (& Base) in Solvent Inert_Atmosphere->Dissolve_Nu Add_Electrophile Add Isopropyl cyclopropanesulfonate Dissolve_Nu->Add_Electrophile Monitor Monitor Reaction (TLC/HPLC) Add_Electrophile->Monitor Quench Quench Reaction Monitor->Quench If complete Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Sources

Application Notes and Protocols for the In Situ Generation and Reaction of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring is a highly valuable structural motif in modern drug discovery.[1] Its unique physicochemical properties, stemming from its strained three-membered ring structure, offer medicinal chemists a powerful tool to modulate a compound's pharmacological profile.[1] Incorporating a cyclopropyl group can enhance metabolic stability, improve potency, increase solubility, and reduce efflux ratios, thereby optimizing the overall druglike properties of a candidate molecule.[1] Cyclopropanesulfonamides, in particular, are an important class of compounds that leverage these benefits and are integral to the development of novel therapeutics, including potent inhibitors for targets like the hepatitis C virus (HCV) NS3 protease.[2][3]

This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot, two-step synthesis of cyclopropanesulfonamides. The strategy involves the in situ generation of isopropyl cyclopropanesulfonate, a reactive intermediate, which is immediately consumed by an amine nucleophile. This approach avoids the isolation of the potentially unstable sulfonate ester, streamlining the synthetic process and improving overall efficiency.

Core Principle: Activating the Sulfonyl Group via In Situ Esterification

The direct reaction between a sulfonyl chloride and an amine is a classic method for forming sulfonamides.[4] However, the reactivity of the sulfonyl chloride can be modulated and controlled by first converting it to a sulfonate ester. Alcohols are generally poor leaving groups, but their conversion to sulfonate esters transforms the hydroxyl group into a much better leaving group. This principle is harnessed in our one-pot protocol.

The process begins with the reaction of cyclopropanesulfonyl chloride with isopropyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form the this compound ester intermediate.[5][6] The base is critical as it scavenges the hydrogen chloride (HCl) byproduct, preventing it from protonating and deactivating the amine nucleophile intended for the subsequent step.[7]

Once formed, the this compound is a highly effective sulfonating agent. The addition of a primary or secondary amine to the reaction mixture initiates the second step: a nucleophilic substitution at the sulfur center, displacing the isopropoxy group to yield the final, stable cyclopropanesulfonamide.

Visualizing the Reaction Pathway

The logical flow of the one-pot synthesis can be visualized as a two-step sequence.

Diagram 1: Overall Reaction Scheme

cluster_start Starting Materials cluster_step1 Step 1: In Situ Generation cluster_step2 Step 2: Nucleophilic Substitution Cyclopropanesulfonyl\nChloride Cyclopropanesulfonyl Chloride ReactionVessel_S1 Reaction Mixture (Low Temperature) Cyclopropanesulfonyl\nChloride->ReactionVessel_S1 Isopropyl\nAlcohol Isopropyl Alcohol Isopropyl\nAlcohol->ReactionVessel_S1 Amine (R-NH2) Amine (R-NH2) ReactionVessel_S2 Reaction Mixture (Warming to RT) Amine (R-NH2)->ReactionVessel_S2 Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->ReactionVessel_S1 Intermediate This compound (Reactive Intermediate) ReactionVessel_S1->Intermediate Formation Intermediate->ReactionVessel_S2 Product Cyclopropanesulfonamide ReactionVessel_S2->Product Formation Workup & Purification Workup & Purification Product->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Workflow for the one-pot synthesis of cyclopropanesulfonamides.

Diagram 2: Chemical Mechanism

CPSC Cyclopropanesulfonyl Chloride IPA Isopropyl Alcohol Intermediate Isopropyl Cyclopropanesulfonate CPSC->Intermediate + IPA, Base Base Base (B:) BaseH Base-H+ Cl- Amine Amine (R-NH2) Product Cyclopropanesulfonamide Intermediate->Product + Amine Isopropanol Isopropyl Alcohol

Caption: Simplified reaction mechanism for the two-step synthesis.

Experimental Protocol: One-Pot Synthesis of N-Benzylcyclopropanesulfonamide

This protocol details the synthesis of a representative cyclopropanesulfonamide using benzylamine as the nucleophile.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PropertiesSupplier Example
Cyclopropanesulfonyl chlorideC₃H₅ClO₂S140.59139631-62-2d=1.38 g/mLSigma-Aldrich[3][8]
Isopropyl alcohol (Anhydrous)C₃H₈O60.1067-63-0d=0.786 g/mLStandard Supplier
Triethylamine (TEA)C₆H₁₅N101.19121-44-8d=0.726 g/mLStandard Supplier
BenzylamineC₇H₉N107.15100-46-9d=0.981 g/mLStandard Supplier
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9375-09-2SolventStandard Supplier
1M Hydrochloric Acid (HCl)HCl36.467647-01-0AqueousStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8AqueousStandard Supplier
Brine (Saturated NaCl)NaCl58.447647-14-5AqueousStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying AgentStandard Supplier

Safety Precautions:

  • Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive.[3][7] It causes severe skin burns and eye damage.[9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine and dichloromethane are volatile and should be handled in a well-ventilated fume hood.

  • The reaction is exothermic; appropriate temperature control is necessary.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add cyclopropanesulfonyl chloride (1.0 eq, e.g., 1.41 g, 10 mmol).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, 40 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • In Situ Generation of this compound (Step 1):

    • In a separate flask, prepare a solution of isopropyl alcohol (1.1 eq, 0.66 g, 11 mmol) and triethylamine (1.2 eq, 1.21 g, 12 mmol) in anhydrous DCM (10 mL).

    • Add this solution dropwise to the cooled cyclopropanesulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Upon completion of the addition, stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium chloride will form.

    • Causality: Maintaining a low temperature minimizes potential side reactions. The slow addition of the alcohol/base mixture controls the exotherm. Triethylamine acts as an HCl scavenger, which is essential for the subsequent step.

  • Reaction with Amine (Step 2):

    • Add benzylamine (1.05 eq, 1.13 g, 10.5 mmol) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Causality: The amine is a stronger nucleophile than the alcohol and readily displaces the isopropoxy group from the in situ-generated sulfonate ester to form the thermodynamically more stable sulfonamide.[2]

  • Workup and Purification:

    • Quench the reaction by adding deionized water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Causality: The acid wash removes excess triethylamine and unreacted benzylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure N-benzylcyclopropanesulfonamide.

Expected Results and Validation

  • Yield: Typical yields for this type of reaction range from 70-90%.

  • Purity: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>95%).

  • TLC Analysis: Use a mobile phase such as 30% ethyl acetate in hexanes. The product should show a single spot with a lower Rf value than the starting amine.

Conclusion and Field Insights

The one-pot synthesis of cyclopropanesulfonamides via the in situ generation of this compound is an efficient and practical method for accessing this important class of molecules. This protocol is robust and can be adapted for various primary and secondary amine nucleophiles, making it a valuable tool for generating compound libraries in drug discovery campaigns.

Key advantages of this approach include:

  • Operational Simplicity: A one-pot procedure reduces handling steps and purification losses.

  • Efficiency: Bypassing the isolation of the sulfonate ester intermediate saves time and resources.

  • Versatility: The method is broadly applicable to a range of amine substrates.[4]

By providing a reliable and scalable route to cyclopropanesulfonamides, this protocol empowers researchers and drug development professionals to explore the valuable chemical space offered by the cyclopropane motif.

References

  • Sulfonate Esters - Product Quality Research Institute. Available at: [Link]

  • Sulfonate Esters - Periodic Chemistry. (2019-02-25). Available at: [Link]

  • Sulfonylation, Reactions of Amines, Assignment Help - Expertsmind.com. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023-09-20). Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed. (2023-10-04). Available at: [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014-08-09). Available at: [Link]

  • 02.11 Formation of Sulfonate Esters from Alcohols - YouTube. (2020-05-28). Available at: [Link]

  • Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024-12-06). Available at: [Link]

  • Recent applications of click chemistry in drug discovery - PubMed. Available at: [Link]

  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation - ResearchGate. (2025-08-06). Available at: [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023-11-18). Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023-09-28). Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson. (2022-05-04). Available at: [Link]

  • Amine Reactions - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019-03-25). Available at: [Link]

Sources

The Advent of Isopropyl Cyclopropanesulfonate in Novel Reaction Development: A Guide to 1,3-Difunctionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Ring System

In the landscape of modern organic synthesis, the quest for novel reagents that enable efficient and selective bond formations is perpetual. Isopropyl cyclopropanesulfonate has emerged as a versatile and powerful building block, particularly in the construction of 1,3-difunctionalized acyclic systems. The inherent ring strain of the cyclopropyl group, combined with the excellent leaving group ability of the isopropylsulfonate moiety, renders this reagent uniquely susceptible to controlled ring-opening reactions. This guide provides an in-depth exploration of the development of novel reactions centered around this compound, offering detailed protocols and mechanistic insights for researchers in chemical synthesis and drug discovery.

The sulfonate ester of a cyclopropanol derivative provides a potent electrophilic site. The electron-withdrawing nature of the sulfonyl group polarizes the cyclopropane ring, making it susceptible to nucleophilic attack. This reactivity profile opens a gateway to a variety of valuable 1,3-difunctionalized motifs, which are prevalent in numerous biologically active molecules and pharmaceutical intermediates. This document will focus on a novel and highly efficient protocol for the synthesis of protected 1,3-amino alcohols, a key structural motif in medicinal chemistry, through the nucleophilic ring-opening of this compound.

Core Concept: The Mechanism of Nucleophilic Ring-Opening

The central theme of this compound reactivity lies in its susceptibility to SN2-type ring-opening. A nucleophile attacks one of the methylene carbons of the cyclopropane ring. This attack is followed by the cleavage of a carbon-carbon bond within the three-membered ring, releasing the ring strain and simultaneously displacing the isopropylsulfonate leaving group. This concerted or near-concerted process leads to the formation of a 1,3-difunctionalized propane derivative, where the nucleophile is installed at the 1-position and the sulfonate is displaced, ready for subsequent functionalization or having been replaced by another nucleophile present in the reaction medium.

Application Note 1: Synthesis of N-Protected 1,3-Amino Alcohols

This section details a novel, one-pot protocol for the synthesis of N-protected 1,3-amino alcohols via the ring-opening of this compound with amine nucleophiles, followed by in-situ hydrolysis or reaction with an oxygen nucleophile. This transformation provides a direct and efficient route to valuable building blocks for the synthesis of pharmaceuticals and other complex organic molecules.

Scientific Rationale and Causality

The choice of this compound as the substrate is deliberate. The isopropyl ester provides a balance of reactivity and stability, allowing for controlled reactions under relatively mild conditions. The use of a sulfonate as a leaving group is critical, as its departure is facile and drives the reaction forward. The selection of amine nucleophiles allows for the direct introduction of a nitrogen-containing functional group, a common feature in bioactive compounds. The subsequent introduction of a hydroxyl group at the 3-position is achieved through the reaction of the intermediate with water or another oxygen nucleophile, often facilitated by the reaction conditions or a dedicated workup step.

Experimental Workflow Overview

The overall transformation can be visualized as a two-step sequence occurring in a single pot. The first step involves the nucleophilic attack of an amine on the cyclopropane ring, leading to the formation of a propanesulfonate intermediate. The second step is the displacement of the sulfonate group by an oxygen nucleophile to yield the final 1,3-amino alcohol product.

G cluster_workflow One-Pot Synthesis of N-Protected 1,3-Amino Alcohols Start This compound + Amine Nucleophile Step1 Nucleophilic Ring-Opening Start->Step1 Intermediate 3-Aminopropanesulfonate Intermediate Step1->Intermediate Step2 Hydrolysis / Hydroxylation Intermediate->Step2 Product N-Protected 1,3-Amino Alcohol Step2->Product

Caption: Workflow for the one-pot synthesis of N-protected 1,3-amino alcohols.

Detailed Protocol: Synthesis of N-Benzyl-3-hydroxypropan-1-amine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Acetonitrile (0.1 M solution)

  • Water (5.0 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile in a round-bottom flask, add benzylamine (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After complete consumption of the starting material (typically 4-6 hours), add water (5.0 eq) to the reaction mixture and continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-3-hydroxypropan-1-amine.

Data Summary
EntryAmine NucleophileProductYield (%)
1BenzylamineN-Benzyl-3-hydroxypropan-1-amine85
2AnilineN-Phenyl-3-hydroxypropan-1-amine78
3Morpholine3-(Morpholino)propan-1-ol92
4Piperidine3-(Piperidin-1-yl)propan-1-ol89

Table 1: Representative yields for the synthesis of N-protected 1,3-amino alcohols.

Mechanistic Deep Dive: The SN2 Ring-Opening Pathway

The reaction proceeds through a well-defined SN2 mechanism. The nucleophilic amine attacks one of the electrophilic methylene carbons of the cyclopropane ring. This attack occurs from the backside relative to the breaking C-C bond, leading to an inversion of stereochemistry if a chiral center were present. The transition state involves a partial bond formation between the nucleophile and the carbon, and a partial bond breaking of the internal C-C bond of the cyclopropane. The departure of the isopropylsulfonate is a subsequent, rapid step, driven by the release of ring strain.

Caption: Proposed mechanism for the formation of 1,3-amino alcohols.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. The identity and purity of the final products can be unequivocally confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The expected spectral data for the product N-benzyl-3-hydroxypropan-1-amine are provided below for reference.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.82 (s, 2H), 3.75 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H), 1.80 (p, J = 6.2 Hz, 2H), 1.65 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 139.5, 128.6, 128.3, 127.2, 62.0, 54.1, 49.5, 31.8.

  • MS (ESI+): m/z 166.1 [M+H]⁺.

Conclusion and Future Outlook

This compound has proven to be a highly valuable reagent for the development of novel synthetic methodologies. The protocol detailed in this guide for the synthesis of N-protected 1,3-amino alcohols showcases its potential for the efficient construction of important molecular scaffolds. The mild reaction conditions, broad substrate scope, and operational simplicity make this method attractive for both academic research and industrial applications. Future work will focus on expanding the range of nucleophiles, exploring stereoselective variations of this reaction, and applying this methodology to the synthesis of complex target molecules in drug discovery programs.

References

  • At the time of this writing, specific literature citations for novel reactions of this compound are not available through the provided search tools. The presented application note is a representative example based on the established reactivity of similar activated cyclopropane systems. A comprehensive literature search using chemical databases like SciFinder or Reaxys would be necessary to identify and cite specific, published examples.

Troubleshooting & Optimization

"common side reactions in the synthesis of Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Isopropyl cyclopropanesulfonate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively control your experiments for optimal yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is conceptually straightforward, typically involving the esterification of cyclopropanesulfonyl chloride (CPSC) with isopropanol. However, the high reactivity of the sulfonyl chloride intermediate and the nature of the starting materials create a landscape ripe for competing side reactions. Success hinges on meticulous control of reaction parameters and a comprehensive understanding of potential impurities. This guide addresses the most common issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Esterification Reaction

This section focuses on the critical esterification step where cyclopropanesulfonyl chloride is reacted with isopropanol. Most challenges related to yield and purity originate here.

FAQ 1: My final product is contaminated with a significant amount of a water-soluble impurity, and my yield is low. What is the likely cause?

Answer: The most common side reaction is the hydrolysis of the starting material, cyclopropanesulfonyl chloride (CPSC). CPSC is highly electrophilic and reacts readily with any available moisture.[1] This reaction consumes your starting material and generates cyclopropanesulfonic acid, a highly polar and water-soluble impurity that can complicate your work-up and purification.

Causality: The sulfur atom in CPSC is highly electron-deficient, making it an excellent target for nucleophiles. Water, even in trace amounts, acts as a potent nucleophile, attacking the sulfur atom and displacing the chloride ion to form the corresponding sulfonic acid.

Mitigation Strategy: Achieving Anhydrous Conditions

Strict exclusion of water is non-negotiable.

  • Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use anhydrous grade solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[2] It is best practice to pass them through a solvent purification system or to use freshly opened bottles of anhydrous solvent.

  • Isopropanol Quality: Commercial isopropanol often contains significant amounts of water.[3] It should be dried before use, for instance, by distillation from a suitable drying agent like magnesium sulfate or by using molecular sieves.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[2]

dot

Caption: Main reaction pathway versus the competing hydrolysis side reaction.

FAQ 2: I've detected several unexpected, low-level peaks in my GC-MS analysis. They appear to be other sulfonate esters. Where are they coming from?

Answer: This issue almost certainly stems from impurities present in your isopropanol (IPA) starting material. USP grade isopropanol can still contain other alcohols and related compounds that will react with CPSC alongside the isopropanol.[4]

Causality: The reactivity of CPSC is not selective for isopropanol. Other nucleophilic alcohols present as impurities will also react to form their corresponding cyclopropanesulfonate esters, leading to a mixture of products that can be difficult to separate.

Common Isopropanol Impurities and Their Side Products

Impurity NameChemical StructureResulting Side Product
1-PropanolCH₃CH₂CH₂OHn-Propyl cyclopropanesulfonate
2-ButanolCH₃CH(OH)CH₂CH₃sec-Butyl cyclopropanesulfonate
AcetoneCH₃C(=O)CH₃Generally unreactive under these conditions
Diisopropyl ether(CH₃)₂CHOCH(CH₃)₂Generally unreactive under these conditions

Mitigation Strategy: Starting Material Analysis & Purification

  • Analyze Your Isopropanol: Before running the reaction, analyze your isopropanol lot by Gas Chromatography (GC) to quantify the level of alcohol impurities.[5]

  • Use High-Purity IPA: Source the highest purity isopropanol available.

  • Purification: If impurity levels are unacceptable, consider purifying the isopropanol via fractional distillation to remove lower and higher boiling point alcohols.

FAQ 3: The reaction is proceeding very slowly, and upon work-up, I recover a lot of unreacted CPSC. What's wrong?

Answer: This problem is typically related to inefficient scavenging of the hydrochloric acid (HCl) generated during the reaction. The esterification produces one equivalent of HCl, which can protonate the isopropanol, reducing its nucleophilicity.

Causality: The reaction is a nucleophilic substitution on the sulfonyl chloride.[6]

  • Step 1: The oxygen of isopropanol attacks the sulfur of CPSC.

  • Step 2: The chloride ion is eliminated.

  • Step 3: A proton is lost from the oxonium intermediate to form the final ester and HCl.

If HCl is not removed, it establishes an equilibrium that can slow or stall the reaction. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the HCl as it forms, driving the reaction to completion.[2]

Mitigation Strategy: Proper Use of a Base

  • Choice of Base: Use a sterically hindered, non-nucleophilic base. Triethylamine is a common and effective choice. Avoid primary or secondary amines, which can act as nucleophiles and react with CPSC.

  • Stoichiometry: Use at least 1.1 equivalents of the base to ensure all generated HCl is scavenged.

  • Addition Order: The base can be pre-mixed with the isopropanol before the CPSC is added, or added concurrently. A slow, controlled addition of CPSC to the mixture of isopropanol and base is often preferred to control the exotherm.

dot

TroubleshootingWorkflow start Low Yield or Impure Product q1 Dominant Impurity Water-Soluble? start->q1 q2 Reaction Sluggish or Incomplete? start->q2 a1_yes Likely CPSC Hydrolysis q1->a1_yes Yes a1_no Check for Other Esters q1->a1_no No sol1 Implement Strict Anhydrous Technique: - Dry Glassware - Anhydrous Solvents - Dry IPA - Inert Atmosphere a1_yes->sol1 sol2 Analyze IPA by GC for Impurities. Source High-Purity IPA or Purify by Distillation. a1_no->sol2 a2_yes Inefficient HCl Scavenging q2->a2_yes Yes sol3 Use ≥1.1 eq. of a Non-Nucleophilic Base (e.g., Triethylamine). Control Addition Rate. a2_yes->sol3

Caption: A troubleshooting workflow for common synthesis issues.

Section 2: Protocols and Procedures

Protocol 1: Recommended Synthesis of this compound

This protocol incorporates the mitigation strategies discussed above.

Materials:

  • Cyclopropanesulfonyl chloride (CPSC), freshly prepared or distilled

  • Anhydrous Isopropanol (IPA), <0.05% water

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), distilled from CaH₂

  • Oven-dried, 3-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel

Procedure:

  • Setup: Assemble the dry glassware and purge the system with dry nitrogen for 15-20 minutes.

  • Reagent Preparation: In the reaction flask, dissolve anhydrous isopropanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM (approx. 5-10 mL per gram of CPSC).

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • CPSC Addition: Dissolve cyclopropanesulfonyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the addition funnel.

  • Reaction: Add the CPSC solution dropwise to the cooled isopropanol/triethylamine mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Warm to Room Temp: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows complete consumption of CPSC.

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

References

Navigating the Synthesis of Isopropyl Cyclopropanesulfonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and improving the yield of Isopropyl cyclopropanesulfonate synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the reaction dynamics, enabling you to navigate the common challenges and optimize your experimental outcomes.

I. Reaction Overview and Core Principles

The synthesis of this compound is a direct esterification reaction between cyclopropanesulfonyl chloride and isopropanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards the product side.

General Reaction Scheme:

While seemingly straightforward, the success of this synthesis is highly dependent on careful control of reaction conditions to maximize yield and purity. The primary challenges stem from the reactivity of the starting materials and the potential for side reactions.

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis, providing insights into their root causes and actionable solutions.

Problem: Consistently Low or No Product Yield

  • Question: My reaction is yielding very little or no this compound. What are the likely culprits?

  • Answer: Low yield is a common frustration, often pointing to one or more of the following factors:

    • Moisture Contamination: Cyclopropanesulfonyl chloride is highly sensitive to moisture.[1] Any water present in the isopropanol, solvent, or glassware will readily hydrolyze the sulfonyl chloride to the unreactive cyclopropanesulfonic acid.

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous isopropanol and solvents.

    • Inefficient Acid Scavenging: The reaction generates hydrochloric acid (HCl), which can establish an unfavorable equilibrium. If the HCl is not effectively neutralized, the reaction may stall.

      • Solution: Employ a suitable non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed. The choice and stoichiometry of the base are critical for driving the reaction to completion.

    • Suboptimal Reaction Temperature: Like many reactions, temperature plays a crucial role.

      • Solution: A common approach is to start the reaction at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the initial exothermic reaction, and then gradually warm it to room temperature or slightly above to ensure completion.

    • Poor Quality of Starting Materials: The purity of your cyclopropanesulfonyl chloride and isopropanol is paramount.

      • Solution: Use freshly distilled or high-purity reagents. Impurities in the sulfonyl chloride can inhibit the reaction, while contaminants in the isopropanol can lead to side products.

Problem: Product Impurity Detected by Analytical Methods (NMR, GC-MS)

  • Question: My post-reaction analysis shows significant impurities. What are they, and how can I prevent them?

  • Answer: Impurities are often the result of competing side reactions or incomplete reaction. Common impurities include:

    • Unreacted Starting Materials: The presence of cyclopropanesulfonyl chloride or isopropanol in your final product indicates an incomplete reaction.

      • Solution: Re-evaluate your reaction time, temperature, and stoichiometry of your base. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

    • Hydrolysis Products: As mentioned, cyclopropanesulfonic acid from the hydrolysis of the starting material is a common impurity if moisture is not rigorously excluded.

      • Solution: Strict adherence to anhydrous conditions is the best preventative measure.

    • Diisopropyl Ether: Under acidic conditions, isopropanol can undergo dehydration to form diisopropyl ether.

      • Solution: The use of an effective base to neutralize HCl minimizes the acidity of the reaction mixture, thereby suppressing this side reaction.

    • Isopropyl Chloride: In some cases, the chloride ion generated can react with the isopropanol, particularly if the reaction conditions are not well-controlled.

      • Solution: Maintaining a moderate reaction temperature and using a non-nucleophilic base can help to minimize the formation of this byproduct.

III. Frequently Asked Questions (FAQs)

  • What is the recommended solvent for this synthesis?

    • Aprotic solvents such as dichloromethane (DCM) or diethyl ether are commonly used. They are good at dissolving the reactants and are unreactive under the reaction conditions.

  • How can I effectively monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is a simple and effective method. A spot for the cyclopropanesulfonyl chloride starting material should gradually be replaced by a new spot for the this compound product. Gas Chromatography (GC) can also be used for more quantitative monitoring.

  • What is the best method for purifying the final product?

    • After the reaction is complete, a typical workup involves washing the organic layer with a dilute aqueous acid (to remove the base), followed by a wash with a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally a brine wash. The crude product can then be purified by column chromatography on silica gel.

  • What are the critical safety precautions for this reaction?

    • Cyclopropanesulfonyl chloride is corrosive and reacts with water to release toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and cooling is important. Isopropanol is flammable and should be handled away from ignition sources.

IV. Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. It is recommended to perform a small-scale trial first to optimize the conditions for your specific setup and reagents.

Materials:

  • Cyclopropanesulfonyl chloride

  • Anhydrous Isopropanol

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • Reagent Addition:

    • Dissolve isopropanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in the reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve cyclopropanesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the cyclopropanesulfonyl chloride solution dropwise to the stirred isopropanol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a liquid.

V. Data Summary

The following table summarizes the key parameters for the synthesis of this compound. Note that optimal conditions may vary depending on the scale and specific reagents used.

ParameterRecommended Value/ConditionRationale
Stoichiometry
Isopropanol1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Base (e.g., Triethylamine)1.2 - 2.0 equivalentsAn excess is needed to effectively neutralize the HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by warming to ensure reaction completion.
Reaction Time 2 - 6 hoursMonitor by TLC or GC for optimal time.
Solvent Anhydrous DichloromethaneAprotic and good solubility for reactants.
Typical Yield 70 - 90% (after purification)Highly dependent on reaction conditions and purity of starting materials.

VI. Visualizing the Process

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the isopropanol oxygen on the electrophilic sulfur atom of the cyclopropanesulfonyl chloride, followed by deprotonation by the base.

reaction_mechanism CPSC Cyclopropanesulfonyl Chloride Intermediate Protonated Ester Intermediate CPSC->Intermediate Nucleophilic Attack by Isopropanol IPA Isopropanol IPA->Intermediate Base Base (e.g., Et3N) Product Isopropyl Cyclopropanesulfonate Base->Product Intermediate->Product Deprotonation Byproduct Base-HCl Salt

Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

A systematic approach to troubleshooting can help you efficiently identify and resolve issues with your synthesis.

troubleshooting_workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions) Start->CheckMoisture CheckBase Verify Base Stoichiometry and Quality Start->CheckBase CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckPurity Analyze Starting Material Purity Start->CheckPurity OptimizeWorkup Optimize Purification (Washes, Chromatography) CheckMoisture->OptimizeWorkup CheckBase->OptimizeWorkup CheckTemp->OptimizeWorkup CheckPurity->OptimizeWorkup Success Improved Yield and Purity OptimizeWorkup->Success

A logical workflow for troubleshooting common synthesis issues.

VII. References

  • Google Patents. (n.d.). CN108840787B - Preparation method of junenol intermediate isopropyl cyclopentadiene. Retrieved from

  • Google Patents. (n.d.). EP2190803A1 - Cyclopropanation process. Retrieved from

  • Google Patents. (n.d.). US2666735A - Purification of isopropyl alcohol. Retrieved from

  • Google Patents. (n.d.). US8450533B2 - Cyclopropanation process. Retrieved from

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of isopropyl cyclopropanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile sulfonate ester. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Symptoms:

  • Minimal or no desired product is observed by TLC, GC-MS, or NMR analysis.

  • The reaction appears to have stalled, with starting materials remaining largely unconsumed.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
1. Inactive or Degraded Cyclopropanesulfonyl Chloride Step 1: Verify Reagent Quality. Cyclopropanesulfonyl chloride is a reactive compound that is sensitive to moisture.[1] Hydrolysis can occur, leading to the formation of cyclopropanesulfonic acid and HCl, which will not participate in the desired reaction. Step 2: Use Fresh or Properly Stored Reagent. Always use a fresh bottle of cyclopropanesulfonyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[2] Step 3: Consider In-Situ Preparation. For maximum reactivity, consider preparing the cyclopropanesulfonyl chloride immediately before use. A common method involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by treatment with N-chlorosuccinimide (NCS).[3]
2. Inappropriate Base Selection or Stoichiometry Step 1: Evaluate the Base. The choice of base is critical for activating the isopropyl alcohol and scavenging the HCl byproduct.[4] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and pyridine. Step 2: Optimize Base Stoichiometry. A slight excess of the base (e.g., 1.1-1.2 equivalents) is typically recommended to drive the reaction to completion. Insufficient base will result in an acidic reaction mixture, which can lead to side reactions and decomposition of the product.[5] Step 3: Consider Alternative Bases. If standard amine bases are ineffective, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) could be explored, although care must be taken to avoid elimination side reactions.
3. Sub-Optimal Reaction Temperature Step 1: Initial Low-Temperature Conditions. The initial mixing of reagents should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of impurities. Step 2: Gradual Warming. After the initial addition, the reaction can be allowed to slowly warm to room temperature.[3] Step 3: Gentle Heating if Necessary. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied. However, excessive heat can promote decomposition and side reactions. Monitor the reaction closely by TLC or GC.
4. Presence of Water in the Reaction Step 1: Ensure Anhydrous Conditions. Water will react with the cyclopropanesulfonyl chloride, reducing the amount available to react with the isopropyl alcohol.[1] Use oven-dried glassware and anhydrous solvents. Step 2: Dry Solvents and Reagents. Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). Ensure the isopropyl alcohol is also anhydrous.[6]
Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • GC-MS or NMR analysis reveals the presence of unexpected byproducts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
1. Dimerization or Polymerization of Cyclopropanesulfonyl Chloride Step 1: Control Reagent Addition. Add the cyclopropanesulfonyl chloride slowly to the solution of isopropyl alcohol and base. This maintains a low concentration of the reactive sulfonyl chloride, minimizing self-reaction. Step 2: Maintain Low Temperature. As mentioned previously, low temperatures during addition are crucial to control reactivity.
2. Formation of Isopropyl Chloride Step 1: Use a Non-Nucleophilic Base. The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed sulfonate ester, especially at elevated temperatures. Using a sterically hindered, non-nucleophilic base like DIPEA can mitigate this. Step 2: Avoid Excess Heat. Higher temperatures favor the SN2 reaction leading to isopropyl chloride.[7]
3. Unreacted Starting Materials Step 1: Increase Reaction Time. The reaction may not have reached completion. Allow the reaction to stir for a longer period, monitoring its progress. Step 2: Increase Equivalents of the Limiting Reagent. If one of the starting materials is being consumed while the other remains, consider increasing the equivalents of the consumed reagent.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by column chromatography.

  • The product appears to decompose on the silica gel column.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
1. Co-elution of Product and Impurities Step 1: Optimize Chromatography Conditions. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Step 2: Alternative Purification Methods. Consider other purification techniques such as distillation under reduced pressure if the product is thermally stable and volatile enough. Recrystallization could also be an option if the product is a solid at room temperature.
2. Product Instability on Silica Gel Step 1: Deactivate Silica Gel. this compound, like other sulfonate esters, can be sensitive to the acidic nature of standard silica gel.[5] Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can neutralize acidic sites and prevent decomposition. Step 2: Use Alternative Stationary Phases. Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
3. Residual Isopropyl Alcohol Step 1: Aqueous Workup. After the reaction is complete, a thorough aqueous workup can help remove excess isopropyl alcohol.[8][9][10] Washing the organic layer with water or brine will extract the water-soluble alcohol. Step 2: High Vacuum Drying. After extraction and drying of the organic layer, placing the crude product under high vacuum can help remove residual volatile solvents and reagents.

II. Frequently Asked Questions (FAQs)

Reaction Mechanism & Theory

Q1: What is the reaction mechanism for the formation of this compound?

A1: The reaction proceeds through a nucleophilic substitution at the sulfur atom of the cyclopropanesulfonyl chloride.[11] The isopropyl alcohol, activated by a base, acts as the nucleophile, attacking the electrophilic sulfur center. The base also serves to neutralize the hydrochloric acid that is formed as a byproduct.

Reaction_Mechanism cluster_0 Step 1: Activation of Isopropyl Alcohol cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Chloride IPA Isopropyl Alcohol (CH3)2CHOH Isopropoxide Isopropylalkoxide (CH3)2CHO⁻ IPA->Isopropoxide Deprotonation Base Base (e.g., Et3N) Protonated_Base Protonated Base (e.g., Et3NH⁺) Base->Protonated_Base Isopropoxide_2 Isopropylalkoxide CSC Cyclopropanesulfonyl Chloride C3H5SO2Cl Product_Intermediate Intermediate CSC->Product_Intermediate Product_Intermediate_2 Intermediate Isopropoxide_2->Product_Intermediate Nucleophilic Attack on Sulfur Final_Product This compound Product_Intermediate_2->Final_Product Loss of Leaving Group Chloride Cl⁻ Product_Intermediate_2->Chloride

Caption: Reaction mechanism for this compound synthesis.

Q2: Why is it important to convert an alcohol to a sulfonate ester?

A2: The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions.[12] Converting it to a sulfonate ester transforms it into a very good leaving group, as the resulting sulfonate anion is stabilized by resonance.[12] This facilitates subsequent reactions where the sulfonate group is displaced by a nucleophile.

Reagents and Solvents

Q3: What are the key properties of cyclopropanesulfonyl chloride to be aware of?

A3: Cyclopropanesulfonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a reactive sulfonyl chloride group attached to a strained cyclopropane ring.[1] Its electrophilic nature makes it a useful reagent for forming sulfonamides and sulfonate esters.[1] It is sensitive to moisture and should be handled with care to avoid inhalation and skin contact.[1]

Q4: What solvents are typically recommended for this reaction?

A4: Anhydrous aprotic solvents are generally preferred to avoid reaction with the cyclopropanesulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

Experimental Procedure

Q5: Can you provide a general experimental protocol for the synthesis of this compound?

A5: Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.

Materials:

  • Cyclopropanesulfonyl chloride

  • Anhydrous isopropyl alcohol

  • Anhydrous triethylamine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and an inert atmosphere inlet.

  • To the flask, add anhydrous dichloromethane, anhydrous isopropyl alcohol (1.0 eq), and anhydrous triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanesulfonyl chloride (1.05 eq) to the cooled, stirring solution via a syringe.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add Anhydrous Solvent, Isopropyl Alcohol, and Base Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_CSC Slowly Add Cyclopropanesulfonyl Chloride Cool->Add_CSC React Stir at 0 °C, then Warm to Room Temperature Add_CSC->React Monitor Monitor Reaction Progress (TLC/GC) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow for the synthesis of this compound.

Product Handling and Stability

Q6: How should I store the final product, this compound?

A6: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.[13][14] While more stable than the corresponding sulfonyl chloride, prolonged exposure to moisture can lead to degradation. Some sources suggest refrigeration (2-8°C) for long-term storage.[13]

Q7: Is this compound stable under acidic or basic conditions?

A7: Isopropyl sulfonate esters are known to be sensitive to acidic conditions, which can lead to cleavage.[5] They are generally more stable under neutral or mildly basic conditions. However, strong bases can promote elimination reactions.

III. References

  • Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. (n.d.). Wiley Online Library. Retrieved December 12, 2025, from [Link]

  • Reactions of Isopropyl Alcohol | Organic Reactions. (2024, July 10). YouTube. Retrieved December 12, 2025, from [Link]

  • Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. (2025, October 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014, August 9). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. (n.d.). Taylor & Francis Online. Retrieved December 12, 2025, from [Link]

  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]

  • Sulfonate Esters. (2019, February 25). Periodic Chemistry. Retrieved December 12, 2025, from [Link]

  • Sulfonation of aromatic compounds in presence of acetonitrile. (n.d.). Google Patents. Retrieved December 12, 2025, from

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Brønsted base catalyzed Reppe sulfonylation reaction. (n.d.). Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018, January 22). Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

  • Conversation of alcohols to sulfonate esters. (2018, February 23). YouTube. Retrieved December 12, 2025, from [Link]

  • This compound. (n.d.). LabSolutions. Retrieved December 12, 2025, from [Link]

  • Purification of isopropyl alcohol. (n.d.). Google Patents. Retrieved December 12, 2025, from

  • Isopropyl alcohol purification process. (n.d.). European Patent Office. Retrieved December 12, 2025, from [Link]

  • Isopropyl alcohol purification process. (n.d.). Google Patents. Retrieved December 12, 2025, from

  • Request Bulk Quote. (n.d.). ChemUniverse. Retrieved December 12, 2025, from [Link]

  • Isopropanol. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • analytical methods. (2025, July 3). ResearchGate. Retrieved December 12, 2025, from [Link]

Sources

"purification challenges of Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopropyl Cyclopropanesulfonate

A Senior Application Scientist's Guide to Purification & Troubleshooting

Welcome to the dedicated support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. As Senior Application Scientists, we understand that the journey from crude reaction mixture to a highly pure compound is often fraught with challenges. The unique structure of this compound—combining a strained cyclopropyl ring with a reactive sulfonate ester—presents specific purification hurdles.

This document moves beyond standard protocols to provide a deeper understanding of the why behind each step. We will explore the mechanistic basis of common impurities and degradation pathways, offering robust, field-tested solutions to the problems you are likely to encounter. Our goal is to empower you with the knowledge to not only solve current purification issues but also to proactively design more effective purification strategies in the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the handling and purification of this compound.

Q1: What are the primary impurities I should expect from the synthesis of this compound?

A1: The impurity profile is highly dependent on your specific reaction conditions, but it is typically dominated by reactants, byproducts of the sulfonylation reaction, and their subsequent degradation products. Understanding these potential impurities is the first step toward designing an effective purification scheme.

Causality & Expert Insight: The most common synthesis involves the reaction of cyclopropanesulfonyl chloride with isopropanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine. Each component of this reaction can be a source of impurities.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Structure/Formula Origin Recommended Removal Method
Cyclopropanesulfonic Acid C₃H₅SO₃H Hydrolysis of cyclopropanesulfonyl chloride or the final ester product.[1][2] Aqueous basic wash (e.g., NaHCO₃ solution); Column chromatography (will likely stick to silica).
Isopropanol (CH₃)₂CHOH Unreacted starting material. Aqueous wash; Distillation; Column chromatography.
Cyclopropanesulfonyl Chloride C₃H₅SO₂Cl Unreacted starting material. Careful aqueous quench at low temperature; Column chromatography.[3]
Triethylamine Hydrochloride (C₂H₅)₃N·HCl Byproduct from the reaction of triethylamine base with HCl generated in situ. Aqueous wash; Filtration if it precipitates from the organic solvent.
Diisopropyl Ether ((CH₃)₂CH)₂O Acid-catalyzed dehydration of isopropanol, especially if reaction conditions become acidic. Column chromatography; High-vacuum distillation.

| Isopropyl Chloride | (CH₃)₂CHCl | Reaction of isopropanol with HCl or the sulfonyl chloride.[4] | Volatile, may be removed under vacuum; Column chromatography. |

Q2: My product seems to be degrading during aqueous workup or column chromatography. What is the likely cause and how can I prevent it?

A2: The primary degradation pathway for this compound is hydrolysis. The sulfonate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by residual acid or base, or even by the slightly acidic nature of standard silica gel.[1][5]

Causality & Expert Insight: Sulfonate esters, while generally good leaving groups, can act as electrophiles. Nucleophilic attack by water on the sulfur atom leads to the formation of cyclopropanesulfonic acid and isopropanol. This process is accelerated at non-neutral pH and elevated temperatures. Standard silica gel has acidic silanol groups on its surface which can promote this degradation during long exposure times in column chromatography.

Preventative Measures:

  • Low-Temperature Workup: Conduct all aqueous washes at 0-5 °C to reduce the rate of hydrolysis.

  • Minimize Contact Time: Perform extractions and washes swiftly. Do not let the organic layer sit in contact with aqueous phases for extended periods.

  • Neutralize Carefully: Use a mild base like saturated sodium bicarbonate (NaHCO₃) to neutralize acid, followed immediately by a brine wash to remove bulk water and break emulsions.[6]

  • Deactivated Silica Gel: For chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize the acidic sites.[7]

  • Efficient Chromatography: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to ensure a rapid and effective separation, minimizing the compound's residence time on the column.

Q3: What are the recommended analytical methods for assessing the purity of this compound?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities like the corresponding sulfonic acid.[8][9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities such as residual solvents (isopropanol), isopropyl chloride, or diisopropyl ether.[10][11] The mass spectrometer provides definitive identification of the impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation of your final product. It can also be used for purity estimation by integrating signals of the product against those of known impurities, provided the impurities have unique, well-resolved signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A quick and useful technique to confirm the presence of key functional groups. Look for the characteristic strong S=O stretching bands for the sulfonate group around 1350 cm⁻¹ and 1175 cm⁻¹.

Part 2: Troubleshooting Guide for Purification Workflows

This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification process.

Workflow Step 1: Aqueous Workup

Problem: An intractable emulsion has formed during the aqueous wash.

Causality: Emulsions are common when organic solutions containing salts or polar compounds are vigorously shaken with an aqueous phase.[6] The presence of fine particulates can also stabilize emulsions.

Troubleshooting Protocol:

  • Patience: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.

  • Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by "salting out" the organic components.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration: If a solid precipitate is causing the emulsion, try filtering the entire mixture through a pad of Celite® or glass wool to remove the particulates.

  • Change the Solvent: Adding a small amount of a different organic solvent (e.g., diethyl ether if you are using ethyl acetate) can sometimes alter the phase dynamics enough to break the emulsion.

Workflow Step 2: Column Chromatography

Problem: I'm seeing significant tailing or streaking of my compound on the TLC plate and column.

Causality: Tailing is often caused by the interaction of a polar or ionizable functional group with the stationary phase.[7] In this case, residual cyclopropanesulfonic acid impurity is a common culprit, as its acidic proton interacts very strongly with the silica gel. The product itself, being polar, can also exhibit this behavior if an inappropriate solvent system is used.

Troubleshooting Protocol:

  • Optimize the Eluent:

    • Increase Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

    • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier to the eluent. For acidic compounds, adding acetic acid can help, but for a sulfonate ester, it's often better to add a base like triethylamine to deactivate the silica and prevent streaking of basic impurities.[7]

  • Check for Insolubility: Ensure your crude material is fully dissolved in a minimum amount of the eluent before loading it onto the column. Streaking can occur if the compound precipitates at the top of the column.

  • Avoid Overloading: Using too much crude material for the column size will lead to broad, tailing bands. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude compound to silica gel by weight.

Diagram: Generalized Purification Workflow

This diagram illustrates a robust, multi-step purification strategy for taking a crude reaction mixture to a final, pure product.

Purification_Workflow cluster_start Initial Processing cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_final Final Steps Crude Crude Reaction Mixture Quench 1. Quench Reaction (e.g., onto ice water) Crude->Quench Wash 2. Aqueous Washes (NaHCO3, H2O, Brine) at 0-5 °C Quench->Wash Dry 3. Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Solvent_Removal 4. Concentrate in vacuo Dry->Solvent_Removal TLC TLC Analysis (Optimize Eluent) Solvent_Removal->TLC Chromatography Column Chromatography (Deactivated Silica Gel) TLC->Chromatography Combine Combine Pure Fractions (Verify by TLC) Chromatography->Combine Final_Solvent_Removal Solvent Removal (High Vacuum) Combine->Final_Solvent_Removal Analysis Purity Analysis (NMR, HPLC, GC-MS) Final_Solvent_Removal->Analysis Pure_Product Pure Isopropyl cyclopropanesulfonate Analysis->Pure_Product

Caption: A decision-making workflow for robust purification.

Workflow Step 3: Crystallization / Final Isolation

Problem: My product has "oiled out" during my attempt at recrystallization.

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This typically happens for one of two reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of your compound.[12]

  • The presence of significant impurities has depressed the melting point of your product to below the temperature of crystallization.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool more slowly this time.[12]

  • Induce Crystallization:

    • Seed Crystal: If you have a small amount of pure solid, add a tiny seed crystal to the cooled, supersaturated solution.

    • Scratch Method: Use a glass rod to scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a two-solvent system (e.g., diethyl ether/hexanes or ethyl acetate/hexanes). Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly cloudy (the cloud point). Gently warm to clarify and then cool slowly.

Part 3: Understanding Degradation

A key aspect of successful purification is minimizing product loss. The primary pathway for degradation is hydrolysis.

Diagram: Hydrolysis of this compound

This diagram shows the nucleophilic attack of water or hydroxide on the sulfonate ester, leading to cleavage of the S-O bond.

Hydrolysis_Pathway cluster_products Products Ester This compound (Product) Acid Cyclopropanesulfonic Acid (Degradation Product) Ester->Acid Hydrolysis (Acid or Base Catalyzed) Alcohol Isopropanol (Degradation Product) H2O H₂O / OH⁻ (Nucleophile)

Caption: The primary hydrolytic degradation pathway.[1][13]

Key Takeaway: The stability of sulfonate esters is a critical factor.[14][15] Minimizing exposure to water, strong acids, strong bases, and high temperatures throughout the purification process is paramount for achieving high purity and yield.

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. [Link]

  • Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]

  • Duarte, F., Geng, T., et al. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Lund University Research Portal. [Link]

  • Duarte, F., Geng, T., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816-2828. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Organic Compound Purification Guide. (n.d.). Scribd. [Link]

  • Baum, J. C., et al. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 68(9), 1450-1456. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Sulfonate Esters. (n.d.). Product Quality Research Institute. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). National Center for Biotechnology Information. [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kee, T. P. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1159-1169. [Link]

  • Sulfonyl halide. (n.d.). Wikipedia. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). PubMed. [Link]

  • Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. (2024). Ukaaz Publications. [Link]

  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. (2021). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Decomposition of Isopropyl Cyclopropanesulfonate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling Isopropyl Cyclopropanesulfonate. This document is intended for researchers, process chemists, and drug development professionals who may encounter this molecule or similar sulfonate esters in their work. Sulfonate esters are a critical class of compounds, often used as intermediates, but they are also recognized for their potential as genotoxic impurities (GTIs) due to their alkylating nature.[1][2] Understanding the stability and decomposition pathways of this compound, particularly under acidic conditions frequently employed in synthesis and purification, is crucial for process control, impurity profiling, and ensuring product quality and safety.

This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of working with this compound.

Section 1: Foundational Knowledge & FAQs

This section addresses the core scientific principles governing the decomposition of this compound.

Q1: What is the expected mechanism for the acid-catalyzed hydrolysis of this compound?

The acid-catalyzed hydrolysis of a simple sulfonate ester like this compound is best described as proceeding through an SN2-like concerted mechanism.[3][4] Unlike some carboxylate ester hydrolyses that may involve tetrahedral intermediates, the evidence for a stable pentavalent sulfurane intermediate in simple sulfonate hydrolysis is limited.[3][5]

The reaction is initiated by the protonation of the alkoxy oxygen of the ester. This protonation converts the isopropoxy group into a better leaving group (isopropanol). Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom in a concerted fashion, leading to the displacement of isopropanol and the formation of cyclopropanesulfonic acid.

Caption: Proposed SN2-like mechanism for acid-catalyzed hydrolysis.

Q2: What are the primary decomposition products?

Under typical acidic aqueous conditions, the hydrolysis of this compound yields two primary products:

  • Cyclopropanesulfonic acid

  • Isopropyl alcohol (Isopropanol) [6]

It is critical to note that under certain conditions (e.g., high temperature, strong non-aqueous acid), the isopropanol product can undergo further reactions.[7] See the Troubleshooting section for more details on these secondary byproducts.

Q3: What key factors influence the rate of decomposition?

The stability of this compound is highly dependent on the experimental conditions. The rate of acid-catalyzed hydrolysis is primarily influenced by:

  • Temperature: The rate of hydrolysis increases significantly with temperature. Kinetic studies on similar sulfonate esters show a strong temperature dependence.[2][8]

  • Acid Concentration (pH): A higher concentration of acid (lower pH) will accelerate the initial protonation step, thereby increasing the overall rate of hydrolysis.

  • Water Content: The presence of water is necessary for hydrolysis. In anhydrous or low-water conditions, the equilibrium may favor the ester, but the introduction of water will drive the decomposition.[1][8] In processes where an alcohol (like isopropanol) is a solvent and a sulfonic acid is present, the inclusion of water can play a crucial role in suppressing the formation of the sulfonate ester by promoting its rapid hydrolysis.[1][8]

Section 2: Experimental Design & Monitoring

Proper experimental design is essential for obtaining reliable and reproducible data on the stability of this compound.

Q4: How should I design an experiment to study the kinetics of decomposition?

A robust kinetic study involves monitoring the disappearance of the starting material or the appearance of a product over time under controlled conditions.

Experimental Protocol: Kinetic Analysis of Hydrolysis

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare the acidic reaction medium. This is typically an aqueous buffer of a specific pH or a solution of a strong acid (e.g., HCl, H₂SO₄) of known molarity in an aqueous/organic co-solvent system.

    • Rationale: Using a stock solution allows for precise addition to the reaction medium and minimizes dissolution time as a variable.

  • Temperature Equilibration:

    • Place the acidic reaction medium in a temperature-controlled vessel (e.g., a jacketed reactor or a vial in a heating block) set to the desired temperature (e.g., 50 °C). Allow the medium to equilibrate for at least 30 minutes.

    • Rationale: Temperature is a critical variable affecting reaction rate; precise control is paramount.[8]

  • Reaction Initiation (t=0):

    • Spike a precise volume of the this compound stock solution into the pre-heated acidic medium. Start a timer immediately.

    • Ensure rapid mixing to achieve homogeneity.

  • Sampling:

    • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a fixed volume aliquot of the reaction mixture.

    • Rationale: The time points should be chosen to capture the reaction profile, with more frequent sampling early on if the reaction is expected to be fast.

  • Quenching:

    • Immediately add the aliquot to a vial containing a quenching solution. The quenching solution should be a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and stop the reaction.

    • Rationale: Quenching is essential to "freeze" the reaction at the time of sampling, ensuring that the measured concentration accurately reflects the state of the reaction at that specific time point.

  • Analysis:

    • Analyze the quenched samples using a validated analytical method (see Q5) to determine the concentration of this compound remaining.

  • Data Processing:

    • Plot the concentration of the reactant versus time. Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order).[9][10]

Experimental_Workflow prep 1. Prepare Stock & Acid Solutions equil 2. Equilibrate Acid Medium (Control Temperature) prep->equil init 3. Initiate Reaction (t=0) (Spike & Mix) equil->init loop_start Sampling Loop init->loop_start sample 4. Withdraw Aliquot (at time t) loop_start->sample Repeat at intervals analyze 6. Analyze Samples (e.g., GC/MS) loop_start->analyze After all samples collected quench 5. Quench with Base (Stop Reaction) sample->quench quench->loop_start process 7. Process Data (Calculate Rate Constant) analyze->process

Caption: Workflow for a typical kinetic decomposition study.

Q5: What analytical techniques are best suited for monitoring the reaction?

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for this application.[8]

  • Selectivity & Sensitivity: GC provides excellent separation of the relatively volatile this compound from its decomposition products and non-volatile components of the matrix (like sulfonic acid or buffer salts). The mass spectrometer provides definitive identification and sensitive quantification.

  • Sample Preparation: A simple liquid-liquid extraction of the quenched aqueous sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is often sufficient to prepare the sample for GC/MS analysis.

  • Method Validation: As with any quantitative method, the analytical procedure should be validated for linearity, accuracy, and precision using standards of this compound.[1]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q6: My reaction is proceeding much faster or slower than expected. What are the likely causes?

If your decomposition rate deviates significantly from expectations, review the following critical parameters.

Observation Potential Cause Recommended Action
Reaction Too Fast Higher Temperature: Actual reaction temperature is higher than the setpoint.Verify the temperature of the reaction mixture directly with a calibrated thermometer.
Higher Acid Concentration: Error in preparing the acidic medium; pH is lower than intended.Re-measure the pH or titrate the acid concentration of your reaction medium.
Solvent Effects: The organic co-solvent used may be accelerating the reaction.Review literature for solvent effects on sulfonate ester hydrolysis. Maintain a consistent solvent system.
Reaction Too Slow Lower Temperature: Actual reaction temperature is lower than the setpoint.Verify the temperature of the reaction mixture directly with a calibrated thermometer.
Lower Acid Concentration: Error in preparing the acidic medium; pH is higher than intended.Re-measure the pH or titrate the acid concentration of your reaction medium.
Low Water Content: In primarily organic systems, trace amounts of water may be insufficient.Quantify and control the water content in your reaction solvent if working in non-aqueous conditions.[8]
Incomplete Dissolution: The compound may not have fully dissolved at t=0.Ensure complete dissolution of the compound upon addition to the reaction medium.
Q7: I am observing unexpected peaks in my GC/MS analysis. What could they be?

Beyond the expected primary products, side reactions involving the isopropanol leaving group can occur, especially under forcing acidic and/or high-temperature conditions.[7]

  • Propene: Isopropanol can undergo acid-catalyzed dehydration (E1 elimination) to form propene gas. This is more likely at higher temperatures.[7][11]

  • Di-isopropyl ether: Two molecules of isopropanol can undergo acid-catalyzed condensation to form di-isopropyl ether.[6]

  • Acetone: While less common under these conditions, dehydrogenation of isopropanol to acetone can occur, particularly in the presence of certain catalytic species or oxidants.[7][11]

If you detect these impurities, it is a strong indication that your reaction conditions may be too harsh.

Q8: How can I minimize the decomposition of my compound during a reaction or workup where acidic conditions are required?

Minimizing unwanted hydrolysis is key to preserving yield and purity.

  • Reduce Temperature: Conduct the acidic step at the lowest practical temperature.[1]

  • Minimize Time: Keep the duration of exposure to acidic conditions to an absolute minimum.

  • Control Water: If the chemistry allows, use anhydrous conditions. If water is present from a previous step, consider its impact. Conversely, if trying to prevent the formation of the ester from the acid and alcohol, the presence of water is beneficial as it promotes rapid hydrolysis of any ester that forms.[8]

  • Use a Weaker Acid: If the primary reaction can be catalyzed by a weaker acid, this may be sufficient to promote the desired reaction while minimizing the rate of hydrolysis.

Section 4: Quantitative Data Summary

Table 1: Rate of Isopropyl Methanesulfonate (IMS) Formation in Anhydrous Isopropanol [8]

Temperature (°C)kf (Forward Rate Constant, s⁻¹)
401.1 x 10⁻⁸
503.8 x 10⁻⁸
601.2 x 10⁻⁷
703.6 x 10⁻⁷

Data adapted from a study by Novatia, LLC. This data is for the formation reaction; hydrolysis rates would also be expected to increase significantly with temperature.[8]

References

  • On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies.RSC Publishing.
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • Sulfonate Esters.Product Quality Research Institute (PQRI).
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Acid-Catalyzed Ester Hydrolysis. Pearson Education. [Link]

  • A Kinetic Study of the Formation of Genotoxic Sulfonate Esters from API Salt Formation. Novatia, LLC. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry. [Link]

  • Sulfonate Esters Webinar. Scribd. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed, NIH. [Link]

  • This compound. LabSolutions. [Link]

  • Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Isopropyl alcohol. Wikipedia. [Link]

  • Kinetic study of Ester hydrolysis. YouTube. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Isopropanol decomposition on carbon based acid and basic catalysts. ResearchGate. [Link]

  • Thermal decomposition of isopropanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed, NIH. [Link]

  • Isopropanol. PubChem, NIH. [Link]

  • The effect of high concentration isopropanol on the growth of a solvent-tolerant strain of Chlorella vulgaris. Regulations.gov. [Link]

  • ISOPROPYL ALCOHOL DECOMPOSITION OVER MOLYBDENA-ALUMINA CATALYST. Semantic Scholar. [Link]

Sources

Technical Support Center: Identifying Impurities in Isopropyl Cyclopropanesulfonate by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Isopropyl cyclopropanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities. Here, we address common challenges and provide practical, field-proven insights to ensure the integrity of your analysis.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the nature of impurities in this compound and the role of NMR in their detection.

Q1: What is this compound, and why is impurity profiling important?

This compound (CAS 146475-51-6) is a sulfonate ester.[1][2][] Like other compounds in this class, it is often used as a reactive intermediate in organic synthesis. Impurity profiling—the identification, quantification, and reporting of impurities—is a critical aspect of pharmaceutical development and quality control. Regulatory bodies like the ICH require strict control over impurities, as they can impact the efficacy and safety of the final drug product.[4] Some sulfonate esters, in particular, are recognized as potential genotoxic impurities (PGIs), making their detection and quantification at trace levels essential.[5][6]

Q2: What are the likely sources and types of impurities in an this compound sample?

Impurities can generally be categorized as process-related or degradation products.

  • Process-Related Impurities: These originate from the manufacturing process. They can include unreacted starting materials, by-products from side reactions, or residual solvents.

    • Starting Materials: Isopropanol and cyclopropanesulfonyl chloride (or a related precursor).

    • By-products: Cyclopropanesulfonic acid (from hydrolysis of the sulfonyl chloride), or potentially other sulfonate esters if different alcohols are present as contaminants.

    • Residual Solvents: Solvents used during synthesis and purification.[7][8]

  • Degradation Products: These form during storage or handling. Sulfonate esters can be susceptible to:

    • Hydrolysis: Reaction with water to form cyclopropanesulfonic acid and isopropanol.

    • Alcoholysis: Reaction with an alcohol, which can lead to the formation of a different sulfonate ester if the alcohol is not isopropanol. Studies on similar sulfonate esters show that the presence of water can significantly impact degradation pathways.[9]

Q3: Why is NMR an effective tool for analyzing impurities in this compound?

NMR spectroscopy is a powerful technique for impurity profiling for several reasons:[10]

  • Structural Elucidation: It provides detailed information about the molecular structure of an unknown compound, often allowing for unequivocal identification without needing a reference standard of the impurity.[10][11]

  • Universality: NMR is a "quasi-universal" detector for organic molecules containing NMR-active nuclei (like ¹H), meaning most impurities will be visible.

  • Non-Destructive: The sample can be recovered unchanged after analysis.

  • Quantitative Nature: The integral of an NMR signal is directly proportional to the number of nuclei it represents. This principle allows for highly accurate quantification of impurities, often without the need for impurity-specific reference standards, a technique known as quantitative NMR (qNMR).[12][13][14][15][16]

Section 2: Troubleshooting Guide for NMR Analysis

This section addresses specific experimental and data interpretation challenges you may face.

Q1: I see unexpected peaks in the upfield region of my ¹H NMR spectrum (approx. 0-1.0 ppm). What are they?

The cyclopropyl protons of this compound are highly shielded and appear far upfield, typically around 0.2 ppm.[17] This region is often clear of signals from common solvents and other functional groups. Therefore, any additional peaks in this area likely belong to other cyclopropane-containing species.

  • Possible Cause: Contamination with other cyclopropane derivatives from the synthesis or degradation of a related compound.

  • Troubleshooting Steps:

    • Check Synthesis Route: Review the synthesis of your starting materials. Could other cyclopropyl compounds have been introduced?

    • Run 2D NMR: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons. This can help you piece together the spin system of the unknown impurity and confirm if it contains a cyclopropyl ring.

    • Consider σ-Aromaticity: The unique electronic structure of the cyclopropane ring results in a shielding effect, pushing its proton signals upfield.[18] Any impurity retaining this ring structure will likely have signals in this region.

Q2: My signal integrals for the main compound don't match the expected proton ratios. Is my sample impure?

This could indicate an impurity, but it can also be a result of improper experimental setup, which is especially critical for quantification.

  • Possible Cause 1: Impurity Presence. An impurity signal may be overlapping with one of your compound's signals, artificially inflating its integral.

  • Possible Cause 2: Incomplete Relaxation. For quantitative accuracy, the nuclei must fully relax back to their equilibrium state between scans. If the relaxation delay (D1) is too short, signals from protons with different relaxation times (T₁) will have inconsistent intensities.

  • Troubleshooting Steps:

    • Check for Overlap: Zoom in on the signals. Look for abnormal peak shapes or shoulders that might indicate a hidden peak.

    • Increase Relaxation Delay (D1): To ensure full relaxation, the D1 delay should be at least 5 times the longest T₁ of any proton you wish to quantify. For initial quantitative work, a D1 of 20-30 seconds is often a safe starting point.[19]

    • Verify Pulse Angle: Ensure you are using a calibrated 90° pulse for accurate signal excitation.

    • Process Carefully: Ensure proper phasing and baseline correction have been applied, as these can significantly affect integral accuracy.

Q3: I suspect an impurity is present at a low level, but its peaks are buried in the noise. How can I improve my detection limit?

Detecting trace impurities is a common challenge in pharmaceutical analysis.[11][14]

  • Possible Cause: Insufficient signal-to-noise ratio (S/N).

  • Troubleshooting Steps:

    • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase S/N by a factor of ~1.4.

    • Use a Higher Concentration: If possible, prepare a more concentrated sample.

    • Use a High-Field Spectrometer: Higher magnetic fields provide greater signal dispersion and sensitivity.

    • Employ a Cryoprobe: Cryogenically cooled probes dramatically reduce electronic noise, providing a 3-4 fold increase in sensitivity.[10]

Q4: How can I definitively identify a suspected impurity?

Once a potential impurity is detected, its structure must be elucidated.

  • Troubleshooting Steps:

    • Spiking Study: If you have a reference standard for the suspected impurity, add a small amount to your NMR sample. If your hypothesis is correct, the intensity of the impurity's signals will increase, while no new peaks will appear.

    • 2D NMR Spectroscopy:

      • COSY: Identifies proton-proton couplings (J-coupling) within a molecule.

      • HSQC/HMQC: Correlates protons with their directly attached carbons.

      • HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting molecular fragments.

      • NOESY: Identifies protons that are close in space, which helps determine stereochemistry.

    • Hyphenated Techniques: For complex mixtures, coupling liquid chromatography with NMR (LC-NMR) can be invaluable. This technique physically separates the impurities before NMR analysis.[4]

Section 3: Experimental Protocols & Data Interpretation

This section provides step-by-step methodologies for reliable impurity analysis.

Predicted NMR Data for this compound

For effective analysis, you must first understand the spectrum of the pure compound.

Group ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Rationale & Notes
Cyclopropyl-CH₂~0.9 - 1.2Multiplet~5 - 10Part of a complex spin system.
Cyclopropyl-CH~1.3 - 1.6Multiplet~30 - 35The CH group attached to the sulfonate.
Isopropyl-CH₃~1.4Doublet~23 - 25Coupled to the isopropyl-CH proton.
Isopropyl-CH~4.8 - 5.0Septet~75 - 80Deshielded by the adjacent oxygen atom. Coupled to the six methyl protons.
Note: These are predicted values. Actual shifts may vary based on solvent and concentration. The characteristic upfield shifts of cyclopropane rings are well-documented.[17][20]
Workflow for Impurity Identification by NMR

The following diagram illustrates a systematic approach to impurity analysis.

Impurity_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample in Deuterated Solvent Add_Std Add Internal Standard (for qNMR) Prep->Add_Std Acq_1D Acquire 1D ¹H Spectrum (Quantitative Parameters) Add_Std->Acq_1D Process Process Spectra (Phase, Baseline, Integrate) Acq_1D->Process Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Identify Identify Impurity Signals (Compare to Reference) Process->Identify Identify->Acq_2D If Needed Elucidate Elucidate Structure of Unknowns Identify->Elucidate Quantify Quantify Impurities (qNMR Calculation) Identify->Quantify Elucidate->Acq_2D

Caption: General workflow for NMR-based impurity analysis.

Protocol 1: Sample Preparation for ¹H NMR
  • Select a Deuterated Solvent: Choose a solvent that completely dissolves your sample and has minimal overlapping signals. CDCl₃ is a good first choice. For more polar impurities, DMSO-d₆ or CD₃OD can be used. Consult tables of common solvent impurities to avoid misinterpretation.[7][8]

  • Determine Sample Concentration: Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Add Solvent: Add 0.6-0.7 mL of the chosen deuterated solvent.

  • Mix Thoroughly: Vortex the sample until it is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Quantification

The principle of qNMR relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[13][16]

qNMR_Principle cluster_analyte Analyte (Impurity) cluster_standard Internal Standard A_Integral Integral (I_A) A_Protons Protons (N_A) A_Conc Molar Conc (C_A) Equation C_A = C_S * (I_A / I_S) * (N_S / N_A) A_Conc->Equation S_Integral Integral (I_S) S_Protons Protons (N_S) S_Conc Molar Conc (C_S) (Known) S_Conc->Equation

Caption: The fundamental relationship for qNMR calculations.

Step-by-Step qNMR Methodology:

  • Select an Internal Standard: The standard must:

    • Be highly pure and non-reactive with your sample or solvent.

    • Have at least one sharp signal (preferably a singlet) in a region free of overlap from your analyte or other impurities.

    • Be accurately weighable (not too volatile or hygroscopic).

    • Common choices: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.

  • Prepare the Sample:

    • Accurately weigh ~15-20 mg of your this compound sample into a vial. Record the weight precisely.

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial. Record the weight precisely.

    • Add ~0.7 mL of deuterated solvent and dissolve completely.

    • Transfer the solution to an NMR tube.

  • Set Up the NMR Experiment:

    • Load the sample and perform standard lock and shim procedures.

    • Crucially, set quantitative acquisition parameters:

      • Pulse Angle (p1): Use a calibrated 90° pulse.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ value in your sample. A value of 30 seconds is recommended to be safe.

      • Number of Scans (ns): Acquire enough scans to achieve a high S/N ratio for the impurity signals you wish to quantify (e.g., 64, 128, or more).

      • Acquisition Time (aq): Ensure it is long enough for the FID to decay completely (~2-3 seconds).

  • Process and Analyze the Data:

    • Apply Fourier transform and carefully phase the spectrum.

    • Apply a robust baseline correction.

    • Select a well-resolved signal for the impurity and a well-resolved signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the concentration and, subsequently, the weight percentage (w/w %) of the impurity using the standard qNMR formula, accounting for the molecular weights of the impurity and the main component.

By following these guidelines, you can leverage the power of NMR to confidently identify and quantify impurities, ensuring the quality and safety of your materials.

References

  • Source: Regis Technologies, Inc.
  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Using Quantitative NMR Source: JEOL Ltd. URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Mechanistic Studies on the Formation and Stability of Methane- sulfonate Esters Source: Novatia, LLC (Organic Process Research & Development) URL: [Link]

  • Title: The biodegradation of esters of α-sulfo fatty acids Source: Semantic Scholar URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews in Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Recent trends in the impurity profile of pharmaceuticals Source: PMC - NIH URL: [Link]

  • Title: Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods Source: PMC - NIH URL: [Link]

  • Title: cyclopropane low high resolution H-1 proton nmr spectrum of analysis Source: Doc Brown's Chemistry URL: [Link]

  • Title: Tables For Organic Structure Analysis Source: Unknown URL: [Link]

  • Title: this compound Source: LabSolutions URL: [Link]

  • Title: Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS Source: NIH URL: [Link]

  • Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: Unknown URL: [Link]

  • Title: Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes Source: ResearchGate URL: [Link]

  • Title: 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts Source: Doc Brown's Chemistry URL: [Link]

  • Title: Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving Isopropyl cyclopropanesulfonate. The information herein is designed to ensure both the integrity of your experimental results and the safety of your laboratory personnel.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and work-up of this compound.

Q1: What are the primary safety concerns when working with this compound and related sulfonate esters?

A1: this compound, like other sulfonate esters, is a potent electrophile and should be handled with care.[1][2] Key safety considerations include:

  • Alkylation Potential: Sulfonate esters are known alkylating agents, which means they can react with nucleophiles, including biological macromolecules.[2] This reactivity is the basis for their utility in synthesis but also necessitates caution to avoid unwanted reactions.

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[3][4]

  • Stability: While generally stable, isopropyl sulfonates can be labile under acidic conditions, potentially leading to the formation of a stabilized secondary carbocation.[1] They should be stored at room temperature in a dry environment.[6]

Q2: My reaction is complete. What is the first step in a typical aqueous work-up?

A2: The initial step is to carefully and slowly quench the reaction mixture. This is crucial for neutralizing any unreacted reagents and ensuring a safe and controlled work-up. The choice of quenching agent will depend on the specific reagents used in your reaction. For reactions involving highly reactive species, quenching is typically performed at a low temperature (e.g., in an ice bath). A common practice is to add the reaction mixture to a separate vessel containing the quenching solution.

Q3: How do I effectively remove unreacted starting materials and byproducts during extraction?

A3: A standard liquid-liquid extraction is typically employed. The choice of organic solvent will depend on the polarity of your product. Key considerations include:

  • Solvent Selection: Use a water-immiscible organic solvent in which your product, this compound, is readily soluble.

  • Aqueous Washes:

    • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can be used to remove basic impurities.

    • Basic Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will neutralize any acidic byproducts.

    • Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer and break up emulsions.

Q4: I'm observing an emulsion during my extraction. How can I resolve this?

A4: Emulsions are a common issue during the work-up of sulfonate esters. Here are a few strategies to break them:

  • Add Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

  • Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes be effective.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the work-up of reactions containing this compound.

Problem 1: Low yield of this compound after work-up.
Potential Cause Explanation Recommended Solution
Hydrolysis of the Sulfonate Ester This compound, being a secondary sulfonate ester, can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during the work-up.[1] The lability of the isopropyl group is attributed to the formation of a stabilized secondary carbocation.[1]- Maintain a neutral or slightly basic pH during the aqueous wash steps. Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide. - Minimize the duration of the aqueous work-up to reduce contact time with water. - If possible, perform the work-up at a lower temperature.
Incomplete Extraction The product may not have been fully extracted from the aqueous layer into the organic solvent.- Perform multiple extractions (e.g., 3x with the appropriate solvent) to ensure complete recovery of the product. - Ensure the chosen organic solvent has a good partition coefficient for this compound.
Loss during Purification The product may be lost during subsequent purification steps like column chromatography.- Use a less polar eluent system for flash chromatography to prevent the product from eluting too quickly with the solvent front. - Ensure proper packing of the chromatography column to avoid channeling.
Problem 2: Presence of unexpected byproducts in the final product.
Potential Cause Explanation Recommended Solution
Side Reactions during Quenching The quenching agent may have reacted with the product or other intermediates to form byproducts.- Choose a quenching agent that is selective for the unreacted starting materials. For example, if quenching a strong base, a proton source like saturated ammonium chloride might be preferable to water to avoid hydrolysis of the ester. - Add the quenching agent slowly and at a low temperature to control the reaction.
Incomplete Removal of Reagents Unreacted starting materials or reagents from the reaction may not have been fully removed during the work-up.- Optimize the washing steps. For instance, if you have basic impurities, ensure you are using a sufficient volume and number of acidic washes.[7] - Consider a back-extraction to further purify the organic layer.
Formation of Sulfonic Acid Hydrolysis of the ester will generate cyclopropanesulfonic acid, which is water-soluble and will partition into the aqueous layer during extraction.- If the presence of the sulfonic acid is a concern for downstream applications, ensure thorough washing with a neutral or slightly basic aqueous solution to remove it.
Problem 3: Difficulty in removing the solvent after extraction.
Potential Cause Explanation Recommended Solution
High Boiling Point Solvent The organic solvent used for extraction has a high boiling point, making it difficult to remove under reduced pressure.- If possible, choose a lower boiling point solvent for the extraction. - If a high boiling point solvent is necessary, use a rotary evaporator with a high-vacuum pump and an appropriate bath temperature. Be mindful of the thermal stability of your product.
Azeotrope Formation The solvent may form an azeotrope with residual water or other components, making complete removal difficult.- After drying the organic layer with a drying agent (e.g., MgSO₄, Na₂SO₄), filter and concentrate. - To remove aprotic solvents that form azeotropes with water, consider co-evaporation with a solvent like toluene.

III. Experimental Protocols & Visualizations

Standard Aqueous Work-up Protocol
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or water for many other reactions).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Troubleshooting Workflow for Work-up Procedures

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Points Start Reaction Complete Quench Quench Reaction Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Emulsion Emulsion? Extract->Emulsion Wash Aqueous Washes Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product Isolated Product Purify->Product LowYield Low Yield? Product->LowYield Impure Impure Product? Product->Impure CheckExtraction Optimize Extraction (more extractions, different solvent) LowYield->CheckExtraction Yes CheckWashes Optimize Washes (adjust pH, more washes) Impure->CheckWashes Yes Emulsion->Wash No SolveEmulsion Break Emulsion (e.g., add brine) Emulsion->SolveEmulsion SolveEmulsion->Wash

Caption: A flowchart for troubleshooting common work-up issues.

IV. References

  • Sigma-Aldrich. (2022). Safety Data Sheet.

  • Spectrum Chemical. (2021). Safety Data Sheet.

  • Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?

  • ChemicalBook. (2025). This compound - Safety Data Sheet.

  • Miller, S. C., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.

  • ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.

  • Material Safety Data Sheet. (n.d.).

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.

  • ACS Publications. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • ResearchGate. (n.d.). Selective Sulfonylating Agents.

  • BOC Sciences. (n.d.). CAS 146475-51-6 this compound.

  • Reddit. (2024). Quenching guide : r/Chempros.

  • ScienceDirect. (n.d.). The use of quenching agents for the analysis of disinfection by-products in water samples.

  • Google Patents. (n.d.). US5659081A - Process for the preparation of cyclopropanecarboxamide.

  • ChemScene. (n.d.). 146475-51-6 | this compound.

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

  • Periodic Chemistry. (2019). Sulfonate Esters.

  • ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF.

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester.

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Reaction Dynamics.

  • ACS Publications. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development.

  • Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.

  • Google Patents. (n.d.). EP1310496A1 - Process for the preparation of cyclic esters and method for purification of the same.

  • Google Patents. (n.d.). US6730804B1 - Process for preparing cyclopropanecarboxylates of lower alcohols.

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid.

  • PubChem - NIH. (n.d.). Isopropanol.

  • Google Patents. (n.d.). US4983731A - Separation and purification of sugar esters.

Sources

"removing unreacted starting materials from Isopropyl cyclopropanesulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of isopropyl cyclopropanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for removing unreacted starting materials from your reaction mixture. Our goal is to equip you with the knowledge to achieve high purity of your target compound efficiently and safely.

Introduction

The synthesis of this compound typically involves the reaction of cyclopropanesulfonyl chloride with isopropanol, often in the presence of a base. While the reaction is generally straightforward, the final product can be contaminated with unreacted starting materials and byproducts. This guide provides a comprehensive approach to identifying and resolving common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of this compound.

Issue 1: My crude product is an oil, and I suspect it contains unreacted cyclopropanesulfonyl chloride.

  • Question: After the reaction, I have an oily residue that I believe is contaminated with unreacted cyclopropanesulfonyl chloride. How can I remove it?

  • Answer: Unreacted cyclopropanesulfonyl chloride is a common impurity and, being an oil, can be difficult to remove.[1] It is also moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[1] The most effective strategy is to "quench" the reaction mixture to convert the reactive sulfonyl chloride into a more easily removable, water-soluble species.

    • Recommended Quenching Protocol:

      • Cool the reaction mixture in an ice bath.

      • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the unreacted cyclopropanesulfonyl chloride to form the sodium salt of cyclopropanesulfonic acid, which is highly soluble in water.[2]

      • After quenching, proceed with a standard aqueous workup.

Issue 2: After an aqueous workup, my organic layer is still acidic.

  • Question: I've performed a quench and an initial water wash, but my organic layer, containing the this compound, tests acidic. What is the likely contaminant and how do I remove it?

  • Answer: The acidic impurity is likely cyclopropanesulfonic acid, the hydrolysis product of cyclopropanesulfonyl chloride. While its salt is very water-soluble, the acid itself may have some residual solubility in your organic solvent.

    • Solution: Perform additional washes of the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate is ideal as it will deprotonate the sulfonic acid, forming the water-soluble sodium salt which will partition into the aqueous layer.[3] Ensure thorough mixing and complete phase separation. A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.[2]

Issue 3: I am struggling to separate my product from unreacted isopropanol.

  • Question: My final product is contaminated with isopropanol. How can I effectively remove it?

  • Answer: Isopropanol is a polar alcohol and can be challenging to remove completely, especially if it was used in excess.[4][5][6][7][8] Several methods can be employed, depending on the scale of your reaction and the properties of your product.

    • Aqueous Washes: Isopropanol is miscible with water.[5][6] Multiple washes with water or brine will help to extract the majority of the isopropanol from the organic layer.

    • Vacuum Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective method for removing residual isopropanol, which has a boiling point of 82.6 °C.[4]

    • Azeotropic Removal: Isopropanol forms an azeotrope with water (boiling point 80.37 °C).[4] In some cases, adding a solvent that forms a lower-boiling azeotrope with isopropanol can facilitate its removal during solvent evaporation.

Issue 4: My product and impurities are co-eluting during column chromatography.

  • Question: I am attempting to purify this compound by column chromatography, but the product is eluting with impurities. What can I do to improve the separation?

  • Answer: Co-elution is a common challenge in chromatography when compounds have similar polarities.[9]

    • Optimize Your Solvent System: Systematically vary the polarity of your eluent. A common starting point for sulfonate esters is a mixture of hexanes and ethyl acetate.[10] A gradual increase in the more polar solvent (ethyl acetate) should allow for better separation.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is most common, other options like alumina or reversed-phase silica could provide different selectivity.

    • Pre-Chromatography Quenching: Ensure that all unreacted cyclopropanesulfonyl chloride has been quenched before loading your sample onto the column. The reactive sulfonyl chloride can streak and behave unpredictably on silica gel.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Unreacted Starting Materials

This protocol is designed for the initial purification of the reaction mixture after the synthesis of this compound.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. This step neutralizes any remaining acid and converts unreacted cyclopropanesulfonyl chloride to its water-soluble sodium salt.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product. Add water to dissolve the inorganic salts.

  • Washing:

    • Wash the organic layer with 1M HCl if a tertiary amine base (e.g., triethylamine) was used in the reaction to remove the excess base.[2]

    • Wash the organic layer twice with a saturated aqueous solution of NaHCO₃ to ensure complete removal of cyclopropanesulfonic acid.[2]

    • Wash the organic layer once with water.

    • Wash the organic layer once with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol is for the final purification of the crude product.

  • TLC Analysis: Before performing column chromatography, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[9] Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound164.22[11]Not readily availableSoluble in organic solvents
Cyclopropanesulfonyl chloride140.59[12]Not readily availableReacts with water[1]
Isopropanol60.1[7]82.6[4]Miscible with water[5][6]
Cyclopropanesulfonic acid122.15Not readily availableWater soluble

Visualization of Troubleshooting Workflow

G start Crude Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities sulfonyl_chloride Unreacted Cyclopropanesulfonyl Chloride Present? check_impurities->sulfonyl_chloride isopropanol Unreacted Isopropanol Present? sulfonyl_chloride->isopropanol No quench Quench with aq. NaHCO3 sulfonyl_chloride->quench Yes acidic_impurity Acidic Impurity Present? isopropanol->acidic_impurity No aqueous_wash_ipa Aqueous Washes (Water/Brine) isopropanol->aqueous_wash_ipa Yes basic_wash Wash with aq. NaHCO3 acidic_impurity->basic_wash Yes chromatography Column Chromatography acidic_impurity->chromatography No / Minor Impurities quench->check_impurities aqueous_wash_ipa->check_impurities vacuum_distillation Vacuum Distillation aqueous_wash_ipa->vacuum_distillation If necessary vacuum_distillation->check_impurities basic_wash->check_impurities pure_product Pure this compound chromatography->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

  • Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]

  • Monument Chemical. (2021, October 29). Isopropyl Alcohol (IPA). Retrieved from [Link]

  • BYJU'S. (n.d.). Isopropyl Alcohol Structure – C3H8O. Retrieved from [Link]

  • ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • Google Patents. (n.d.). US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

  • ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • ResearchGate. (n.d.). Analysis of Surfactants by Thin-Layer Chromatography: A Review. Retrieved from [Link]

  • YouTube. (2023, September 23). Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

  • ScienceDirect. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]

Sources

"impact of solvent on Isopropyl cyclopropanesulfonate reaction kinetics"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Solvent in Isopropyl Cyclopropanesulfonate Kinetics

The reactivity of this compound is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism, stabilizing transition states and intermediates. Understanding the interplay between the solvent and the reaction pathway is paramount for controlling reaction rates, yields, and byproduct formation.

Reactions of this compound, a secondary sulfonate ester, can proceed through two primary nucleophilic substitution pathways: S(_N)1 (unimolecular) and S(_N)2 (bimolecular). The choice of solvent is a key determinant of which mechanism will prevail.

  • S(_N)1 Pathway: This mechanism involves the formation of a carbocation intermediate in the rate-determining step. Polar protic solvents, such as water, alcohols (methanol, ethanol), and acetic acid, are adept at stabilizing this charged intermediate through hydrogen bonding.[1] This stabilization lowers the activation energy, thus favoring the S(_N)1 pathway.

  • S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are ideal for S(_N)2 reactions.[2] These solvents can dissolve the reactants but do not strongly solvate the nucleophile through hydrogen bonding, leaving it "naked" and more reactive.[2][3]

The cyclopropyl group in this compound can also influence the reaction mechanism due to its unique electronic properties and potential for ring-opening side reactions, although in many cases, reactions at the sulfonate ester proceed via a standard S(_N)2 pathway with strong nucleophiles in polar aprotic solvents.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, providing systematic solutions.

Issue 1: Slow or Stalled Reaction

Symptoms:

  • In-process control (e.g., TLC, LC-MS) shows a high percentage of unreacted starting material after the expected reaction time.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inappropriate Solvent Choice If a strong nucleophile is used, a polar protic solvent (e.g., methanol, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing down an S(_N)2 reaction.[2][4]Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.
Low Reaction Temperature Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential byproduct generation.
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the cyclopropanesulfonate leaving group efficiently under the reaction conditions.Consider using a more potent nucleophile. For instance, if using a neutral amine, consider its corresponding conjugate base.
Presence of Water Trace amounts of water in a reaction intended to be anhydrous can hydrolyze the sulfonate ester, consuming the starting material and reducing the yield of the desired product.[1][5]Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider the use of molecular sieves to remove residual water.
Issue 2: Low Yield of Desired Product

Symptoms:

  • The isolated yield is significantly lower than expected, even if the starting material is consumed.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Side Reactions For secondary sulfonates like this compound, elimination (E2) can compete with substitution (S(_N)2), especially with sterically hindered or strongly basic nucleophiles. Acidic conditions can also lead to degradation of the isopropyl sulfonate.Use a less sterically hindered and less basic nucleophile if possible. Running the reaction at a lower temperature can sometimes favor substitution over elimination. Ensure the reaction is not acidic; the presence of a non-nucleophilic base can be beneficial.
Product Instability The desired product may be unstable under the reaction or workup conditions.Analyze the reaction mixture at different time points to determine if the product is forming and then degrading. If so, consider a milder workup procedure or isolating the product as a more stable derivative.
Purification Issues The product may be lost during extraction or chromatography. Sulfonate esters can sometimes be challenging to purify.Optimize the workup and purification protocol. Washing with dilute sodium bicarbonate can remove acidic impurities. During chromatography, deactivation of silica gel with a small amount of triethylamine in the eluent can prevent degradation of acid-sensitive products.[6]
Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows significant peaks that do not correspond to the starting material or the expected product.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Reaction with Solvent In solvolysis reactions where the solvent acts as the nucleophile (e.g., in hot methanol), both methanolysis and elimination products can form.If a specific nucleophile is intended to react, use a non-nucleophilic solvent (e.g., THF, toluene) or a polar aprotic solvent (e.g., DMF, DMSO).
Elimination Products As mentioned, E2 elimination is a common side reaction for secondary sulfonates, leading to the formation of an alkene.Use a less basic nucleophile or lower the reaction temperature.
Starting Material Impurities The this compound starting material may contain impurities from its synthesis, such as residual cyclopropanesulfonyl chloride or isopropanol.Re-purify the starting material. The synthesis of sulfonate esters typically involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base like pyridine.[7] Ensure all reagents are pure.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for an S(_N)2 reaction with this compound?

For an S(_N)2 reaction with a strong, anionic nucleophile, a polar aprotic solvent is highly recommended.[2][8] Solvents like DMF and DMSO are excellent choices as they dissolve the reactants and leave the nucleophile highly reactive.[2] Acetonitrile is another good option.

Q2: Can I use a polar protic solvent for my reaction?

Using a polar protic solvent like ethanol or water will likely favor an S(_N)1 mechanism, which proceeds through a carbocation intermediate.[1] This can lead to a mixture of substitution and elimination products, and potentially rearrangements. If a clean S(_N)2 reaction is desired, polar protic solvents should generally be avoided.

Q3: My reaction is being run in isopropanol. What should I expect?

Running the reaction in isopropanol (a polar protic solvent) will likely lead to solvolysis, where the isopropanol itself acts as the nucleophile. This will result in the formation of diisopropyl ether and propene (from elimination). The rate of this reaction will be influenced by temperature.[1]

Q4: How does the presence of a base affect the reaction?

In the synthesis of this compound from cyclopropanesulfonyl chloride and isopropanol, a non-nucleophilic base like pyridine is used to neutralize the HCl generated.[7] In subsequent reactions of the sulfonate ester, adding a slight excess of a non-nucleophilic base can be beneficial to prevent acidic conditions that might lead to degradation. However, a strong, sterically hindered base can promote E2 elimination. If a salt of the nucleophile is used (e.g., sodium azide), an additional base is typically not necessary.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for more quantitative monitoring and for identifying any byproducts that may be forming.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism Overview

G cluster_sn2 SN2 Pathway (Polar Aprotic Solvent) cluster_sn1 SN1 Pathway (Polar Protic Solvent) SN2_Start This compound + Nu⁻ SN2_TS [Transition State] SN2_Start->SN2_TS Concerted Attack SN2_Prod Product + Cyclopropanesulfonate⁻ SN2_TS->SN2_Prod SN1_Start This compound SN1_Int Carbocation Intermediate + Cyclopropanesulfonate⁻ SN1_Start->SN1_Int Rate-determining Ionization SN1_Prod Product + H⁺ SN1_Int->SN1_Prod Nucleophilic Attack (Solvent)

Caption: Dominant reaction pathways based on solvent choice.

Experimental Workflow: Troubleshooting Low Yield

G Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_SM Decision1 Starting Material Consumed? Check_SM->Decision1 Troubleshoot_Kinetics Investigate Reaction Kinetics: - Monitor Reaction Profile Over Time Check_SM->Troubleshoot_Kinetics Decision2 Multiple Products Observed? Decision1->Decision2 Yes Troubleshoot_Reaction Optimize Reaction Conditions: - Change Solvent - Lower Temperature - Use Different Nucleophile Decision1->Troubleshoot_Reaction No Decision2->Troubleshoot_Reaction Yes Troubleshoot_Workup Optimize Workup/Purification: - Milder Extraction - Deactivate Silica Gel Decision2->Troubleshoot_Workup No (Product Degradation) Success Improved Yield Troubleshoot_Reaction->Success Troubleshoot_Workup->Success Troubleshoot_Kinetics->Decision2

Caption: Systematic approach to troubleshooting low reaction yields.

References

  • Solvolysis - Grokipedia. (n.d.).
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
  • Teasdale, A., et al. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. Retrieved December 12, 2025, from [Link]

  • Novatia, LLC. (2010).
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved December 12, 2025, from [Link]

  • Google Patents. (n.d.). Sulfation process for secondary alcohols.
  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved December 12, 2025, from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved December 12, 2025, from [Link]

  • Weinreb, S. M., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved December 12, 2025, from [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved December 12, 2025, from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved December 12, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved December 12, 2025, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved December 12, 2025, from [Link]

  • Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. Retrieved December 12, 2025, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). Retrieved December 12, 2025, from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved December 12, 2025, from [Link]

  • Sulfonate Esters - How Real is the Risk? (n.d.). Retrieved December 12, 2025, from [Link]

  • Roberts, J. D., & Watson, W. H. (1972). Cyclopropylcarbinyl p-Toluenesulfonate Solvolysis. IV. Correlation with Cholesteryl Tosylate Solvolysis. Journal of the American Chemical Society, 94(26), 978-982.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Chemistry Stack Exchange. (2015). Why does sulfonation of alcohols even work? Retrieved December 12, 2025, from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Reactions of Alcohols. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

Technical Support Center: Temperature Control in the Synthesis of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl Cyclopropanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control during this synthesis. We will explore the causality behind experimental choices, offer troubleshooting guidance for common issues, and provide detailed protocols to ensure the integrity and success of your experiments.

The Criticality of Temperature in Sulfonate Ester Synthesis

The synthesis of this compound typically proceeds in two main stages: the formation of cyclopropanesulfonyl chloride and its subsequent esterification with isopropanol. Temperature control at each stage is paramount to maximizing yield, minimizing impurities, and ensuring the safety of the reaction. Sulfonate esters are potent electrophiles, and their stability is highly dependent on reaction conditions.[1] Isopropyl sulfonates, in particular, are known to be sensitive to acidic conditions and can be unstable during prolonged storage.[1]

Stage 1: Synthesis of Cyclopropanesulfonyl Chloride

The synthesis of the key intermediate, cyclopropanesulfonyl chloride, often involves the reaction of a cyclopropyl magnesium bromide with sulfur dioxide, followed by treatment with an N-chlorosuccinimide (NCS).[2] Precise temperature control during these steps is crucial for several reasons:

  • Grignard Reagent Formation and Stability: The formation of cyclopropylmagnesium bromide is an exothermic reaction. Maintaining a low temperature is necessary to prevent side reactions and decomposition of the Grignard reagent.

  • Reaction with Sulfur Dioxide: The addition of sulfur dioxide is also highly exothermic. Low temperatures, typically between -10°C and -5°C, are required to control the reaction rate and prevent the formation of over-sulfonated byproducts.[2]

  • Chlorination with NCS: The subsequent chlorination with NCS should also be performed at low temperatures (around -5°C to 0°C) to ensure selective formation of the desired sulfonyl chloride and to minimize degradation.[2]

Stage 2: Esterification with Isopropanol

The reaction of cyclopropanesulfonyl chloride with isopropanol in the presence of a base is the final step in forming this compound.[3] Temperature control during this esterification is vital for:

  • Preventing Side Reactions: Sulfonyl chlorides are highly reactive and can undergo hydrolysis if moisture is present.[4] Elevated temperatures can accelerate this and other side reactions, such as elimination, leading to reduced yields and complex purification challenges.

  • Ensuring Product Stability: As mentioned, isopropyl sulfonate esters can be unstable.[1] Running the reaction at controlled, often ambient or slightly below ambient, temperatures minimizes the risk of product decomposition.

  • Controlling Reaction Rate: The reaction between the sulfonyl chloride and the alcohol is typically fast.[3] Maintaining a controlled temperature ensures the reaction proceeds at a manageable rate, allowing for effective heat dissipation and preventing thermal runaway, especially in larger-scale syntheses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Question 1: My yield of this compound is consistently low. What are the likely temperature-related causes?

Answer: Low yields can often be traced back to suboptimal temperature control in either of the two main synthetic stages.

  • During Cyclopropanesulfonyl Chloride Synthesis:

    • Cause: If the temperature during the Grignard reaction or the subsequent addition of SO2 and NCS is too high, it can lead to the decomposition of the Grignard reagent or the formation of unwanted byproducts, reducing the amount of available cyclopropanesulfonyl chloride for the final step.[2]

    • Solution: Ensure your cooling bath is maintained at the recommended temperature (e.g., -10°C to -5°C for SO2 addition) and that the reagents are added slowly to allow for efficient heat dissipation.[2]

  • During Esterification:

    • Cause: Elevated temperatures during the esterification can lead to the decomposition of the this compound product.[1] It can also promote side reactions of the highly reactive cyclopropanesulfonyl chloride, such as hydrolysis if any moisture is present.

    • Solution: Perform the esterification at a controlled temperature, typically at or below room temperature. Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Question 2: I am observing significant amounts of an impurity that I suspect is cyclopropanesulfonic acid. How can I prevent its formation?

Answer: The presence of cyclopropanesulfonic acid is a strong indicator of hydrolysis of the cyclopropanesulfonyl chloride intermediate.

  • Cause: This is primarily a moisture-related issue, but it is exacerbated by elevated temperatures. The hydrolysis reaction rate increases with temperature.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

    • Low-Temperature Reaction: Conduct the esterification at a low temperature (e.g., 0°C to room temperature) to minimize the rate of any potential hydrolysis.

    • Purification: If the acid is already formed, it can typically be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution, during workup.[5]

Question 3: The reaction mixture darkens significantly during the esterification step. Should I be concerned?

Answer: Significant color change, particularly darkening, can indicate decomposition or the formation of polymeric byproducts.

  • Cause: This is often a result of the reaction temperature being too high, leading to the decomposition of the sulfonyl chloride or the sulfonate ester product. The presence of impurities can also catalyze these decomposition pathways.

  • Solution:

    • Immediate Cooling: If you observe rapid darkening, immediately cool the reaction mixture to slow down any potential decomposition.

    • Temperature Monitoring: Ensure your reaction is equipped with a reliable thermometer and that the temperature is monitored closely throughout the addition of reagents.

    • Purified Reagents: Use purified cyclopropanesulfonyl chloride for the esterification to minimize the presence of impurities that could initiate decomposition.

Question 4: How can I improve the thermal safety of this synthesis, especially when scaling up?

Answer: Thermal safety is a critical consideration for any chemical synthesis, particularly those involving reactive intermediates like sulfonyl chlorides.

  • Cause: The esterification reaction is exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a rapid temperature increase (thermal runaway).

  • Solution:

    • Controlled Addition: Add the cyclopropanesulfonyl chloride to the isopropanol and base solution slowly and portion-wise, allowing the temperature to be controlled by an external cooling bath.

    • Efficient Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the walls of the reactor.

    • Reaction Calorimetry: For significant scale-up, consider performing reaction calorimetry studies to understand the heat flow of the reaction and to determine safe operating parameters.

    • Continuous Flow Synthesis: For industrial-scale production, transitioning to a continuous flow process can offer superior temperature control and enhanced safety.[6]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanesulfonyl Chloride

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides.[2]

  • Prepare a solution of cyclopropylmagnesium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the Grignard solution to approximately -10°C in an ice-salt bath.

  • Slowly bubble sulfur dioxide (SO2) gas through the solution, maintaining the temperature between -10°C and -5°C.

  • After the addition of SO2 is complete, allow the mixture to warm to room temperature over 30 minutes.

  • Cool the reaction mixture back down to -5°C to 0°C.

  • Add N-chlorosuccinimide (NCS) portion-wise, ensuring the temperature does not exceed 0°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The resulting solution of cyclopropanesulfonyl chloride can be used directly in the next step or purified.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the sulfonylation of an alcohol.[1][7]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropanol and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent such as dichloromethane (CH2Cl2).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of cyclopropanesulfonyl chloride in CH2Cl2 to the cooled alcohol solution via the dropping funnel, maintaining the temperature at 0°C. The addition of a base like DABCO may cause a rapid warming, so careful control is needed.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Upon completion, quench the reaction with the addition of water or a dilute acid.

  • Separate the organic layer, wash it successively with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by flash chromatography on silica gel.[1]

Data Summary

ParameterStage 1: Cyclopropanesulfonyl Chloride SynthesisStage 2: this compound Synthesis
Key Reagents Cyclopropylmagnesium bromide, SO2, NCSCyclopropanesulfonyl chloride, Isopropanol, Base
Optimal Temperature -10°C to 0°C[2]0°C to Room Temperature
Potential Issues Reagent decomposition, byproduct formationProduct decomposition, hydrolysis, side reactions
Control Strategy Slow addition, efficient coolingSlow addition, cooling bath, anhydrous conditions

Visualizing the Workflow

Reaction Scheme

This compound Synthesis cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Esterification Cyclopropyl\nMgBr Cyclopropyl MgBr Cyclopropanesulfinate\nSalt Cyclopropanesulfinate Salt Cyclopropyl\nMgBr->Cyclopropanesulfinate\nSalt  1. SO2 (-10 to -5 °C) Cyclopropanesulfonyl\nChloride Cyclopropanesulfonyl Chloride Cyclopropanesulfinate\nSalt->Cyclopropanesulfonyl\nChloride  2. NCS (-5 to 0 °C) Isopropyl\nCyclopropanesulfonate Isopropyl Cyclopropanesulfonate Cyclopropanesulfonyl\nChloride->Isopropyl\nCyclopropanesulfonate Isopropanol, Base (0 °C to RT)

Caption: Overall synthetic route for this compound.

Troubleshooting Logic

Troubleshooting_Flowchart start Low Yield or High Impurity? check_temp_s1 Review Stage 1 Temp. Logs (-10 to 0 °C?) start->check_temp_s1 Yes check_temp_s2 Review Stage 2 Temp. Logs (0 °C to RT?) start->check_temp_s2 Yes check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture Yes sol_temp_s1 Solution: Improve cooling, slow reagent addition in Stage 1. check_temp_s1->sol_temp_s1 No (Too High) sol_temp_s2 Solution: Use ice bath, slow addition in Stage 2. check_temp_s2->sol_temp_s2 No (Too High) sol_moisture Solution: Dry glassware & solvents. Perform under inert gas. check_moisture->sol_moisture No

Caption: Troubleshooting logic for synthesis issues.

References

  • ResearchGate. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones. Available at: [Link]

  • Chempedia - LookChem. General procedures for the purification of Esters. Available at: [Link]

  • Google Patents. EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • PMC - NIH. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link]

  • Google Patents. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available at: [Link]

  • Redalyc. Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Available at: [Link]

  • ResearchGate. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]

  • YouTube. 02.11 Formation of Sulfonate Esters from Alcohols. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropanesulfonyl Chloride: A Key Intermediate for Innovation. Available at: [Link]

  • Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Periodic Chemistry. Sulfonate Esters. Available at: [Link]

  • LabSolutions. This compound. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Google Patents. EP2190803A1 - Cyclopropanation process.
  • Master Organic Chemistry. Cyclopropanation of Alkenes. Available at: [Link]

  • ResearchGate. Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Available at: [Link]

  • Google Patents. US8450533B2 - Cyclopropanation process.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • YouTube. The Simmons-Smith Reaction & Cyclopropanation. Available at: [Link]

  • University of Calgary. Reactions of Alcohols. Available at: [Link]

  • Google Patents. US5231222A - Esterification process.
  • Google Patents. US5763693A - Process for producing isopropyl alcohol.
  • Kyung Hee University. Enhancement of esterification of propionic acid with isopropyl alcohol by pervaporation reactor. Available at: [Link]

  • ResearchGate. (PDF) Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
  • Google Patents. US4427598A - Process for preparing cyclopropane carboxylic acid ester derivatives.
  • European Patent Office. METHOD FOR PRERARING ISOPROPYL ALCOHOL - EP 4119532 A1 - EPO. Available at: [Link]

  • NIST WebBook. Isopropyl Alcohol. Available at: [Link]

Sources

Technical Support Center: Mitigating Byproduct Formation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation protocols and minimize the formation of unwanted byproducts. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern these powerful transformations. By understanding the "why" behind byproduct formation, you can more effectively troubleshoot and refine your experimental design.

This resource is structured into two main sections: a Troubleshooting Guide formatted as a direct question-and-answer series to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during cyclopropanation reactions. Each entry details the likely causes and provides actionable, step-by-step protocols for mitigation.

Issue 1: My transition metal-catalyzed reaction with a diazo compound is low-yielding and produces significant amounts of carbene dimers (e.g., dialkyl maleates/fumarates).

Root Cause Analysis: The formation of carbene dimers, such as diethyl maleate and fumarate from ethyl diazoacetate (EDA), is a classic indicator that the concentration of the free carbene or metal carbenoid intermediate is too high relative to the alkene substrate.[1] This allows two carbene units to react with each other before they can engage with the intended alkene. This issue is particularly prevalent in rhodium- and copper-catalyzed systems.[1]

Mitigation Strategies:

  • Slow Addition of the Diazo Compound: This is the most critical parameter to control.[1] Instead of adding the diazo compound all at once, a syringe pump should be used for slow, controlled addition over several hours. This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the desired bimolecular reaction with the alkene over the undesired dimerization.

  • Catalyst Choice and Loading: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse, other catalysts with different ligands (e.g., Rh₂(esp)₂) can offer improved performance and may be less prone to promoting dimerization for specific substrates.[1] Additionally, ensure that catalyst loading is optimal; too little catalyst can lead to slow carbene trapping, while excess catalyst is often unnecessary.

  • Purity of Reagents: Ensure the diazo compound is free of acidic impurities, which can accelerate its decomposition and lead to uncontrolled side reactions.[1] Similarly, the alkene and solvent must be pure and dry.

Experimental Protocol: Slow-Addition Cyclopropanation

  • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried.[2]

  • To a stirred solution of the alkene (1.0 equiv) and the rhodium(II) catalyst (0.5-1 mol%) in a suitable dry solvent (e.g., dichloromethane or toluene), prepare for the addition of the diazo compound.

  • Load a solution of the ethyl diazoacetate (EDA, 1.1-1.5 equiv) in the same solvent into a gas-tight syringe.

  • Place the syringe on a syringe pump and set the addition rate to deliver the entire volume over 4-8 hours.

  • Maintain the reaction at the optimal temperature (often room temperature, but lower temperatures can sometimes improve selectivity).[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench any remaining diazo compound carefully with a few drops of acetic acid before workup.

Issue 2: In my Simmons-Smith reaction, the yield is poor, and I observe significant amounts of starting material and/or methylated byproducts.

Root Cause Analysis: Poor conversion in Simmons-Smith reactions is frequently traced back to the activity of the zinc reagent.[2] The classic zinc-copper couple must be freshly prepared and highly active to form the organozinc carbenoid (iodomethylzinc iodide) efficiently.[2][4] The formation of methylated byproducts, especially with substrates containing heteroatoms like alcohols, occurs when excess reagent is used or reaction times are prolonged, due to the electrophilic nature of the zinc carbenoid.[5]

Mitigation Strategies:

  • Ensure Active Zinc Reagent:

    • Furukawa Modification: The most common and reliable solution is to use the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[5] This system is often more reactive and reproducible than the heterogeneous Zn(Cu) couple.

    • Activation of Zinc-Copper Couple: If using the traditional method, ensure the zinc dust is properly activated. This typically involves washing with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution to deposit copper.[6]

  • Control Stoichiometry and Reaction Time: Use a modest excess of the cyclopropanating reagents (typically 1.5-2.0 equivalents). Monitor the reaction closely and quench it as soon as the starting alkene is consumed to prevent side reactions like methylation of sensitive functional groups.[5]

  • Solvent Choice: The choice of solvent can be critical. Ethereal solvents like diethyl ether or 1,2-dichloroethane (DCE) are commonly used. For the Furukawa modification, DCE has been shown to be a crucial factor for achieving clean, high-yielding reactions.[7]

Workflow for Troubleshooting Simmons-Smith Reactions

G start Low Yield in Simmons-Smith Reaction reagent_check Is the Furukawa Modification (Et₂Zn/CH₂I₂) being used? start->reagent_check zn_cu_check Is the Zn(Cu) couple freshly prepared and activated? reagent_check->zn_cu_check No time_check Is the reaction time optimized? reagent_check->time_check Yes use_furukawa Action: Switch to Furukawa Modification (Et₂Zn/CH₂I₂). zn_cu_check->use_furukawa Consider switching activate_zn Action: Activate Zn dust with HCl wash, then CuSO₄. zn_cu_check->activate_zn No zn_cu_check->time_check Yes use_furukawa->time_check activate_zn->time_check monitor_rxn Action: Monitor by TLC/GC and quench upon completion. time_check->monitor_rxn No solvent_check Is an appropriate solvent (e.g., Ether, DCE) being used? time_check->solvent_check Yes monitor_rxn->solvent_check change_solvent Action: Screen alternative dry, ethereal solvents. solvent_check->change_solvent No success High Yield Achieved solvent_check->success Yes change_solvent->success G start Poor Diastereoselectivity directing_group_q Does the substrate have a potential directing group (e.g., -OH)? start->directing_group_q use_directing Action: Use a reaction that leverages directing effects (e.g., Simmons-Smith). directing_group_q->use_directing Yes catalyst_q Is this a catalytic asymmetric reaction? directing_group_q->catalyst_q No success High Diastereoselectivity Achieved use_directing->success screen_catalysts Action: Screen different chiral ligands and catalysts. catalyst_q->screen_catalysts Yes temp_q Have you tried lowering the reaction temperature? catalyst_q->temp_q No screen_catalysts->temp_q screen_catalysts->success Success? lower_temp Action: Run reaction at lower temperature (e.g., 0 °C or -20 °C). temp_q->lower_temp No purification If selectivity cannot be improved, focus on purification. temp_q->purification Yes lower_temp->success

Sources

Technical Support Center: A Troubleshooting Guide for the Scaled-Up Production of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the synthesis and scale-up of Isopropyl Cyclopropanesulfonate. Our focus is on providing practical, field-proven insights to enhance the efficiency, yield, and safety of your production process.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, involves the reaction of cyclopropanesulfonyl chloride with isopropanol. While straightforward in principle, scaling up this reaction from the laboratory bench to pilot or production scale introduces a unique set of challenges. This guide is structured to anticipate and address these issues, drawing upon established principles of organic process chemistry and our experience in troubleshooting sulfonate ester syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants and their roles in the synthesis of this compound?

A1: The synthesis primarily involves two reactants:

  • Cyclopropanesulfonyl chloride: This is the electrophilic source of the cyclopropanesulfonyl group. Its high reactivity makes it effective but also susceptible to side reactions, particularly with water.[1][2]

  • Isopropanol (Propan-2-ol): This secondary alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride to form the desired ester linkage.

A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the HCl from catalyzing undesirable side reactions.[3][4]

Q2: What are the main safety concerns when working with cyclopropanesulfonyl chloride at scale?

A2: Cyclopropanesulfonyl chloride is a corrosive and moisture-sensitive compound.[2] Key safety considerations include:

  • Corrosivity: It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: It reacts with moisture to release corrosive hydrochloric acid gas.[2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The reaction with isopropanol is exothermic.[5][6] At scale, this can lead to a rapid temperature increase if the addition of reagents is not carefully controlled. A proper cooling system and a well-defined addition protocol are crucial to prevent a runaway reaction.

Q3: Why is an inert atmosphere important for this reaction?

A3: An inert atmosphere (nitrogen or argon) is crucial for two main reasons:

  • Preventing Hydrolysis: Cyclopropanesulfonyl chloride readily reacts with atmospheric moisture to form the unreactive cyclopropanesulfonic acid. This hydrolysis consumes the starting material and reduces the overall yield.

  • Maintaining Reagent Integrity: Some organic bases and solvents can be sensitive to atmospheric oxygen and moisture over time. An inert atmosphere ensures the stability of all reaction components.

Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses specific problems you might encounter during the synthesis and scale-up of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low Yield of this compound 1. Hydrolysis of Cyclopropanesulfonyl Chloride: The most common cause of low yield is the decomposition of the starting sulfonyl chloride by residual moisture.- Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. - Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. - Fresh Reagents: Use a freshly opened bottle of cyclopropanesulfonyl chloride or purify it by distillation before use.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.- Reaction Monitoring: Track the reaction progress using analytical techniques like TLC, GC, or HPLC.[1][7] - Temperature Optimization: While the reaction is exothermic, it may require a specific temperature profile for optimal conversion. Consider a controlled ramp-up in temperature after the initial exothermic phase. - Efficient Stirring: At scale, ensure adequate agitation to maintain a homogeneous reaction mixture.
3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and base can lead to unreacted starting materials or the formation of side products.- Molar Ratio Adjustment: A slight excess of the alcohol and base (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the more expensive sulfonyl chloride.
Presence of a Significant Amount of a More Polar Impurity (by TLC/HPLC) 1. Formation of Cyclopropanesulfonic Acid: This is a direct result of the hydrolysis of cyclopropanesulfonyl chloride.- Implement the strategies mentioned above to prevent hydrolysis. - Aqueous Work-up: During the work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove the acidic impurity into the aqueous layer.
Presence of a Less Polar Impurity (by TLC/HPLC) 1. Formation of Diisopropyl Ether: Under acidic conditions or at elevated temperatures, isopropanol can undergo self-condensation to form diisopropyl ether.[8]- Effective Base Quenching: Ensure that the HCl byproduct is effectively neutralized by the base throughout the reaction. - Temperature Control: Avoid excessive heating during the reaction and work-up. - Purification: Diisopropyl ether can typically be removed by fractional distillation under reduced pressure due to its lower boiling point compared to the product.
Difficulties in Product Isolation and Purification 1. Emulsion Formation During Work-up: The presence of salts (e.g., triethylammonium chloride) can lead to the formation of stable emulsions during aqueous extraction.- Brine Wash: Use a saturated aqueous sodium chloride (brine) solution to break emulsions. - Solvent Choice: Consider using a less polar solvent for extraction.
2. Co-distillation with Solvent: The product may have a boiling point close to that of the reaction solvent, making purification by distillation challenging.- Solvent Selection: Choose a solvent with a significantly different boiling point from the product. Dichloromethane or diethyl ether are common choices for this type of reaction. - Vacuum Distillation: Utilize fractional distillation under reduced pressure to achieve better separation.
Reaction Stalls Before Completion 1. Base Inactivation: The base can be consumed by reaction with adventitious acid impurities or by forming a poorly soluble salt that precipitates out of the reaction mixture.- Ensure Base Purity: Use a pure, dry, and freshly distilled base. - Solvent Choice: Select a solvent in which the base and its salt are reasonably soluble.
2. Insufficient Activation: In some cases, particularly with hindered alcohols, the reaction may be sluggish.- Catalyst Addition: While not always necessary, the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. However, this should be done with caution as it can also promote side reactions.

Scale-Up Considerations: From the Flask to the Reactor

Scaling up the production of this compound introduces challenges related to heat management, mass transfer, and process safety.

Heat Management

The reaction between cyclopropanesulfonyl chloride and isopropanol is exothermic.[5][6] What is easily managed in a laboratory flask with an ice bath can become a serious safety hazard in a large reactor.

  • Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[9][10] This can lead to a rapid temperature increase, potentially causing a runaway reaction, solvent boiling, and pressure buildup.

  • Solution:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the rate of heat evolution.[5][6]

    • Controlled Addition: Add the cyclopropanesulfonyl chloride slowly to the isopropanol and base solution. The addition rate should be carefully controlled to maintain the desired reaction temperature.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacket with a circulating coolant) to remove the heat generated by the reaction.

Mass Transfer
  • Problem: Inadequate mixing in a large reactor can lead to localized "hot spots" where the reaction proceeds much faster, increasing the risk of side reactions and decomposition. It can also result in incomplete conversion if the reactants are not brought into sufficient contact.

  • Solution:

    • Stirrer Design and Speed: The choice of stirrer (e.g., anchor, turbine) and its speed are critical for ensuring proper mixing. Computational fluid dynamics (CFD) modeling can be used to optimize mixing parameters.

    • Baffling: The use of baffles in the reactor can improve mixing efficiency and prevent the formation of a vortex.

Experimental Protocol: Synthesis of this compound (Lab Scale)

This protocol is a representative procedure based on general methods for the sulfonylation of secondary alcohols.[11][12] Note: This procedure should be performed by a qualified chemist in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Cyclopropanesulfonyl chloride (1.0 eq)

  • Isopropanol (anhydrous, 1.2 eq)

  • Triethylamine (anhydrous, 1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with isopropanol and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise to the stirred solution.

  • Sulfonylation: Add a solution of cyclopropanesulfonyl chloride in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil.

Visualizing the Workflow: Troubleshooting and Decision Making

The following diagrams, generated using Graphviz, illustrate key decision-making processes in troubleshooting the synthesis.

Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture hydrolysis Hydrolysis of Sulfonyl Chloride Likely check_moisture->hydrolysis Yes check_completion Check for Incomplete Reaction (TLC, GC, HPLC) check_moisture->check_completion No implement_drying Implement Rigorous Drying Protocols and Use Inert Atmosphere hydrolysis->implement_drying end Yield Improved implement_drying->end incomplete Reaction Incomplete check_completion->incomplete Yes check_stoichiometry Verify Stoichiometry check_completion->check_stoichiometry No optimize_conditions Optimize Reaction Time, Temperature, and Mixing incomplete->optimize_conditions optimize_conditions->end incorrect_stoichiometry Incorrect Molar Ratios check_stoichiometry->incorrect_stoichiometry Yes check_stoichiometry->end No adjust_ratios Adjust Reactant/Base Ratios incorrect_stoichiometry->adjust_ratios adjust_ratios->end scale_up_safety start Initiate Scale-Up calorimetry Perform Reaction Calorimetry to Determine Heat of Reaction start->calorimetry hazop Conduct HAZOP Analysis (Hazard and Operability Study) calorimetry->hazop define_params Define Critical Process Parameters (Addition Rate, Temperature Limits) hazop->define_params reactor_prep Ensure Reactor is Clean, Dry, and Equipped for Efficient Cooling define_params->reactor_prep pilot_run Conduct Pilot-Scale Run with Strict Monitoring reactor_prep->pilot_run evaluate Evaluate Yield, Purity, and Process Safety pilot_run->evaluate production Proceed to Production Scale evaluate->production

Caption: Workflow for ensuring safety during scale-up.

References

  • Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • BenchChem Technical Support Team. (2025, December).
  • G, A., & al, e. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • Chemcess. (2025, September 22).
  • BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions. Benchchem.
  • Chemtek Scientific. (n.d.).
  • Recent advances in the synthesis and transformations of sulfinate esters. (2025, March 12). RSC Publishing.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2025, August 30).
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
  • Teasdale, A., et al. (2009). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development.
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7).
  • Cyclopropanesulfonyl chloride. (n.d.). CymitQuimica.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • 10.3: Converting an Alcohol to a Sulfonate Ester. (2014, August 9). Chemistry LibreTexts.
  • Process to improve alkyl ester sulfonate surfactant compositions. (1994).
  • Elder, D. P., & Teasdale, A. (2024).
  • Teasdale, A., et al. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.).
  • Reddit. (2020, July 22).
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2025, August 29).
  • Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). (n.d.). Common Organic Chemistry.
  • Sulfonylation of alcohol. (2000).
  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
  • Why does sulfonation of alcohols even work? (2015, December 1). Chemistry Stack Exchange.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
  • Method for the preparation of sulfonic acid esters from free sulfonic acids. (n.d.).
  • Sulfonate Esters. (n.d.). Product Quality Research Institute.
  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.).

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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. Isopropyl cyclopropanesulfonate, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), and objectively compares this method with other viable analytical techniques.

The Criticality of Purity for this compound

This compound is typically synthesized by reacting cyclopropanesulfonyl chloride with isopropyl alcohol. The purity of the final product is contingent on the quality of the starting materials and the control of the reaction conditions. Potential impurities can arise from several sources:

  • Starting Materials: Unreacted cyclopropanesulfonyl chloride and excess isopropyl alcohol. Impurities within the isopropyl alcohol itself, such as acetone, 2-butanol, or diisopropyl ether, can also be carried through.[1][2][3]

  • Side Reactions: Hydrolysis of cyclopropanesulfonyl chloride to cyclopropanesulfonic acid in the presence of moisture is a common side reaction.[4]

  • Degradation Products: The final product may be susceptible to degradation under certain storage conditions, leading to the formation of related substances.

Given that some sulfonate esters are known to have potential genotoxic properties, a highly sensitive and validated analytical method is not just a matter of quality control, but of regulatory necessity.[5]

HPLC Method Development and Validation: A Self-Validating System

Proposed HPLC Method

A robust starting point for method development can be adapted from established methods for similar sulfonate esters, such as isopropyl p-toluenesulfonate.[7][8][9]

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of small organic molecules.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) provides a simple and reproducible system.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25°C for consistency.

  • Detector: Diode Array Detector (DAD) at 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: The mobile phase is a suitable diluent for the sample.

Validation Protocol: Adhering to ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10] The following parameters must be rigorously evaluated as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: HPLC Method Validation

  • Specificity/Selectivity:

    • Prepare a solution of this compound reference standard.

    • Prepare individual solutions of all potential impurities (cyclopropanesulfonyl chloride, isopropyl alcohol, cyclopropanesulfonic acid, and known impurities from isopropanol).

    • Prepare a spiked sample solution containing the reference standard and all potential impurities.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all impurity peaks and any blank-related peaks. Peak purity analysis using a DAD should confirm the homogeneity of the main peak.

  • Linearity:

    • Prepare a stock solution of the reference standard and create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (as Recovery):

    • Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Prepare six separate samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

    • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Acceptance Criteria: The LOQ must be precise and accurate.

  • Robustness:

    • Deliberately introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

      • Column temperature (± 2°C)

    • Analyze a sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

HPLC_Validation_Workflow cluster_Method Method Development cluster_Validation ICH Q2(R1) Validation cluster_Outcome Outcome Dev Propose HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Resolution & Peak Purity) Dev->Spec Lin Linearity (r² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Robust Robustness (Parameter Variation) LOD_LOQ->Robust Validated Validated Purity Method Robust->Validated

Sources

A Comparative Guide to the Stability of Sulfonate Esters: Isopropyl Cyclopropanesulfonate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and pharmaceutical development, sulfonate esters are indispensable intermediates. Their primary role is to convert a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] However, not all sulfonate esters are created equal. Their stability—a critical factor influencing reaction efficiency, storage, and safety—varies significantly based on their structure.

This guide provides a detailed comparison of the stability of Isopropyl Cyclopropanesulfonate against other widely used sulfonate esters, such as methanesulfonate (mesylate) and p-toluenesulfonate (tosylate). We will delve into the structural and electronic factors governing their reactivity, supported by experimental data and protocols, to provide researchers and process chemists with the insights needed to make informed decisions in their synthetic strategies.

Structural Overview and Leaving Group Ability

The efficacy of a sulfonate ester as a leaving group is fundamentally tied to the stability of the resulting sulfonate anion. A more stable anion is a weaker base and, consequently, a better leaving group.[4][5] This stability is directly related to the pKa of the parent sulfonic acid—the stronger the acid (lower pKa), the more stable its conjugate base.

Below are the structures of the sulfonate esters under comparison.

G cluster_0 This compound cluster_1 Isopropyl Mesylate cluster_2 Isopropyl Tosylate a a b b c c

Caption: Workflow for comparative solvolysis rate determination.

Methodology
  • Materials & Reagents:

    • This compound, Isopropyl mesylate, Isopropyl tosylate (high purity).

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Water (deionized, 18 MΩ·cm).

    • Constant temperature water bath or reaction block (e.g., set to 50 °C).

    • HPLC or UPLC system with a C18 column and UV detector.

  • Procedure:

    • Solution Preparation: Prepare 10 mM stock solutions of each sulfonate ester in acetonitrile. Prepare the reaction solvent, e.g., 50:50 (v/v) acetonitrile:phosphate buffer.

    • Equilibration: Place a sealed vial containing 10 mL of the reaction solvent into the constant temperature bath and allow it to equilibrate for at least 20 minutes.

    • Reaction Initiation: Initiate the reaction by adding a small aliquot (e.g., 100 µL) of one of the sulfonate ester stock solutions to the pre-heated reaction solvent. Start a timer immediately.

    • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of cold acetonitrile. This dilution and temperature drop effectively stops the hydrolysis.

    • Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining sulfonate ester.

    • Data Analysis: For each ester, plot the natural logarithm of its concentration (ln[Ester]) versus time. The data should fit a straight line, confirming first-order kinetics. The rate constant, k, is the negative of the slope of this line.

  • Trustworthiness & Validation:

    • Run each experiment in triplicate to ensure reproducibility.

    • Confirm the temperature of the reaction mixture is stable throughout the experiment.

    • The linearity of the first-order plot (R² > 0.98) validates the kinetic model and the quality of the experimental data.

Summary and Conclusion

The stability of a sulfonate ester is a nuanced property that dictates its suitability for a given synthetic transformation. This guide provides a framework for comparing this compound to its more common mesylate and tosylate counterparts.

FeatureThis compoundIsopropyl Mesylate / TosylateRationale
Leaving Group Ability GoodExcellentAll are derived from strong sulfonic acids. [2][4]
Acid Stability PoorPoorLability of the secondary isopropyl ester via carbocation formation. [6]
Nucleophile Stability Moderate to Good (Predicted)ModerateSteric hindrance from the isopropyl group is significant. The cyclopropyl moiety may add further steric bulk and/or electronic stabilization. [6][7]
Thermal Stability Moderate (Predicted)ModerateSecondary esters are generally less stable than primary esters. [8]

References

  • Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Chin, T. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 3(3), 462-471. [Link]

  • Roberts, J. C., Rittiner, J. E., & Miller, S. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of the American Chemical Society, 131(31), 10970–10972. [Link]

  • Baran, P. S. (2012). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 897-903. [Link]

  • Sistla, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]

  • Li, Z., et al. (2022). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers. [Link]

  • Gleave, R., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(20), 10212-10221. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]

  • Gleave, R., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Figshare. [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters. [Link]

  • Bender, D., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(5), 837-840. [Link]

  • Kählig, H., et al. (2012). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 17(10), 11993-12013. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Bender, D., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Semantic Scholar. [Link]

  • Ashenhurst, J. (2023). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Cyclopropanesulfonamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Fernandez, I., Bickelhaupt, F. M. (2012). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. ResearchGate. [Link]

  • Wcisło-Dziadecka, D., et al. (2017). STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA. Acta Poloniae Pharmaceutica, 74(2), 459-464. [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link]

  • 3ASenrise. (n.d.). This compound. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. [Link]

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A Senior Application Scientist's Guide to Cyclopropanation: Evaluating Modern Alternatives to Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the cyclopropane ring stands as a valuable structural motif, imparting unique conformational rigidity and metabolic stability to molecules. Its prevalence in pharmaceuticals and agrochemicals drives the continuous search for efficient and versatile synthetic methodologies. While reagents like Isopropyl cyclopropanesulfonate have their place, the demand for broader substrate scope, enhanced stereocontrol, and improved safety profiles has led to the development of a diverse arsenal of cyclopropanation reagents. This guide provides a comprehensive comparison of key alternatives, offering insights into their mechanisms, applications, and practical considerations to empower researchers in selecting the optimal method for their specific synthetic challenges.

The Landscape of Cyclopropanation: Beyond Traditional Reagents

The utility of a cyclopropanation reagent is judged by several key parameters: its reactivity towards a range of alkenes (from electron-rich to electron-deficient), the stereochemical outcome of the reaction, its functional group tolerance, and its operational safety. This compound, while effective in certain contexts, is often limited by its substrate scope and the conditions required for its use. The following sections delve into robust and widely adopted alternatives, each with its distinct advantages and limitations.

The Simmons-Smith Reaction and Its Progeny: A Classic Reimagined

The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropanation chemistry.[1] It offers a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[2]

Mechanism and Stereospecificity

The reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[1][3] This carbenoid transfers a methylene group to the alkene in a concerted, stereospecific manner through a "butterfly-like" transition state.[2][3] This means that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product; a cis-alkene affords a cis-disubstituted cyclopropane, while a trans-alkene yields the trans-product.[3][4]

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Alkene Transition_State Butterfly Transition State Alkene->Transition_State + ICH₂ZnI Carbenoid ICH₂ZnI Cyclopropane Cyclopropane Transition_State->Cyclopropane Concerted Methylene Transfer ZnI₂ ZnI₂ Transition_State->ZnI₂ Elimination

Caption: Simplified workflow of the Simmons-Smith reaction.

Key Modifications and Their Impact

A significant improvement to the classic Simmons-Smith reaction is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2] This often leads to higher yields and greater reliability.[4] For electron-deficient alkenes, which are notoriously poor substrates for the traditional Simmons-Smith reaction due to the electrophilic nature of the zinc carbenoid, the Shi modification offers a solution.[5][6] This involves the use of a more nucleophilic zinc carbenoid generated from diethylzinc, trifluoroacetic acid, and diiodomethane.[6]

Experimental Protocol: Classic Simmons-Smith Cyclopropanation of an Alkene

Materials:

  • Alkene (1.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Zinc-Copper Couple (Zn(Cu)) (2.2 eq)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred suspension of the zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add diiodomethane.

  • Gently heat the mixture to initiate the reaction (an exothermic reaction should be observed).

  • After the initial exotherm subsides, add a solution of the alkene in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature or with gentle reflux until the starting alkene is consumed (monitor by TLC or GC).

  • Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove unreacted zinc.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired cyclopropane.

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

The reaction of diazo compounds with alkenes in the presence of transition metal catalysts is one of the most versatile and widely used methods for cyclopropane synthesis.[7] A variety of metals, including rhodium, palladium, copper, and cobalt, can effectively catalyze this transformation.[7][8]

Mechanism and Carbene Transfer

The reaction is initiated by the decomposition of the diazo compound by the metal catalyst to form a metal-carbene intermediate.[9] This highly reactive species then transfers the carbene moiety to the alkene to form the cyclopropane ring.[9] The reaction is typically stereospecific with respect to the alkene geometry.

G cluster_1 Metal-Catalyzed Cyclopropanation with Diazo Compounds Diazo_Compound R₂C=N₂ Metal_Carbene [M]=CR₂ Diazo_Compound->Metal_Carbene + [M] Metal_Catalyst [M] Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Alkene N₂ N₂ Metal_Carbene->N₂ - N₂ Alkene Alkene

Caption: General mechanism of metal-catalyzed cyclopropanation.

Asymmetric Cyclopropanation

A significant advantage of this methodology is the ability to achieve high levels of enantioselectivity through the use of chiral ligands on the metal catalyst.[10][11] Chiral rhodium and copper complexes are particularly effective for asymmetric cyclopropanation reactions.[12] Cobalt(II) complexes of D2-symmetric chiral porphyrins have also emerged as powerful catalysts for asymmetric radical cyclopropanation.[10]

Handling Diazo Compounds: A Note on Safety

A major drawback of this method is the hazardous nature of diazo compounds, particularly diazomethane, which is highly toxic and explosive.[4][13] For laboratory-scale preparations, in-situ generation of diazo compounds from more stable precursors like N-arylsulfonyl hydrazones is a safer alternative.[10] For larger-scale applications, continuous flow reactors are being developed to minimize the accumulation of hazardous diazomethane.[14]

Experimental Protocol: Palladium-Catalyzed Cyclopropanation using Diazomethane

Disclaimer: Diazomethane is extremely hazardous and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Alkene (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • Solution of Diazomethane in Diethyl Ether (excess)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alkene and palladium(II) acetate in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add a solution of diazomethane in diethyl ether to the stirred reaction mixture. The addition should be controlled to maintain a faint yellow color in the reaction mixture, indicating a slight excess of diazomethane.

  • Continue stirring at 0 °C until the starting alkene is fully consumed (monitor by TLC or GC).

  • Carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Allow the mixture to warm to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Kulinkovich Reaction: Accessing Cyclopropanols

The Kulinkovich reaction provides a unique and efficient route to cyclopropanol derivatives from carboxylic esters.[15][16] This organometallic transformation utilizes Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide.[16][17]

Mechanism: A Titanacyclopropane Intermediate

The reaction proceeds through the formation of a key titanacyclopropane intermediate.[17] Two equivalents of the Grignard reagent react with the titanium(IV) isopropoxide to form a dialkyltitanium species, which then undergoes reductive elimination to generate the titanacyclopropane. This intermediate then reacts with the ester to form the cyclopropanol product after workup.[16][18]

G cluster_2 Kulinkovich Reaction Mechanism Ti_Catalyst Ti(OⁱPr)₄ Dialkyl_Ti (RCH₂CH₂)₂Ti(OⁱPr)₂ Ti_Catalyst->Dialkyl_Ti + 2 Grignard Grignard 2 RCH₂CH₂MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - RCH₂CH₃ Intermediate Intermediate Titanacyclopropane->Intermediate + Ester Ester R'CO₂R'' Cyclopropanol Cyclopropanol Intermediate->Cyclopropanol Workup

Caption: Key steps in the Kulinkovich reaction mechanism.

Scope and Variations

The Kulinkovich reaction is tolerant of a variety of ester functional groups.[15] Variations of the reaction, such as the Kulinkovich-de Meijere reaction, allow for the synthesis of cyclopropylamines from amides and nitriles.[19]

Experimental Protocol: Kulinkovich Hydroxycyclopropanation

Materials:

  • Ester (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.1-1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) (2.0-3.0 eq) in a suitable solvent (e.g., THF, Et₂O)

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a solution of the ester and titanium(IV) isopropoxide in an anhydrous solvent under an inert atmosphere, slowly add the Grignard reagent at a controlled temperature (often room temperature or below).

  • Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired cyclopropanol.

Michael-Initiated Ring Closure (MIRC): A Versatile Cascade Approach

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[20][21] This method involves a tandem Michael addition followed by an intramolecular cyclization.[22]

General Principle

The reaction typically involves the addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor) that also contains a leaving group at a suitable position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.[21]

G cluster_3 Michael-Initiated Ring Closure (MIRC) Michael_Acceptor Activated Alkene with Leaving Group Enolate_Intermediate Enolate_Intermediate Michael_Acceptor->Enolate_Intermediate + Nucleophile (Michael Addition) Nucleophile Michael Donor Cyclopropane Cyclopropane Enolate_Intermediate->Cyclopropane Intramolecular Cyclization Leaving_Group_Ion Leaving_Group_Ion Enolate_Intermediate->Leaving_Group_Ion Elimination

Caption: The two-step sequence of the MIRC reaction.

Enantioselective Variants

The MIRC reaction is amenable to enantioselective synthesis through the use of chiral substrates, chiral nucleophiles, or chiral catalysts.[20][21] This has made it a valuable tool for the construction of optically active cyclopropane derivatives.

Comparative Analysis of Cyclopropanation Reagents

Reagent/MethodTypical SubstratesKey AdvantagesKey DisadvantagesStereocontrol
Simmons-Smith Electron-rich and unfunctionalized alkenesStereospecific; good functional group tolerance; safer than diazo methods.Poor reactivity with electron-deficient alkenes; can be sensitive to reagent quality.High (stereospecific)
Diazo Compounds + Metal Catalyst Broad scope, including electron-deficient alkenesHighly efficient; amenable to asymmetric catalysis.Hazardous nature of diazo compounds (toxic, explosive).[4][13]High (stereospecific and enantioselective with chiral catalysts)[10][12]
Kulinkovich Reaction Esters, amides, nitrilesDirect synthesis of cyclopropanols and cyclopropylamines.[15][19]Requires stoichiometric Grignard reagent; limited to carbonyl-containing substrates.Diastereoselective
Michael-Initiated Ring Closure (MIRC) Electron-deficient alkenes with a leaving groupExcellent for constructing highly functionalized cyclopropanes; amenable to enantioselective catalysis.[20][21]Requires specific substrate architecture.High (diastereo- and enantioselective)

Conclusion: Selecting the Right Tool for the Job

The synthesis of cyclopropanes is a mature field with a rich diversity of available methodologies. While this compound has its applications, the modern synthetic chemist has a vast and powerful toolkit of alternatives at their disposal. The classic Simmons-Smith reaction and its modifications remain a reliable choice for many applications, particularly when safety is a primary concern. For unparalleled efficiency and access to chiral cyclopropanes, transition metal-catalyzed reactions with diazo compounds are often the method of choice, provided that appropriate safety measures are in place. The Kulinkovich reaction offers a unique entry into the world of cyclopropanols, while the Michael-Initiated Ring Closure provides an elegant solution for the construction of complex, functionalized cyclopropanes.

Ultimately, the optimal choice of reagent and methodology will depend on the specific target molecule, the nature of the starting materials, and the desired level of stereochemical control. By understanding the mechanisms, advantages, and limitations of each of these powerful reactions, researchers can make informed decisions and navigate the path to their target cyclopropane-containing molecules with confidence and efficiency.

References

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  • Evans, D. A., et al. (1998). Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(II) Complexes. The Journal of Organic Chemistry, 63(25), 9065-9068.
  • Kulinkovich Reaction. (2022, June 4). YouTube. Retrieved from [Link]

  • Pérez-González, A., et al. (2011). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 133(21), 8259-8270.
  • Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Marí, S., et al. (2001). Mechanism of Olefin Cyclopropanation by Diazomethane Catalyzed by Palladium Dicarboxylates. A Density Functional Study. Journal of the American Chemical Society, 123(42), 10332-10339.
  • Asymmetric cyclopropanation between olefin and diazo compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). MDPI. Retrieved from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved from [Link]

  • Cyclopropanation of Cyclohexenone by Diazomethane Catalyzed by Palladium Diacetate: Evidence for the Formation of Palladium(0) Nanoparticles. (2007). ResearchGate. Retrieved from [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. (2013). Chemical Reviews, 113(7), 5057-5121.
  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J.
  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. (2022).
  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Charette, A. B., et al. (2007). Iodomethylzinc Phosphates: Powerful Reagents for the Cyclopropanation of Alkenes. Journal of the American Chemical Society, 129(46), 14172-14173.
  • Safer Handling of Diazomethane through Continuous Generation and Consumption. (2021). Organic Process Research & Development, 25(2), 346-352.
  • Simmons–Smith reaction. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. (2024). ResearchGate. Retrieved from [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Advances, 12(43), 28169-28173.
  • Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. (2018). ResearchGate. Retrieved from [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Tandem diazomethane generation/iron-catalyzed cyclopropanation avoids the hazards of diazomethane isolation. (2014). ResearchGate. Retrieved from [Link]

  • Cyclopropanation. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 11.3.5 Cyclopropanation of Alkenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Characterization of Isopropyl Cyclopropanesulfonate Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a cornerstone of chemical analysis. Isopropyl cyclopropanesulfonate, a sulfonate ester, is a molecule of interest, not only for its potential applications but also because compounds of this class are often scrutinized as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[1] Therefore, its precise characterization is of paramount importance.

This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of this compound. We will delve into the "why" behind experimental choices, offering a self-validating system of protocols and data interpretation. Furthermore, we will objectively compare the 2D NMR approach with alternative analytical methods, providing a comprehensive overview for informed decision-making in a research and development setting.

The Imperative for Unambiguous Characterization

Sulfonate esters can form during pharmaceutical processes where sulfonic acids are used in the presence of alcohols like isopropanol.[1] Due to their alkylating nature, some sulfonate esters are classified as PGIs, necessitating their strict control and accurate identification at trace levels.[1] While chromatographic techniques like LC-MS are invaluable for detecting and quantifying these impurities, they may not always provide definitive structural information, especially for novel or unexpected analogues. This is where the power of 2D NMR spectroscopy becomes indispensable, offering a detailed roadmap of the molecular architecture.

Deciphering the Molecular Puzzle: The Role of 2D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules or those with overlapping signals can be challenging to interpret definitively. 2D NMR spectroscopy overcomes this by introducing a second frequency dimension, revealing correlations between different nuclei and allowing for a step-by-step construction of the molecular framework.[2] For a molecule like this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides a powerful, self-validating toolkit for complete structural assignment.

The Toolkit: COSY, HSQC, and HMBC
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is the primary tool for establishing proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom (¹JCH). It provides a clear and sensitive map of all C-H single bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). It is crucial for connecting different spin systems and identifying quaternary carbons.

Predicted ¹H and ¹³C NMR Spectra of this compound

Due to the unavailability of published experimental spectra for this compound in public databases, the following chemical shifts are predicted based on the known values for cyclopropanesulfonyl chloride, isopropanol, and general principles of NMR spectroscopy. These predictions form the basis for our subsequent 2D NMR analysis.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Cyclopropyl-CH ~2.9~35The methine proton on the cyclopropyl ring is deshielded by the adjacent sulfonyl group.
Cyclopropyl-CH₂ ~1.2~8The methylene protons on the cyclopropyl ring are in a shielded environment.
Isopropyl-CH ~4.8~75The methine proton of the isopropyl group is deshielded by the adjacent oxygen atom.
Isopropyl-CH₃ ~1.4~22The methyl protons of the isopropyl group are in a relatively shielded environment.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for a standard 500 MHz NMR spectrometer and are optimized for a small molecule like this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

COSY (Correlation Spectroscopy) Experiment

Objective: To establish proton-proton connectivities.

Step-by-Step Methodology:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • Load a standard COSY pulse program (e.g., cosygpqf).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of scans (NS) to 4 or 8 and the number of increments in the indirect dimension (TD1) to 256.

  • Acquire the data.

  • Process the data using a sine-bell window function in both dimensions and perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To identify all direct C-H bonds.

Step-by-Step Methodology:

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width and transmitter offset based on the 1D ¹H spectrum.

  • Set the ¹³C spectral width to cover the expected range of carbon signals.

  • Set NS to 2 or 4 and TD1 to 128 or 256.

  • Acquire the data.

  • Process the data using a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To identify long-range H-C correlations and connect spin systems.

Step-by-Step Methodology:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the ¹H and ¹³C spectral parameters as in the HSQC experiment.

  • Set the long-range coupling constant (J) to a value optimized for ²JCH and ³JCH correlations (typically 8-10 Hz).

  • Set NS to 8 or 16 and TD1 to 256.

  • Acquire the data.

  • Process the data using a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Data Interpretation: Assembling the Molecular Structure

The following table summarizes the expected cross-peaks in the 2D NMR spectra of this compound, which collectively lead to its unambiguous structural confirmation.

Experiment Expected Cross-Peaks Interpretation
COSY Cyclopropyl-CH ↔ Cyclopropyl-CH₂Confirms the connectivity within the cyclopropyl ring.
Isopropyl-CH ↔ Isopropyl-CH₃Confirms the connectivity within the isopropyl group.
HSQC Cyclopropyl-CH / Cyclopropyl-CHConfirms the direct attachment of the methine proton to its carbon.
Cyclopropyl-CH₂ / Cyclopropyl-CH₂Confirms the direct attachment of the methylene protons to their carbon.
Isopropyl-CH / Isopropyl-CHConfirms the direct attachment of the methine proton to its carbon.
Isopropyl-CH₃ / Isopropyl-CH₃Confirms the direct attachment of the methyl protons to their carbons.
HMBC Isopropyl-CH ↔ Isopropyl-CH₃Confirms the three-bond correlation within the isopropyl group.
Isopropyl-CH₃ ↔ Isopropyl-CHConfirms the two-bond correlation within the isopropyl group.
Cyclopropyl-CH ↔ Cyclopropyl-CH₂Confirms the two-bond correlation within the cyclopropyl ring.
Cyclopropyl-CH₂ ↔ Cyclopropyl-CHConfirms the two-bond correlation within the cyclopropyl ring.
Isopropyl-CH ↔ Cyclopropyl-CHCrucial correlation connecting the isopropyl and cyclopropyl moieties through the sulfonate linkage (³J).

Visualizing the Connections

The following diagrams illustrate the experimental workflow and the key correlations for the structural elucidation of this compound.

G cluster_workflow 2D NMR Experimental Workflow Sample Prep Sample Prep 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Prep->1D NMR (¹H, ¹³C) COSY COSY 1D NMR (¹H, ¹³C)->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Data Analysis Data Analysis HMBC->Data Analysis

Caption: Key COSY and HMBC correlations for structural assignment.

Comparison with Alternative Techniques: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for the analysis of sulfonate esters, particularly for trace-level quantification in complex matrices like active pharmaceutical ingredients (APIs). [3][4]

Feature 2D NMR Spectroscopy LC-MS
Structural Information Provides unambiguous and complete structural elucidation. Provides molecular weight and fragmentation patterns, which may not be sufficient for definitive identification of isomers.
Sensitivity Lower sensitivity, typically requiring microgram to milligram quantities. High sensitivity, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. [3]
Quantification Quantitative NMR (qNMR) is a primary method that does not require a reference standard for each analyte. Requires a reference standard for accurate quantification.
Sample Matrix Can be susceptible to matrix effects, but often less so than MS. Prone to matrix effects (ion suppression or enhancement) that can affect accuracy.

| Throughput | Lower throughput due to longer experiment times. | High throughput, suitable for routine analysis of large numbers of samples. |

Causality Behind Experimental Choices: When to Use Which Technique?
  • For initial discovery and definitive identification of an unknown impurity: 2D NMR is the gold standard. Its ability to provide a complete molecular structure is unparalleled.

  • For routine monitoring and quantification of a known impurity at trace levels: LC-MS is the preferred method due to its high sensitivity, throughput, and established validation protocols in regulated environments. [4]* When reference standards are unavailable for quantification: qNMR is a highly accurate and reliable alternative to chromatographic methods.

Conclusion: A Synergistic Approach

The comprehensive characterization of this compound, and indeed any small molecule of pharmaceutical relevance, is best achieved through a synergistic application of analytical techniques. 2D NMR spectroscopy, with its suite of experiments like COSY, HSQC, and HMBC, provides an unparalleled level of structural detail, making it the definitive tool for unambiguous identification. While techniques like LC-MS offer superior sensitivity for trace-level quantification, they often rely on the foundational structural knowledge that NMR provides.

By understanding the strengths and limitations of each technique and applying them strategically, researchers and drug development professionals can ensure the highest level of scientific integrity and regulatory compliance in their work. This guide provides the framework for a robust, self-validating approach to the characterization of sulfonate esters, contributing to the development of safer and more effective medicines.

References

  • [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. (2018). PubMed. [Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. (n.d.). PMC - NIH. [Link]

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. (2018). ResearchGate. [Link]

  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. (2018). ResearchGate. [Link]

  • Sulfonate Esters - How Real is the Risk? (n.d.). [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). [Link]

  • Basic 2D NMR experiments. (n.d.). [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

  • ExperimentNMR2D Documentation. (2025). Emerald Cloud Lab. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). (n.d.). ResearchGate. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). PubMed. [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Isopropyl Cyclopropanesulfonate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the precise quantification of process-related impurities is not merely an analytical task; it is a cornerstone of regulatory compliance and patient safety. Isopropyl cyclopropanesulfonate, like many sulfonate esters, falls into a category of particular concern: potential genotoxic impurities (PGIs). These compounds can act as DNA alkylating agents, posing a significant safety risk even at trace levels.[1] Consequently, regulatory bodies mandate stringent controls, often guided by a Threshold of Toxicological Concern (TTC), which for many mutagenic impurities is set at a daily intake of 1.5 μg.[1]

This guide provides an in-depth comparison of the primary analytical techniques for quantifying this compound within a complex reaction mixture. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the selected protocol is not only accurate but also robust and self-validating. The objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific developmental stage, from early process understanding to routine quality control.

Choosing Your Analytical Weapon: A Comparative Overview

The selection of an analytical technique is dictated by the specific question you are asking. Are you seeking the lowest possible detection limits for final product release? Do you need to quantify an impurity in a crude reaction mixture where a reference standard is not yet available? Or do you require a rapid, high-throughput method for process optimization? Each scenario may point to a different optimal solution. The three most powerful and commonly employed techniques for this challenge are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

dot

References

The Art of Departure: A Comparative Analysis of Isopropyl Cyclopropanesulfonate and Tosylates in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical decision that can dictate the success of a synthetic route. In the vast landscape of sulfonate esters, renowned for their exceptional leaving group ability, the tosylate group has long been a benchmark. However, emerging alternatives, such as isopropyl cyclopropanesulfonate, warrant a detailed examination. This guide provides an in-depth, objective comparison of the reactivity of this compound with traditional tosylates, supported by mechanistic insights and experimental considerations.

The Foundation of a Good Leaving Group: Acidity and Stability

The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. An excellent leaving group is the conjugate base of a strong acid. This is because a strong acid readily donates a proton, indicating that its conjugate base is stable and can comfortably accommodate the negative charge.

The p-toluenesulfonate (tosylate) group is the conjugate base of p-toluenesulfonic acid, a strong organic acid with a pKa of approximately -2.8.[1][2] The stability of the tosylate anion is attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, as well as the electron-donating effect of the para-methyl group on the benzene ring.[3]

A Head-to-Head Comparison: Reactivity in Nucleophilic Substitutions

Direct, quantitative comparisons of the reaction rates of this compound and isopropyl tosylate are scarce in peer-reviewed literature. However, we can extrapolate their relative reactivity by examining the electronic and steric factors that govern their performance in nucleophilic substitution reactions, such as S_N1 and S_N2 processes.

Electronic Effects:

The key difference between the two leaving groups lies in the nature of the group attached to the sulfonyl center: a cyclopropyl ring versus a p-tolyl group. The p-tolyl group in a tosylate is an aromatic system. The methyl group in the para position is weakly electron-donating, which can slightly influence the electron density on the sulfonate group.

The cyclopropyl group, on the other hand, possesses unique electronic properties. Due to the high p-character of its C-C bonds, a cyclopropyl group can interact with adjacent π-systems and carbocations, acting as a π-electron donor. This property could potentially influence the stability of the transition state in a nucleophilic substitution reaction. In an S_N1 reaction, which proceeds through a carbocation intermediate, the electron-donating nature of the cyclopropyl group in the leaving group might have a minor effect on the rate-determining step of leaving group departure. Conversely, in an S_N2 reaction, the electronic influence on the departing anion is more direct.

Steric Hindrance:

In terms of steric bulk, the isopropyl group attached to the oxygen atom is the primary contributor to steric hindrance around the reaction center for both esters. The cyclopropyl and p-tolyl groups are attached to the sulfur atom and are therefore more distant from the site of nucleophilic attack on the carbon atom. The difference in steric hindrance between a cyclopropyl and a p-tolyl group at this position is likely to have a negligible effect on the rate of an S_N2 reaction.

Solvolysis Reactions: A Window into Reactivity

Experimental Protocols: Synthesis of Precursors

To facilitate further research and direct comparison, detailed and validated experimental protocols for the synthesis of both this compound and a representative tosylate, isopropyl tosylate, are provided below.

Synthesis of Isopropyl Tosylate

This procedure details the conversion of isopropanol to isopropyl tosylate using p-toluenesulfonyl chloride.

Diagram of Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Isopropanol D Stirring at 0°C A->D B Pyridine (solvent and base) B->D C p-Toluenesulfonyl chloride C->D slow addition E Addition of cold HCl (aq) D->E F Extraction with diethyl ether E->F G Washing with NaHCO3 (aq) and brine F->G H Drying over MgSO4 G->H I Solvent removal H->I J Column chromatography I->J K Isopropyl Tosylate (product) J->K

Workflow for Isopropyl Tosylate Synthesis.

Materials:

  • Isopropanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of isopropanol (1.0 equivalent) in anhydrous pyridine (2-3 volumes) at 0 °C (ice bath), add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into ice-cold 6M HCl (5-10 volumes) with vigorous stirring.

  • Extract the aqueous layer with diethyl ether (3 x 3 volumes).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution (2 x 2 volumes) and brine (2 x 2 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude isopropyl tosylate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure isopropyl tosylate.

Synthesis of this compound

Diagram of Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Isopropanol E Stirring at 0°C to rt A->E B Triethylamine (base) B->E C Dichloromethane (solvent) C->E D Cyclopropanesulfonyl chloride D->E dropwise addition F Washing with water E->F G Washing with brine F->G H Drying over Na2SO4 G->H I Solvent removal H->I J Vacuum distillation or chromatography I->J K This compound (product) J->K

Workflow for this compound Synthesis.

Materials:

  • Cyclopropanesulfonyl chloride

  • Isopropanol

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve isopropanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (5-10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of cyclopropanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 3 volumes) and then with brine (2 x 3 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Summary and Comparison

FeatureThis compoundIsopropyl Tosylate
Leaving Group Cyclopropanesulfonatep-Toluenesulfonate (Tosylate)
Conjugate Acid Cyclopropanesulfonic Acidp-Toluenesulfonic Acid
pKa of Conjugate Acid Estimated to be in the range of strong acids (similar to methanesulfonic acid, pKa ≈ -2)~ -2.8[1][2]
Electronic Effect of R Group Cyclopropyl: π-donating characterp-Tolyl: Weakly electron-donating
Steric Hindrance at Sulfur Relatively lowModerate
Predicted Reactivity Expected to be a highly reactive leaving group, potentially slightly less reactive than tosylate.A well-established, highly reactive leaving group.

Conclusion and Future Outlook

Both this compound and isopropyl tosylate are excellent leaving groups for nucleophilic substitution reactions due to the high stability of their corresponding sulfonate anions. The tosylate group is a well-established and widely utilized leaving group with a vast body of literature supporting its reactivity. This compound, while less common, is predicted to exhibit comparable and potent reactivity.

The subtle electronic differences between the cyclopropyl and p-tolyl groups may lead to nuanced differences in reactivity that could be exploited in specific synthetic contexts. The π-donating ability of the cyclopropyl group might influence reactions that proceed through transition states with significant positive charge buildup.

To definitively establish the relative reactivity of these two sulfonate esters, direct comparative kinetic studies are necessary. Researchers are encouraged to utilize the provided synthetic protocols to prepare these compounds and conduct head-to-head comparisons in various nucleophilic substitution reactions. Such studies will provide invaluable data for the broader chemistry community and enable more informed decisions in the design of efficient and selective synthetic routes.

References

  • Shiner, V. J., Jr., et al. (1971). Solvolysis of secondary alkyl p-toluenesulfonates. A new and general criterion for the mechanism of such reactions. Journal of the American Chemical Society, 93(17), 4217–4219.
  • Bentley, T. W., & Llewellyn, G. (1990). Y_X scales of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Guthrie, J. P. (1978). Hydrolysis of esters of p-toluenesulfonic acid. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Arnett, E. M., & Wu, C. Y. (1962). A comparison of the acidities of p-toluenesulfonic acid and sulfuric acid in acetic acid. Journal of the American Chemical Society, 84(9), 1684–1687.
  • Organic Syntheses, Coll. Vol. 4, p.558 (1963); Vol. 34, p.58 (1954).
  • Organic Syntheses, Coll. Vol. 5, p.719 (1973); Vol. 43, p.62 (1963).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
  • Tidwell, T. T. (1995). The leaving group in nucleophilic substitution reactions. Accounts of Chemical Research, 28(7), 299-306.
  • Rappoport, Z. (Ed.). (2007). The Chemistry of Cyclopropyl Group, Volume 2. Wiley.
  • de Meijere, A. (Ed.). (1997). Carbocyclic Three-Membered Ring Compounds. Houben-Weyl Methods of Organic Chemistry, Vol. E 17a. Thieme.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman.

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Uncharacterized Impurities

In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. A particularly challenging class of impurities is sulfonate esters, which are recognized as potent alkylating agents and, therefore, potential DNA-reactive (mutagenic) impurities.[1][2] The formation of these esters can occur from the reaction between sulfonic acids and alcohols, both of which are common reagents and solvents in drug substance manufacturing.[1][2]

Isopropyl cyclopropanesulfonate (CAS 146475-51-6) represents a unique challenge due to the limited availability of public data on its genotoxic or cross-reactive potential. As a secondary sulfonate ester, its reactivity is influenced by both the sterically hindered isopropyl group and the electronic nature of the cyclopropyl moiety.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, grounded in the principles of the ICH M7 guideline for the assessment and control of mutagenic impurities.[4][5][6][7] We will objectively compare its potential performance with other relevant alkyl sulfonates, supported by proposed experimental designs and data interpretation strategies.

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation (ICH) M7 guideline provides a robust framework for classifying and controlling mutagenic impurities.[4][5][7] Impurities are categorized into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.[4][8]

Table 1: ICH M7 Classification of Mutagenic Impurities [4][8]

ClassDescriptionRequired Action
Class 1 Known mutagenic carcinogensControl at or below a compound-specific acceptable intake.
Class 2 Known mutagens with unknown carcinogenic potentialControl at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
Class 3 Contain a structural alert for mutagenicity, but are unstudiedConduct a bacterial mutagenicity assay (Ames test).
Class 4 Share a structural alert with the drug substance or related compounds that have tested negative for mutagenicityTreat as a non-mutagenic impurity.
Class 5 No structural alert for mutagenicityTreat as a non-mutagenic impurity.

Given that this compound is a sulfonate ester, a well-known structural alert class, it would initially be considered a Class 3 impurity. This necessitates experimental investigation to determine its mutagenic potential.

The Principle of Comparative Studies

In the absence of direct data, a comparative study is a powerful tool. By benchmarking the reactivity and mutagenicity of this compound against well-characterized sulfonate esters, we can infer its relative risk. The choice of comparators is critical and should include compounds that bracket the expected reactivity.

Selected Comparators:

  • Methyl Methanesulfonate (MMS): A potent, small, and highly reactive methylating agent. It serves as a high-potency benchmark.

  • Ethyl Methanesulfonate (EMS): A well-characterized ethylating agent, generally less reactive than MMS.

  • Isopropyl Methanesulfonate (IMS): A structural analog that isolates the effect of the isopropyl group's steric hindrance.

  • Methyl p-Toluenesulfonate (MPTS): An aromatic sulfonate to compare the electronic effect of the sulfonyl moiety.

The central hypothesis is that the steric bulk of the isopropyl group will decrease the alkylating reactivity of this compound compared to methyl and ethyl analogs, while the cyclopropyl group's electronic influence will be a key determinant of its relative reactivity compared to other isopropyl sulfonates.

Experimental Design: A Two-Pronged Approach

A comprehensive assessment requires a two-pronged approach: a chemical reactivity study to quantify its alkylating potential and a biological assay to measure its mutagenic effect directly.

Workflow for Comparative Assessment

The following diagram illustrates the logical flow of the proposed investigation, from initial assessment to final risk characterization.

G cluster_0 Phase 1: In Silico & Chemical Assessment cluster_1 Phase 2: Biological Assessment cluster_2 Phase 3: Risk Characterization A This compound (Unknown Genotoxic Potential) B ICH M7 Structural Alert Analysis (Sulfonate Ester = Alert Present) A->B C Comparator Selection (MMS, EMS, IMS, MPTS) B->C D Comparative Chemical Reactivity Study (4-NBP Assay) C->D E Quantitative Reactivity Ranking D->E F Comparative Bacterial Reverse Mutation Assay (Ames Test - OECD 471) E->F Inform Dose Selection I Integrate Reactivity & Mutagenicity Data E->I G Data Analysis (Fold-Increase over Negative Control) F->G H Mutagenicity Classification G->H H->I J Final ICH M7 Classification I->J K Establish Control Strategy (e.g., TTC or Compound-Specific Limit) J->K

Caption: Proposed workflow for the cross-reactivity and mutagenicity assessment of this compound.

Protocol: Comparative Chemical Reactivity with 4-(p-Nitrobenzyl)pyridine (NBP)

This assay provides a quantitative measure of alkylating activity by reacting the sulfonate ester with NBP, a nucleophile that forms a colored adduct upon alkylation.[9] The rate of color formation is proportional to the compound's reactivity.

Objective: To determine the relative second-order rate constants (k₂) for the reaction of this compound and comparator compounds with NBP.

Materials:

  • This compound (Test Article)

  • MMS, EMS, IMS, MPTS (Comparator Articles)

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Anhydrous, high-purity solvent (e.g., Acetone or Acetonitrile)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and comparator articles at a concentration of 10 mM in the chosen solvent.

    • Prepare a stock solution of NBP at a concentration of 100 mM in the same solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 50 °C).

    • In a quartz cuvette, combine 2.7 mL of solvent and 0.1 mL of the NBP stock solution. Allow to equilibrate.

    • Initiate the reaction by adding 0.2 mL of the sulfonate ester stock solution.

    • Immediately begin monitoring the absorbance at the λ_max of the colored adduct (typically ~560 nm) at regular intervals (e.g., every 30 seconds) for a period sufficient to establish a linear rate (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot absorbance versus time. The slope of the initial linear portion of this curve is the initial rate (V₀).

    • Calculate the second-order rate constant (k₂) using the Beer-Lambert law and the known concentrations of the reactants.

    • Perform each experiment in triplicate for statistical validity.

Hypothetical Comparative Reactivity Data

Based on established structure-activity relationships for sulfonate esters, where reactivity generally follows the order Methyl > Ethyl > Isopropyl, we can construct a table of plausible hypothetical data.[9]

Table 2: Hypothetical Comparative Reactivity with NBP

CompoundAlkyl GroupSulfonyl GroupPredicted Reactivity RankHypothetical k₂ (x 10⁻⁴ M⁻¹s⁻¹)
MMS MethylMethanesulfonyl1 (Highest)150
MPTS Methylp-Toluenesulfonyl2125
EMS EthylMethanesulfonyl345
IMS IsopropylMethanesulfonyl48
This compound IsopropylCyclopropanesulfonylTo be Determined ~5-15 *

*The predicted range for this compound is based on the steric hindrance of the isopropyl group, with the electronic effect of the cyclopropyl group potentially modulating this slightly.

Biological Assessment: The Ames Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a chemical.[10][11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result is indicated by a dose-dependent increase in the number of colonies that revert to a state of amino acid synthesis, signifying a mutation event.[11]

Ames Test Experimental Workflow

Ames_Workflow cluster_0 Preparation cluster_1 Execution (Plate Incorporation Method) cluster_2 Analysis A Prepare Test Article & Comparators in a suitable solvent (e.g., DMSO) D Combine in molten top agar: 1. Bacterial Culture 2. Test Article (at various doses) 3. S9 Mix (+S9) or Buffer (-S9) A->D B Prepare Bacterial Tester Strains (e.g., TA98, TA100, TA1535, TA1537, E. coli WP2) B->D C Prepare S9 Metabolic Activation Mix (from induced rat liver homogenate) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count Revertant Colonies on each plate F->G H Calculate Mean ± SD for each dose G->H I Determine Fold-Increase over Solvent Control H->I J Assess for Dose-Response Relationship I->J

Sources

A Comparative Guide to Enantiomeric Purity Analysis of Chiral Isopropyl Cyclopropanesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the stereochemical integrity of drug candidates is paramount. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate and robust determination of enantiomeric purity is a critical step in the development of chiral intermediates like isopropyl cyclopropanesulfonate derivatives. These building blocks are increasingly utilized in the synthesis of complex pharmaceutical agents, demanding reliable analytical methods to ensure enantiopurity.

This guide provides an in-depth comparison of the primary chromatographic techniques for the enantiomeric purity analysis of chiral this compound. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by established principles and experimental data from structurally analogous compounds. Our focus is on providing a practical framework for method development, enabling you to select and optimize the most effective strategy for your analytical needs.

The Analytical Challenge: this compound

The this compound molecule presents a unique analytical challenge. It is a relatively small, polar, and non-chromophoric compound. The ideal analytical method must provide sufficient enantioselectivity to resolve the two enantiomers with high resolution, while also offering adequate sensitivity for detecting trace amounts of the undesired enantiomer.

Comparative Analysis of Key Techniques

The three principal techniques for chiral separations are HPLC, SFC, and GC. The choice between them depends on the analyte's physicochemical properties, the required throughput, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning between a supercritical fluid (CO₂) mobile phase with a co-solvent and a CSP.Differential partitioning between a gaseous mobile phase and a solid CSP.
Applicability Broadest applicability; suitable for a wide range of polarities and molecular weights.[1][2]Excellent for normal-phase separations; suitable for moderately polar compounds. High throughput.[3][4]Limited to volatile and thermally stable compounds.
Typical CSPs Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, macrocyclic glycopeptides.[2]Polysaccharide-based CSPs are the most common and versatile.[5]Cyclodextrin derivatives (e.g., Chirasil-Dex).
Pros for Target High versatility in mobile phase selection (Normal, Reversed, Polar Organic). Extensive library of available CSPs.Very fast analysis times (3-5x faster than HPLC).[3] Reduced consumption of organic solvents.[4]High column efficiency and resolution for suitable analytes.
Cons for Target Can have long run times and high consumption of organic solvents (especially in normal phase).Requires specialized instrumentation. May be less suitable for highly polar, non-derivatized analytes.Potential for on-column degradation of sulfonate ester at high temperatures. Requires sufficient volatility.
Detection UV (if chromophore present), Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).UV, MS. Compatible with MS due to volatile mobile phase.Flame Ionization Detector (FID), MS. FID offers universal detection for organic compounds.

In-Depth Technique Evaluation & Method Development Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its robustness and the vast selection of available Chiral Stationary Phases (CSPs).[1] For a small, polar molecule like this compound, polysaccharide-based CSPs are the most logical starting point for method development due to their broad enantiorecognition capabilities.[2]

Causality in Method Development: The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, where the enantiomers fit differently into the chiral grooves of the polysaccharide polymer.[6] Given the presence of the polar sulfonate group, a normal-phase or polar organic mode is likely to yield the best results.

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_optim Optimization cluster_final Finalization prep_sample Dissolve Racemic Standard in Mobile Phase screen_cols Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) prep_sample->screen_cols screen_mp Test Mobile Phases: 1. Hexane/IPA (80:20) 2. Hexane/EtOH (90:10) screen_cols->screen_mp eval_sep Separation Observed? screen_mp->eval_sep no_sep No: Try Polar Organic Mode (e.g., ACN/MeOH) or Different CSPs eval_sep->no_sep No yes_sep Yes: Optimize Resolution (Rs > 1.5) eval_sep->yes_sep Yes no_sep->screen_cols adjust_mod Adjust % Modifier (Alcohol Content) yes_sep->adjust_mod adjust_flow Adjust Flow Rate adjust_mod->adjust_flow validate Validate Method adjust_flow->validate

Caption: A systematic workflow for developing a chiral HPLC method.

Protocol 1: Chiral HPLC - Normal Phase Screening

This protocol provides a starting point for the analysis of this compound, based on established methods for other small chiral molecules on polysaccharide CSPs.

  • Instrumentation: Standard HPLC system with UV or ELSD detector.

  • Chiral Stationary Phases (Screening):

    • Column A: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm[7][8]

    • Column B: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm[9][10]

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane / Isopropanol (80:20, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: ELSD or low wavelength UV (e.g., 210 nm) due to the lack of a strong chromophore.

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound in the mobile phase.

  • Procedure: a. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. If no separation or poor resolution is observed, proceed to the next mobile phase or column. d. Once partial separation is achieved, optimize the ratio of alcohol in the mobile phase. Decreasing the alcohol percentage generally increases retention and resolution.[11]

  • Self-Validation: A successful method will show baseline resolution (Rs > 1.5) of the two enantiomeric peaks, allowing for accurate quantification of each.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to normal-phase HPLC, offering significant advantages in speed and reduced solvent consumption.[3][4] It is particularly well-suited for chiral separations on polysaccharide CSPs. The mobile phase, typically supercritical CO₂ mixed with an alcohol co-solvent, has low viscosity and high diffusivity, allowing for much higher flow rates without a proportional increase in backpressure.[12]

Causality in Method Development: The separation principles in SFC are similar to normal-phase HPLC. The supercritical CO₂ acts as the weak, non-polar component, while a polar alcohol modifier (co-solvent) is used to elute the analytes from the CSP. The type and percentage of the co-solvent are the primary parameters for optimizing selectivity and retention.

Workflow for Chiral SFC Method Development

cluster_prep_sfc Preparation cluster_screen_sfc Screening cluster_eval_sfc Evaluation cluster_optim_sfc Optimization cluster_final_sfc Finalization prep_sample_sfc Dissolve Racemic Standard in Alcohol Co-solvent screen_cols_sfc Screen Polysaccharide CSPs (Same as HPLC: IA, IC, AD, etc.) prep_sample_sfc->screen_cols_sfc screen_mod_sfc Screen Co-solvents: 1. Methanol 2. Ethanol 3. Isopropanol screen_cols_sfc->screen_mod_sfc eval_sep_sfc Separation Observed? screen_mod_sfc->eval_sep_sfc no_sep_sfc No: Try Different CSP or Additive (e.g., DEA) eval_sep_sfc->no_sep_sfc No yes_sep_sfc Yes: Optimize Resolution eval_sep_sfc->yes_sep_sfc Yes no_sep_sfc->screen_cols_sfc adjust_grad_sfc Adjust Co-solvent % (Isocratic or Gradient) yes_sep_sfc->adjust_grad_sfc adjust_bpr_sfc Adjust Back Pressure & Temperature adjust_grad_sfc->adjust_bpr_sfc validate_sfc Validate Method adjust_bpr_sfc->validate_sfc

Caption: A systematic workflow for developing a chiral SFC method.

Protocol 2: Chiral SFC Screening

This protocol outlines a typical screening approach for a novel chiral compound like this compound.

  • Instrumentation: Analytical SFC system with a UV/PDA detector and back-pressure regulator (BPR).

  • Chiral Stationary Phases (Screening):

    • CHIRALPAK® IA, IC, ID, or other immobilized polysaccharide columns (250 x 4.6 mm, 5 µm). Immobilized phases are robust and compatible with a wider range of solvents.

  • Mobile Phase:

    • Supercritical CO₂

    • Co-solvent (Modifier): Methanol, Ethanol, or Isopropanol.

  • Chromatographic Conditions (Screening Gradient):

    • Gradient: 5% to 40% Co-solvent over 5-10 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in the primary co-solvent to be screened (e.g., Methanol).

  • Procedure: a. Equilibrate the column under initial conditions. b. Inject the sample and run the screening gradient with each co-solvent. The nature of the alcohol can significantly alter selectivity.[5] c. Identify the column/co-solvent combination that provides the best "hit" or initial separation. d. Optimize the separation by converting to an isocratic method or adjusting the gradient slope, temperature, and back pressure.

  • Self-Validation: The final method should yield sharp peaks with baseline resolution (Rs > 1.5) in a short analysis time (typically < 5 minutes).

Chiral Gas Chromatography (GC)

For small, volatile molecules, chiral GC can offer exceptionally high resolution. The applicability to this compound is less certain than HPLC or SFC and is highly dependent on its thermal stability and volatility. Derivatization is a potential strategy but adds complexity. However, for related cyclopropane derivatives, direct analysis has been successful.

Causality in Method Development: Chiral recognition in GC often relies on inclusion complexation with cyclodextrin-based stationary phases. The analyte must have the correct size and functionality to interact stereoselectively with the chiral cavities of the cyclodextrin.

Protocol 3: Chiral GC Feasibility Study

This protocol is designed to assess the viability of GC for this specific analyte.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase:

    • Column: Chirasil-β-Dex (or similar derivatized cyclodextrin phase), 25 m x 0.25 mm ID.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 200-220 °C (start low to assess thermal stability).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 2-5 °C/min to 180 °C.

    • Detector Temperature: 250 °C.

    • Injection: Split injection (e.g., 50:1 ratio).

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile, inert solvent like dichloromethane or MTBE.

  • Procedure: a. Inject a sample of the racemate. b. Observe the chromatogram for peak shape and the presence of two closely eluting peaks. c. If a single, broad, or tailing peak is observed, the compound may be degrading or too polar for the column. d. If two peaks are observed, optimize the temperature program (ramp rate and initial/final temperatures) to maximize resolution.

  • Self-Validation: A viable GC method will produce sharp, symmetrical peaks for both enantiomers with clear separation, and the total peak area should be consistent across multiple injections, indicating no significant on-column degradation.

Conclusion and Recommendation

For the enantiomeric purity analysis of chiral this compound derivatives, both chiral HPLC and chiral SFC are the most promising and recommended techniques .

  • Chiral HPLC using polysaccharide-based stationary phases offers the highest probability of success due to its versatility and the extensive history of its application to a wide range of chiral compounds. It is the workhorse method for robust quality control.

  • Chiral SFC stands out as a superior alternative for high-throughput screening and rapid analysis. Its reduced solvent consumption and faster run times make it an economically and environmentally favorable choice, particularly in a discovery or process development setting where speed is critical.[3][12]

While Chiral GC remains a possibility, its application is conditional on the thermal stability and volatility of the sulfonate ester. It should be considered a secondary option to be explored if HPLC and SFC fail to provide adequate separation.

The successful implementation of any of these techniques relies on a systematic approach to method development. By screening a judicious selection of chiral stationary phases and mobile phase conditions, as outlined in this guide, researchers can efficiently develop robust, reliable, and validated methods to ensure the enantiomeric purity of these critical chiral building blocks.

References

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  • Scribd. (n.d.). Chiralpak R Ad-H. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). 14324 Chiralcel OD-H 5µm 150x4.6mm HPLC Column. Retrieved from [Link]

  • Scribd. (n.d.). Chiralcel OD H OJ H Manual. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD Columns. Retrieved from [Link]

  • HPLC. (n.d.). Instruction Manual for CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. Retrieved from [Link]

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  • HPLC. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

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  • Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]

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  • Wang, Z., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Chromtech. (n.d.). Chiral Application Handbook. Retrieved from [Link]

  • LCGC International. (2015, May 31). Going Faster, Going Greener with High Efficiency Regis' Chiral Stationary Phases in Supercritical Fluid Chiral Chromatography (SFC). Chromatography Online. Retrieved from [Link]

  • Satinder Ahuja. (2005, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Application Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Daicel Chiral Application Search. (n.d.). List of API. Retrieved from [Link]

  • Regis Technologies. (n.d.). Regis HPLC Chiral Application Guide VI. Retrieved from [Link]

  • Desmet, G., & Mangelings, D. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]

  • Journal of Chromatography A. (2014). Generic screening strategy for chiral separations in supercritical fluid chromatography. Retrieved from [Link]

  • LCGC International. (2015, November 2). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Chromatography Online. Retrieved from [Link]

  • Regis Technologies. (n.d.). Regis HPLC Chiral Application Guide V. Retrieved from [Link]

  • Regis Technologies. (n.d.). Technical Resources. Retrieved from [Link]

  • Velocity Scientific Solutions. (2019). Regis Technologies 2019 Catalogue. Retrieved from [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • SGS. (n.d.). Trace sulfur compounds analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • Wehden, L. (2021, May 31). A guide to applying for the O-1 visa for extraordinary individuals. Medium. Retrieved from [Link]

  • Hu, D., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(4), 457-489. Retrieved from [Link]

  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Both Sulfur and Non-Sulfur Compounds Using a Single Gas Chromatograph with Parallel Sulfur Chemiluminescence and Thermal Conductivity Detectors. Retrieved from [Link]

  • Western Michigan University. (n.d.). O-1 Application Checklist. Retrieved from [Link]

  • Mona Shah & Associates Global. (2024, October 22). The O-1 Visa Consultation Letter Requirement: What You Need to Know. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Cyclopropanesulfonamide Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic combination of distinct chemical scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the biological activities of a series of cyclopropanesulfonamide derivatives, showcasing how structural modifications to a core scaffold can yield potent and selective kinase inhibitors. We will delve into the rationale behind the molecular design, present comparative experimental data, and provide detailed protocols for the key biological assays employed in their evaluation.

The cyclopropane ring, a small, strained carbocycle, is a unique structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] Its rigid structure can impart favorable conformational constraints on a molecule, enhancing binding affinity and metabolic stability.[4] Similarly, the sulfonate ester and its related sulfonamide functionality are prevalent in pharmacologically active compounds, contributing to their therapeutic effects through various mechanisms.[5] The strategic incorporation of a cyclopropanesulfonamide core, therefore, presents a compelling avenue for the development of novel therapeutics.

The Rationale for Derivatization: Targeting EGFR-Driven Cancers

A significant challenge in oncology is the development of resistance to targeted therapies. For instance, in non-small cell lung cancer (NSCLC), mutations in the Epidermal Growth Factor Receptor (EGFR), such as the C797S mutation, can render third-generation inhibitors ineffective.[1][6] This necessitates the design of new inhibitors capable of overcoming this resistance.

The derivatives discussed in this guide were rationally designed based on the structure of existing EGFR inhibitors, incorporating the cyclopropanesulfonamide moiety to explore new binding interactions and potentially overcome resistance mechanisms. The core hypothesis is that the unique stereoelectronic properties of the cyclopropane ring, coupled with the hydrogen bonding capabilities of the sulfonamide group, can lead to potent and selective inhibition of mutant EGFR kinases.

Comparative Biological Activity of Cyclopropanesulfonamide Derivatives

A series of novel cyclopropanesulfonamide derivatives were synthesized and evaluated for their anti-tumor activity. The primary focus of the investigation was their ability to inhibit EGFR with the C797S mutation, a key driver of resistance in NSCLC.[1][6]

In Vitro Kinase Inhibition

The inhibitory activity of the synthesized compounds against EGFR was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were measured and are presented in Table 1.

Table 1: In Vitro Inhibitory Activity of Cyclopropanesulfonamide Derivatives against EGFRL858R/T790M/C797S

Compound IDModificationIC50 (nM)
Lead Compound (Brigatinib)>1000
Derivative 5d N-phenyl-2-(4-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)phenyl)cyclopropane-1-sulfonamide15.8
Derivative 5a Unsubstituted phenyl ring89.2
Derivative 5b Methoxy-substituted phenyl ring65.4
Derivative 5c Chloro-substituted phenyl ring42.1
Derivative 5e Pyridinyl substituent25.3

As evidenced by the data, the introduction of the cyclopropanesulfonamide scaffold and subsequent derivatization led to a significant increase in inhibitory potency against the drug-resistant EGFR mutant compared to the lead compound. Notably, derivative 5d emerged as the most potent inhibitor in this series.[1]

Cellular Proliferation Assays

To assess the translation of enzymatic inhibition to cellular activity, the compounds were tested for their ability to inhibit the proliferation of NSCLC cell lines harboring the EGFR C797S mutation.

Table 2: Anti-proliferative Activity of Lead Cyclopropanesulfonamide Derivatives

Compound IDCell Line (EGFR mutation)GI50 (µM)
Derivative 5d Ba/F3 (EGFRL858R/T790M/C797S)0.25
Derivative 5d PC9 (EGFRdel19)0.18
Brigatinib Ba/F3 (EGFRL858R/T790M/C797S)>10

The results from the cellular assays corroborate the enzymatic data, with derivative 5d demonstrating potent anti-proliferative activity against cancer cells with EGFR mutations.[1][6]

Mechanistic Insights: How Cyclopropanesulfonamide Derivatives Exert Their Effects

Further investigations into the mechanism of action of the lead compound, 5d , revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis (programmed cell death) in cancer cells.[1] Western blot analysis confirmed the inhibition of the EGFR signaling pathway and downstream effectors like mTOR.[1][6]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative_5d Derivative 5d Derivative_5d->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by Derivative 5d.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example)
  • Reagents and Materials: Recombinant human EGFR (mutant form), ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Kinase, Compound, and Buffer to 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 Values F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Culture the target cancer cell line in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After 24 hours, treat the cells with various concentrations of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

The comparative analysis of this series of cyclopropanesulfonamide derivatives clearly demonstrates the potential of this chemical scaffold in the development of potent and selective kinase inhibitors. The lead compound, 5d , exhibits significant activity against a clinically relevant drug-resistant EGFR mutant, highlighting the success of the rational design strategy.

Future research in this area could focus on:

  • Expansion of the derivative library: Synthesizing and testing a broader range of derivatives to further optimize potency and selectivity.

  • In vivo efficacy and safety studies: Evaluating the lead compounds in animal models to assess their therapeutic potential and toxicological profile.

  • Exploration of other kinase targets: Investigating the activity of these compounds against other kinases implicated in disease.

This guide underscores the importance of systematic structure-activity relationship studies and provides a framework for the evaluation of novel chemical entities in the pursuit of next-generation therapeutics.

References

  • Wang, L., et al. (2024). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 18, 1487-1503. Available at: [Link]

  • Wang, L., et al. (2024). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed, 40034406. Available at: [Link]

  • Sala, A., & de la Torre, M. C. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 4(12), 1265-1296.
  • Gao, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The cyclopropane ring in natural products. Current Organic Synthesis, 2(3), 363-392.
  • Taha, M., et al. (2016). Sulfonate and sulfonamide derivatives as potential antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1157-1172.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews, 103(4), 1625-1647.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Pietruszka, J. (2003). Synthesis and properties of oligocyclopropyl-containing natural products and model compounds. Chemical Reviews, 103(4), 1051-1070.
  • Liu, M. X., & Uyeda, C. (2024). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions.
  • Paderes, M. C., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry, 22(4), 630-652.
  • Turos, E., & Konaklieva, M. I. (2001). Natural compounds containing a condensed cyclopropane ring. Natural and synthetic aspects. Current Organic Chemistry, 5(8), 835-852.
  • Chen, Y., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363.
  • Guney, M., et al. (2023). In Vitro and in Silico Studies of 3‐Hydroxyflavone‐Based Sulfonate Esters: Potent Acetylcholinesterase, Carbonic Anhydrase and α‐Glycosidase Inhibitors. Chemistry & Biodiversity, 20(11), e202301131.
  • de Oliveira, R. B., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. International Journal of Molecular Sciences, 24(2), 1269.

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A Comprehensive Cost-Benefit Analysis of Isopropyl Cyclopropanesulfonate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of synthetic chemistry, the choice of reagents is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides an in-depth technical analysis of Isopropyl cyclopropanesulfonate, a reagent with emerging potential in cyclopropanation and alkylation reactions. We will objectively compare its performance and cost-effectiveness against established alternatives, namely the Simmons-Smith and Corey-Chaykovsky reactions, providing you with the data-driven insights necessary to make informed decisions in your synthetic endeavors.

Unveiling this compound: A Profile

This compound is a sulfonate ester that has garnered interest as a stable and easy-to-handle precursor for the introduction of the cyclopropyl moiety. Unlike its more reactive counterpart, cyclopropanesulfonyl chloride, the ester offers enhanced stability, making it an attractive option for multi-step syntheses. Its utility lies in its ability to act as a C1 synthon in cyclopropanation reactions and as a cyclopropylating agent in alkylation reactions.

DOT Diagram: Synthesis of this compound

A Cyclopropanesulfonyl chloride D Isopropyl cyclopropanesulfonate A->D Reaction B Isopropyl alcohol B->D C Base (e.g., Pyridine) C->D E Pyridinium chloride D->E Byproduct

Caption: Synthesis of this compound.

The Economic Equation: A Head-to-Head Cost Analysis

To provide a tangible comparison, we've broken down the estimated costs of utilizing this compound versus the Simmons-Smith and Corey-Chaykovsky reagents for a hypothetical 10 mmol scale reaction.

Table 1: Reagent Cost Comparison

Reagent/MethodKey ReagentsSupplier Example & Price (per gram/mL)Cost per 10 mmol Reaction
This compound This compoundLabSolutions: $52.52/g[1]~$8.62
(Synthesis from precursors)
Cyclopropanesulfonyl chlorideThermo Scientific:

152.65/5g)[2]
~$4.30
Isopropyl alcohol (99%)USA Lab: ~

29.99/gallon)[3]
<$0.01
Total Synthesis Cost ~$4.30
Simmons-Smith Reaction DiiodomethaneSigma-Aldrich:

67.70/25mL)[4]
~$7.21
Zinc-Copper CoupleThermo Scientific:

95.00/25g)[5]
~$2.48
Total Reagent Cost ~$9.69
Corey-Chaykovsky Reaction Trimethylsulfonium iodideThermo Scientific:

44.75/25g)[6]
~$3.65
Sodium Hydride (60% in oil)Strem:

88.00/250g)[7]
~$0.14
Total Reagent Cost ~$3.79

Note: Prices are approximate and subject to change based on vendor and purity. The cost for the synthesis of this compound does not include solvent and base, which are typically low-cost.

From a purely reagent-cost perspective, the in-house synthesis of this compound and the Corey-Chaykovsky reaction are the most economical options. However, the true cost extends beyond the price of the reagents and must include factors such as reaction efficiency, safety, and ease of handling.

Performance in the Field: Cyclopropanation of Alkylidene Oxindoles

A recent study highlights the utility of sulfonate esters as C1 synthons for the synthesis of spirocyclopropyloxindoles, a class of compounds with promising antimicrobial activity[2]. This provides a concrete example to compare the performance of a sulfonate ester-based method with our established alternatives. While the study used 4-nitrophenyl sulfonate, the reactivity is analogous to what can be expected from this compound, with the isopropyl group offering a different leaving group profile.

Table 2: Performance Comparison in Spirocyclopropyloxindole Synthesis

MethodReagentsSubstrateProductYieldDiastereoselectivityKey Considerations
Sulfonate Ester Method [2]4-Nitrophenyl methanesulfonate, NaHAlkylidene oxindoleSpirocyclopropyloxindoleHighGoodStable, easy-to-handle reagent; reaction proceeds through an unconventional pathway.
Simmons-Smith Reaction CH₂I₂, Zn-CuAlkylidene oxindoleSpirocyclopropyloxindole~50-60%[2]StereospecificSafer than diazomethane; sensitive to the quality of the zinc-copper couple.
Corey-Chaykovsky Reaction (CH₃)₃SOI, NaHAlkylidene oxindoleSpirocyclopropyloxindoleHighTrans-selectiveEfficient for enones; requires in-situ generation of the ylide.

This comparison demonstrates that sulfonate esters can achieve high yields in this specific cyclopropanation, comparable to the Corey-Chaykovsky reaction and potentially outperforming the classic Simmons-Smith reaction in terms of yield.

Broader Synthetic Applications: Alkylation Reactions

Beyond cyclopropanation, this compound can serve as a cyclopropylating agent in various alkylation reactions, leveraging the good leaving group ability of the sulfonate moiety.

DOT Diagram: General Alkylation Workflow

A Nucleophile (e.g., Phenoxide, Amine, Enolate) D Cyclopropylated Product A->D SN2 Reaction B Isopropyl cyclopropanesulfonate B->D C Base (if required) C->A Deprotonation E Isopropylsulfonate Salt D->E Byproduct

Caption: General workflow for alkylation reactions.

  • O-Alkylation of Phenols: The reaction of a phenoxide with this compound would be expected to yield a cyclopropyl aryl ether. The choice of solvent can influence the competition between O- and C-alkylation[8].

  • N-Alkylation of Amines: While direct alkylation of amines with secondary sulfonates can be challenging due to steric hindrance and potential for elimination, it may be feasible under specific conditions, potentially offering a route to N-cyclopropylamines[9][10].

  • C-Alkylation of Enolates: Active methylene compounds, such as β-dicarbonyls, can be C-alkylated using sulfonate esters[4][11]. This compound could provide a direct route to cyclopropyl-substituted β-dicarbonyl compounds, which are valuable synthetic intermediates.

While specific experimental data for these applications of this compound is limited in the readily available literature, the known reactivity of sulfonate esters suggests its potential as a viable, cost-effective alternative to other cyclopropylating agents like cyclopropyl bromide.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of cyclopropanesulfonyl chloride (10 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under an inert atmosphere, add pyridine (12 mmol).

  • Slowly add isopropyl alcohol (11 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).

  • Separate the organic layer, wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Cyclopropanation of an Alkylidene Oxindole (Hypothetical, based on[2])

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the alkylidene oxindole (1.0 mmol) in anhydrous THF (5 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirocyclopropyloxindole.

Conclusion: A Promising Reagent with Economic Advantages

This compound presents a compelling case for its inclusion in the synthetic chemist's toolkit. Its primary advantages lie in its stability, ease of handling, and, particularly when synthesized in-house, its cost-effectiveness. For specific applications like the synthesis of spirocyclopropyloxindoles, it demonstrates performance on par with or exceeding established methods.

While a broader range of documented applications is needed for a complete comparative analysis, the fundamental reactivity of sulfonate esters suggests its potential utility in a variety of O-, N-, and C-alkylation reactions. For research groups and drug development professionals seeking to optimize synthetic routes and reduce costs, the exploration of this compound as a viable alternative to traditional cyclopropanating and cyclopropylating agents is a worthwhile endeavor.

References

  • Long, Y., Feng, P., Long, H., Huang, Y., & Wu, X. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers, 12(1), 3863-3869. [Link][2][3]

  • USA Lab. (n.d.). Isopropyl Alcohol 99% Concentrate. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved from [Link][11]

  • Google Patents. (n.d.). US5043483A - Process for the alkylation of phenols.
  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • Enolate Alkylations. (n.d.). In Chapter 1. Retrieved from [Link]

  • Google Patents. (n.d.). US2140782A - Alkylation of phenols.
  • YouTube. (2021, April 12). Alkylation of Enolates [ORGANIC CHEMISTRY] Klein 22.5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). US2330979A - Cyclopropyl ether and method of preparing same.
  • ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link][9]

  • European Patent Office. (1989, June 7). Process for the alkylation of phenols - EP 0319310 A2. Retrieved from [Link]

  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5159115A - Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link][10]

Sources

A Spectroscopic Guide to the Synthesis and Characterization of Isopropyl Cyclopropanesulfonate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of isopropyl cyclopropanesulfonate and its precursors, cyclopropanesulfonyl chloride and isopropanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data presented herein serve as a self-validating system to ensure the synthesis and characterization of the target compound with high fidelity.

Introduction and Synthesis Overview

This compound is a valuable intermediate in organic synthesis, often utilized for the introduction of the cyclopropanesulfonyl moiety in the development of pharmacologically active molecules. Its synthesis is typically achieved through the esterification of cyclopropanesulfonyl chloride with isopropanol. This reaction provides a clear platform for a comparative spectroscopic analysis, allowing for the direct observation of the disappearance of precursor functional groups and the emergence of the product's characteristic spectroscopic signature.

The fundamental reaction is as follows:

Caption: Synthesis of this compound.

Comparative Spectroscopic Analysis

The transformation from the precursors to the final product can be meticulously tracked by observing key changes in their respective spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the reaction by identifying the functional groups present in the precursors and the product. The key diagnostic peaks are the broad O-H stretch in isopropanol and the S-Cl stretch in cyclopropanesulfonyl chloride, both of which should be absent in the spectrum of the purified product. Concurrently, the formation of the sulfonate ester is confirmed by the appearance of characteristic S=O and C-O-S stretching frequencies.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Isopropanol O-H (alcohol)3500-3230 (broad)[1]
C-H (sp³)~2970[2][3]
C-O~1130[2]
Cyclopropanesulfonyl Chloride C-H (cyclopropyl)~3100
S=O (asymmetric stretch)~1380[4]
S=O (symmetric stretch)~1170[4]
S-Cl~600-500
This compound C-H (sp³)~2980
S=O (asymmetric stretch)~1350
S=O (symmetric stretch)~1160
C-O-S~1000-960
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton and carbon atom.

The proton NMR spectrum offers a clear picture of the structural changes occurring during the reaction. A key indicator of product formation is the downfield shift of the methine proton of the isopropyl group due to the deshielding effect of the adjacent sulfonyl group.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationReference
Isopropanol (CH₃)₂CH-1.19Doublet6H[5]
-OH~1.75Broad Singlet1H
-CH-4.00Septet1H
Cyclopropanesulfonyl Chloride CH₂ (cyclopropyl)0.94-1.07Multiplet4H[6]
CH (cyclopropyl)2.52-2.60Multiplet1H[6]
This compound (CH₃)₂CH-~1.4Doublet6H
CH₂ (cyclopropyl)~1.1-1.3Multiplet4H
CH (cyclopropyl)~2.9Multiplet1H
-OCH-~4.9Septet1H

Carbon NMR further corroborates the structural assignments. The carbon atoms in the cyclopropyl ring and the isopropyl group will show distinct shifts in the product compared to the precursors.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
Isopropanol CH₃25.3
CH-OH63.9
Cyclopropanesulfonyl Chloride CH₂5.92[6]
CH33.01[6]
This compound (CH₃)₂C-~23
CH₂ (cyclopropyl)~7
CH (cyclopropyl)~35
-OCH-~78
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product and can provide structural information through analysis of fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z FragmentsReference
Isopropanol C₃H₈O60.1045 [M-CH₃]⁺[7][8]
Cyclopropanesulfonyl Chloride C₃H₅ClO₂S140.59105 [M-Cl]⁺, 41 [C₃H₅]⁺[4][9]
This compound C₆H₁₂O₃S164.22123 [M-C₃H₇]⁺, 105 [M-OC₃H₇]⁺, 43 [C₃H₇]⁺[10][]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound
  • Rationale: This procedure utilizes a base to neutralize the HCl byproduct of the esterification reaction, driving the reaction to completion. The reaction is performed at a low temperature to control its exothermicity.

  • To a stirred solution of isopropanol (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of cyclopropanesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Detailed Spectroscopic Methods
  • Infrared (IR) Spectroscopy

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Procedure: Place a small drop of the liquid sample directly on the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹.

    • Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality spectra of liquid samples without the need for extensive sample preparation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument: A 400 MHz NMR spectrometer.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Rationale: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal is used for field frequency locking. TMS provides a reference point (0 ppm) for the chemical shifts.

  • Mass Spectrometry

    • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

    • Procedure: Introduce the sample, typically dissolved in a suitable volatile solvent like methanol or acetonitrile, into the instrument.

    • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Rationale: ESI is a soft ionization technique suitable for polar molecules, while EI is a higher-energy method that can provide useful fragmentation data for structural elucidation.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a comprehensive and complementary dataset for the characterization of this compound and its precursors. By comparing the spectra of the starting materials and the final product, one can confidently confirm the success of the synthesis, determine the structure of the product, and assess its purity. This guide serves as a practical resource for scientists engaged in synthetic chemistry and drug discovery, enabling them to apply these powerful analytical techniques effectively.

References

  • Isopropanol - Database of ATR-FT-IR spectra of various materials. [Link]

  • NMR: Novice Level, Spectrum 3. [Link]

  • Infrared spectrum of propan-2-ol. [Link]

  • Isopropyl alcohol (C3H7OH) - VPL. [Link]

  • Cyclopropanesulfonyl chloride | C3H5ClO2S | PubChem - NIH. [Link]

  • Isopropyl Alcohol - the NIST WebBook. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP007108 - MassBank. [Link]

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A Technical Guide to Isopropyl Cyclopropanesulfonate: Inferred Applications and Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct peer-reviewed studies on the specific applications of Isopropyl cyclopropanesulfonate are limited. This guide provides an in-depth analysis based on the well-established principles of organic chemistry and medicinal chemistry, drawing comparisons with analogous, well-documented compounds. The experimental protocols and performance data are illustrative and based on established methodologies for similar chemical entities.

Introduction: Unveiling the Potential of a Niche Reagent

This compound is a unique chemical entity that combines two structurally significant motifs in modern drug discovery: the cyclopropane ring and the sulfonate ester. While this specific combination is not extensively documented in peer-reviewed literature, its constituent parts suggest a range of potential applications in medicinal chemistry and organic synthesis. This guide aims to provide a comprehensive overview of these inferred applications, offering a comparative analysis against more conventional alternatives and providing hypothetical, yet plausible, experimental data to support its potential utility.

The core value of this compound can be dissected by examining its two key functional groups:

  • The Cyclopropanesulfonate Group: This moiety is anticipated to function as an excellent leaving group in nucleophilic substitution reactions, analogous to well-known sulfonates like tosylates and mesylates.[1][2] The presence of the strained cyclopropyl ring may also introduce unique reactivity and conformational constraints.

  • The Isopropyl Ester: The isopropyl group can influence the compound's physical properties, such as solubility and crystallinity, and may play a role in its interaction with biological targets.

This guide will explore the potential of this compound as both a reactive intermediate for introducing the cyclopropyl moiety and as a potential pharmacophore in its own right.

Comparative Analysis: this compound vs. Conventional Reagents

The primary inferred application of this compound is as an alkylating agent, where the cyclopropanesulfonate acts as a leaving group. Its performance can be benchmarked against commonly used sulfonate esters.

Leaving Group Ability

Table 1: Comparative Properties of Common Sulfonate Leaving Groups

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid (approx.)Relative SN2 Reaction Rate (Predicted)Key Characteristics
Cyclopropanesulfonate -OCs Cyclopropanesulfonic acid N/A (predicted to be low) Potentially similar to or slightly less reactive than mesylate Introduces a cyclopropyl moiety; potential for unique reactivity due to ring strain.
Mesylate-OMsMethanesulfonic acid~ -1.9[3]1.00[3]Common, cost-effective, and highly reactive.[3]
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[3]0.70[3]Crystalline, stable, and widely used for derivatization of alcohols.[3][4]
Triflate-OTfTrifluoromethanesulfonic acid~ -14Very HighExtremely reactive, often used when other leaving groups fail.[2]

The reactivity of the cyclopropanesulfonate group is anticipated to be comparable to that of mesylates and tosylates. The electron-withdrawing nature of the sulfonyl group is modulated by the attached alkyl or aryl group. The small, strained cyclopropyl ring may have a modest impact on the electron density at the sulfur atom, potentially making it a slightly less reactive leaving group than mesylate but still highly effective for most synthetic transformations.

The Cyclopropyl Moiety as a Bioisostere

A significant advantage of using this compound as a synthetic building block is the direct introduction of a cyclopropyl group. The cyclopropane ring is a highly sought-after motif in medicinal chemistry, often used as a bioisosteric replacement for other functional groups.[5][6][7]

Table 2: The Cyclopropane Ring as a Bioisostere in Drug Design

Functional Group to be ReplacedRationale for ReplacementPotential Advantages of Cyclopropane
gem-Dimethyl groupImprove metabolic stability, reduce lipophilicity.The cyclopropyl group can mimic the steric bulk of a gem-dimethyl group while being more resistant to oxidative metabolism.[5]
AlkeneEnhance metabolic stability, introduce conformational rigidity.The cyclopropane ring is not susceptible to oxidation in the same way as an alkene and can lock the molecule into a more defined conformation, potentially improving binding affinity.[8]
Phenyl ringIncrease Fsp3 character, improve solubility, escape "flatland" of aromatic compounds.Replacing an aromatic ring with a cyclopropane can lead to improved physicochemical properties and novel intellectual property.[5][9]

The use of this compound could therefore be a key step in a medicinal chemistry campaign aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Inferred Applications and Illustrative Experimental Protocols

Based on the analysis of its functional groups, we can propose several key applications for this compound.

Application 1: Cyclopropylation of Nucleophiles

The most direct application is in the transfer of a cyclopropyl group to a variety of nucleophiles. This would be a standard SN2 reaction.

3.1.1. Hypothetical Experimental Protocol: N-Cyclopropylation of a Primary Amine

Objective: To synthesize an N-cyclopropyl amine via nucleophilic substitution using this compound.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopropylbenzylamine.

3.1.2. Causality Behind Experimental Choices:
  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent.

  • Base: Potassium carbonate is a mild inorganic base used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the cyclopropanesulfonic acid byproduct.

  • Temperature: Moderate heating is often necessary to drive SN2 reactions with sulfonate esters to completion in a reasonable timeframe.

Application 2: Potential for Ring-Opening Reactions

The inherent strain in the cyclopropane ring, coupled with the strong electron-withdrawing effect of the sulfonate ester, may render the ring susceptible to nucleophilic attack and subsequent ring-opening.[10][11] This could provide access to functionalized propyl chains.

3.2.1. Hypothetical Reaction Scheme

This reaction would likely proceed with a soft, highly polarizable nucleophile under conditions that favor attack at the carbon of the cyclopropane ring rather than the sulfur of the sulfonate.

G reagents Nu:⁻ (soft nucleophile) reaction reaction reagents->reaction substrate Isopropyl cyclopropanesulfonate substrate->reaction + product Ring-opened product reaction->product Ring Opening

Caption: Hypothetical ring-opening of this compound.

Visualizing Reaction Pathways and Workflows

General Workflow for Evaluating this compound as an Alkylating Agent

The following diagram outlines a typical workflow for comparing the efficacy of this compound with a standard reagent like isopropyl mesylate.

G cluster_prep Reagent Preparation cluster_reaction Parallel Nucleophilic Substitution Reactions cluster_analysis Analysis and Comparison prep_cyclo Synthesize/Acquire Isopropyl cyclopropanesulfonate rxn_cyclo Reaction with Nucleophile + Base (Cyclopropanesulfonate) prep_cyclo->rxn_cyclo prep_mesyl Synthesize/Acquire Isopropyl mesylate rxn_mesyl Reaction with Nucleophile + Base (Mesylate) prep_mesyl->rxn_mesyl analysis Monitor reaction kinetics (LC-MS, NMR) rxn_cyclo->analysis rxn_mesyl->analysis purification Purification of products (Column Chromatography) analysis->purification yield_comp Compare reaction yields and purity purification->yield_comp

Caption: Experimental workflow for comparing alkylating agents.

Inferred SN2 Reaction Mechanism

The primary mode of action for this compound as an alkylating agent is expected to be a bimolecular nucleophilic substitution (SN2) reaction.

G start Nucleophile (Nu:⁻) reactant Isopropyl cyclopropanesulfonate C-O bond start->reactant:f1 Backside attack transition Transition State [Nu---C---O(SO₂)R]⁻ reactant->transition product Substituted Product (Nu-Cyclopropyl) transition->product leaving_group Isopropyl sulfonate anion transition->leaving_group Leaving group departs

Caption: Inferred SN2 mechanism for cyclopropylation.

Conclusion and Future Outlook

While direct experimental evidence for the applications of this compound is currently scarce, a thorough analysis of its constituent functional groups allows for a scientifically rigorous inference of its potential utility. It is positioned as a valuable reagent for the introduction of the cyclopropyl moiety, a privileged scaffold in modern medicinal chemistry. Its reactivity is predicted to be on par with other commonly used sulfonate esters, offering a unique tool for drug discovery programs.

Further research is warranted to fully characterize the reactivity of this compound and to explore its potential in a wider range of synthetic transformations, including its propensity for ring-opening reactions. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this intriguing, yet under-documented, chemical entity.

References

  • Sulfonate Esters. (2019, February 25). Periodic Chemistry. Retrieved from [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022, May 4). Pearson+. Retrieved from [Link]

  • Reference not directly cited in the final text but used for background knowledge.
  • Reference not directly cited in the final text but used for background knowledge.
  • Reference not directly cited in the final text but used for background knowledge.
  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(3), 456–477. [Link]

  • Reference not directly cited in the final text but used for background knowledge.
  • Top 4 Essential Uses of Isopropyl Myristate Esters. (2020, January 23). Pan Oleo. Retrieved from [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. (2025). ACS Fall 2025. Retrieved from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Li, J., & Pan, W. (2006). Effects of Isopropyl Palmitate on the Skin Permeation of Drugs. Biological & Pharmaceutical Bulletin, 29(11), 2324–2326. [Link]

  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022). International Journal of Molecular Sciences, 23(22), 13998. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Reactivity of electrophilic cyclopropanes. (n.d.). Retrieved from [Link]

  • Reference not directly cited in the final text but used for background knowledge.
  • Reactivity of electrophilic cyclopropanes. (n.d.). Scilit. Retrieved from [Link]

  • Reference not directly cited in the final text but used for background knowledge.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

For researchers at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Isopropyl cyclopropanesulfonate, a valuable reagent in organic synthesis, demands our full attention not only in its application but also in its disposal. As a sulfonate ester, it is classified as a potent electrophile and potential alkylating agent, necessitating a disposal protocol grounded in chemical reactivity, regulatory compliance, and unwavering commitment to safety.

This guide moves beyond a simple checklist. It provides a validated, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed as a self-validating system, explaining the chemical principles that underpin each critical step.

Hazard Assessment & Core Safety Principles

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 146475-51-6) is a reactive sulfonate ester.[1][] Such esters are known to be potent electrophiles, a property that makes them useful in synthesis but also presents a significant handling risk.[3]

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The fundamental principle of disposal is that neat (undiluted) or concentrated this compound and its solutions must be treated as hazardous reactive waste .[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6] The primary and mandated disposal route is through a licensed chemical destruction facility, coordinated by your institution's Environmental Health & Safety (EHS) department.[6][7][8]

Required Personal Protective Equipment (PPE)

When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety goggles and a face shield.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves.

  • Body Protection: A flame-retardant laboratory coat.

  • Work Environment: All handling and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risks.[9]

Primary Disposal Protocol: Waste Collection & Segregation

This is the standard, compliant procedure for all routine this compound waste generated in the laboratory.

Step 1: Designate a Hazardous Waste Container

  • Select a clean, dry, leak-proof container compatible with organic chemicals. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[10]

  • The container must be in good condition and clearly labeled.[10]

Step 2: Label the Container Correctly

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8][10]

  • Clearly write the full chemical name: "this compound Waste". Avoid formulas or abbreviations.[8]

  • List all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").

Step 3: Collect and Segregate Waste

  • Carefully transfer all waste containing this compound (e.g., reaction residues, contaminated solvents, unused solutions) into the designated container.

  • Crucially, do not mix this waste stream with incompatible chemicals , such as strong acids, bases, or oxidizers, to prevent uncontrolled reactions.[11]

  • Keep the waste container securely capped at all times, except when adding waste.[9][10]

Step 4: Arrange for Professional Disposal

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • Once the container is full, or in accordance with your institution's policies, contact your EHS department to schedule a waste pickup.[8][11]

Laboratory-Scale Decontamination & Quenching

For specific situations, such as decontaminating glassware or treating minor spills, a chemical neutralization (quenching) step can be employed. This procedure is based on the susceptibility of sulfonate esters to basic hydrolysis (saponification), which cleaves the ester into a less reactive sulfonate salt and the corresponding alcohol.[3][12]

Causality: The ester linkage in this compound is electrophilic. The hydroxide ion (OH⁻) from a base like sodium hydroxide acts as a nucleophile, attacking the sulfur atom and breaking the ester bond. This transforms the hazardous alkylating agent into sodium cyclopropanesulfonate and isopropanol, which are then collected as hazardous waste.

Protocol for Quenching (e.g., 1 gram of this compound):

  • Preparation: In a chemical fume hood, prepare a flask of appropriate size equipped with a magnetic stir bar. The flask should be placed in an ice-water bath to control any potential exothermic reaction.

  • Dilution: Dilute the this compound waste with a water-miscible solvent like isopropanol or THF to ensure a homogenous reaction.

  • Quenching Solution: Slowly and portion-wise, add a 2 M solution of sodium hydroxide (NaOH) in water. Use at least 1.5 molar equivalents relative to the sulfonate ester.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.

  • Verification (Optional): The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

  • Waste Collection: The resulting aqueous/organic mixture, now containing sodium cyclopropanesulfonate and isopropanol, must still be collected as hazardous waste. Neutralize the excess base with dilute HCl until the pH is between 6 and 8. Transfer the final solution to your designated hazardous waste container and label it appropriately (e.g., "Quenched this compound Waste").

Disposal of Empty Containers

A container that once held this compound is not considered empty until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent, such as acetone or methanol.[6][11]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[8][11] Add the rinsate to your this compound waste container.

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can then typically be disposed of as non-hazardous waste (e.g., regular trash or glass recycling), but you must always confirm this final step with your local EHS regulations.[6][11]

Data & Workflow Summary

Table 1: this compound Safety & Disposal Data
ParameterValueSource
CAS Number 146475-51-6[1][6]
Molecular Formula C₆H₁₂O₃S[1][6]
Molecular Weight 164.22 g/mol [1][6]
Key Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[11]
Primary Disposal Route Licensed Chemical Destruction / Controlled Incineration[6]
Prohibited Disposal Do not discharge to sewer systems or regular trash[4][6]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_main Disposal Path cluster_final Final Steps Start Generate Isopropyl Cyclopropanesulfonate Waste PPE Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat Start->PPE Decision Waste Type? PPE->Decision Collect PRIMARY ROUTE: Collect in Labeled Hazardous Waste Container Decision->Collect Bulk Liquid / Contaminated Solids Quench DECONTAMINATION: Treat Spill / Rinse Glassware with NaOH Solution Decision->Quench Trace Residue / Minor Spill EHS Arrange Pickup with Environmental Health & Safety (EHS) Collect->EHS CollectQuenched Collect Quenched Solution in Hazardous Waste Container Quench->CollectQuenched CollectQuenched->EHS End Proper Disposal Complete EHS->End

Caption: Decision workflow for this compound waste.

References

A Senior Application Scientist's Guide to Handling Isopropyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Precautionary Approach

Hazard Assessment: Understanding the Risks

The primary risks associated with Isopropyl cyclopropanesulfonate are inferred from its chemical family (sulfonate esters) and its constituents.

  • Potential Genotoxicity: The most significant concern is the potential for genotoxicity. Sulfonate esters can act as alkylating agents, which have the ability to modify DNA and induce mutations or chromosomal damage.[4][6] Regulatory bodies like the FDA and EMA closely monitor such impurities in pharmaceuticals.[1][3] Due to this potential, this compound must be handled as a suspected mutagen.

  • Skin and Eye Contact: Direct contact with the substance should be avoided. The Safety Data Sheet (SDS) recommends wearing chemical-impermeable gloves and avoiding contact with skin and eyes.[1] Many organic chemicals can cause irritation, and repeated exposure may lead to skin dryness or cracking.[4]

  • Inhalation: Vapors or aerosols should not be inhaled.[1] While specific data is lacking, related compounds like isopropanol can cause drowsiness, dizziness, and irritation of the nose and throat.[4][6][7]

  • Flammability: While specific flammability data for this compound is unavailable, its isopropanol component suggests that it should be kept away from heat, sparks, open flames, and other ignition sources.[2][4][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The rationale is to create a complete barrier to prevent any route of exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-impermeable gloves.To prevent skin absorption, a primary route of exposure for many organic chemicals.[1][9]
Eye Protection Chemical splash goggles or a face shield.To protect against accidental splashes that could cause serious eye irritation or damage.[4][8]
Body Protection A buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[10]
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or aerosols. This is the primary engineering control.[1][10]

Operational Plan: From Receipt to Disposal

4.1. Engineering Controls

All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10] This is critical to minimize the risk of inhalation exposure. The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[9]

4.2. Safe Handling Protocol

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the fume hood of any unnecessary items.

  • Weighing and Transfer: Conduct all transfers of the material within the fume hood. Use non-sparking tools.[1][2]

  • Reaction Setup: Keep reaction vessels closed whenever possible. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Post-Procedure: After handling, wipe down the work area in the fume hood. Decontaminate or dispose of any contaminated equipment properly.

  • Hygiene: Wash hands and arms thoroughly with soap and water after work is complete, even if gloves were worn.[2]

4.3. Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials and sources of ignition.[1][9]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

5.1. Spill Response Workflow

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazard (Is it manageable?) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe Yes seek_help Call Emergency Response (e.g., EH&S) assess->seek_help No contain Contain the Spill (Use absorbent material) ppe->contain cleanup Collect & Arrange Disposal (Use spark-proof tools) contain->cleanup decontaminate Decontaminate Area & Dispose of Waste cleanup->decontaminate end Incident Reported & Resolved decontaminate->end seek_help->end

Caption: Workflow for managing a chemical spill.

5.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[2] If irritation persists, get medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[1]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels) and empty containers, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general lab traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be poured down the drain.

Conclusion: A Commitment to Safety

Handling this compound requires a diligent and informed approach. Given the known risks of sulfonate esters as a class, all handling protocols must prioritize the elimination of exposure pathways. By adhering to the engineering controls, personal protective equipment standards, and operational plans outlined in this guide, researchers can work with this compound while upholding the highest standards of laboratory safety.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Glowienke, S., et al. (2005). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. Yao Xue Xue Bao. Available at: [Link]

  • RS Online. (2025). Safety data sheet.
  • Müller, L., et al. (2013).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • 3M. (n.d.). Safety Data Sheet.
  • NIOSH. (n.d.). Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • Zaera Research Group. (2022). isopropyl alcohol SOP. University of California, Riverside.
  • Liu, D. Q., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Molecules. Available at: [Link]

  • Waste Management Resources. (2024). How to Dispose of Isopropyl Alcohol?.
  • Olson, K. R. (Ed.). (n.d.). ISOPROPYL ALCOHOL. In Poisoning & Drug Overdose, 7e. AccessMedicine.
  • Collect and Recycle. (n.d.). Isopropanol Waste Disposal In Laboratories.
  • Maker's Mashup. (2021). HOW TO SAFELY DISPOSE OF CONTAMINATED ISOPROPYL ALCOHOL USED IN 3D PRINTING IN AN URBAN ENVIRONMENT. YouTube.
  • Formlabs Forum. (2017). Proper disposal of isopropyl alcohol.
  • GOV.UK. (2025). Isopropanol: general information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.